N,3-dihydroxybenzamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,3-dihydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-6-3-1-2-5(4-6)7(10)8-11/h1-4,9,11H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGXGFPSYHAJER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640871 | |
| Record name | N,3-Dihydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16060-55-2 | |
| Record name | 3-Hydroxybenzohydroxamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16060-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,3-Dihydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N,3-dihydroxybenzamide chemical properties and structure
Core Chemical Properties and Structure
N,3-dihydroxybenzamide is a chemical compound belonging to the benzamide class. It is recognized for its role as a histone deacetylase (HDAC) inhibitor, a function critical to its potential therapeutic applications.
Chemical Identity and Structure
The fundamental structural and identifying information for this compound is summarized below.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₇NO₃[1][2] |
| Molecular Weight | 153.14 g/mol [2] |
| CAS Number | 3809-24-5 |
| SMILES | C1=CC(=CC(=C1)C(=O)NO)O |
| InChI | InChI=1S/C7H7NO3/c9-6-3-1-2-5(4-6)7(8)10-11/h1-4,9,11H,(H,8,10) |
The structure of this compound features a benzene ring substituted with a hydroxyl group at the meta-position (position 3) and a hydroxamic acid functional group (-C(=O)N(O)H). This hydroxamic acid moiety is a key structural feature for its biological activity, particularly its ability to chelate the zinc ion within the active site of histone deacetylases.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the conversion of a carboxylic acid to a hydroxamic acid. A representative protocol is detailed below.
Objective: To synthesize this compound from a suitable starting material. While a specific protocol for this compound was not found in the search results, a general procedure for the synthesis of similar hydroxamic acids can be adapted. A plausible route starts from 3-hydroxybenzoic acid.
Materials:
-
3-Hydroxybenzoic acid
-
Thionyl chloride or a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) and HOBt (Hydroxybenzotriazole)[3]
-
Hydroxylamine hydrochloride[4]
-
A base such as triethylamine or potassium hydroxide[4]
-
Anhydrous solvent (e.g., Dichloromethane, Methanol)[3]
Procedure:
-
Activation of the Carboxylic Acid: 3-hydroxybenzoic acid is converted to a more reactive species.
-
Method A (Acid Chloride): Reflux 3-hydroxybenzoic acid with an excess of thionyl chloride to form 3-hydroxybenzoyl chloride. The excess thionyl chloride is then removed under reduced pressure.
-
Method B (Coupling Agents): Dissolve 3-hydroxybenzoic acid in an anhydrous solvent like dichloromethane. Add HOBt and DCC and stir the solution at room temperature.[3]
-
-
Formation of Hydroxylamine Free Base: In a separate flask, dissolve hydroxylamine hydrochloride in a suitable solvent like methanol. Add a stoichiometric equivalent of a base like potassium hydroxide to neutralize the hydrochloride, precipitating potassium chloride and leaving free hydroxylamine in solution.[4] The precipitate is removed by filtration.
-
Amidation Reaction: The solution of free hydroxylamine is slowly added to the activated 3-hydroxybenzoic acid derivative from step 1 at a controlled temperature (often cooled in an ice bath). The reaction mixture is then stirred for several hours at room temperature.[3]
-
Work-up and Purification:
-
The reaction mixture is typically filtered to remove any solid byproducts (like dicyclohexylurea if DCC was used).[3]
-
The solvent is evaporated under reduced pressure.
-
The crude product is then purified, commonly by recrystallization from a suitable solvent system like ethanol and ethyl acetate, to yield pure this compound.[5]
-
Characterization: The final product should be characterized by techniques such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.[5]
Biological Activity and Mechanism of Action
This compound and its derivatives are primarily investigated for their activity as histone deacetylase (HDAC) inhibitors.[6] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins.[7][8] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[7]
By inhibiting HDACs, this compound helps maintain a state of histone hyperacetylation, leading to a more open chromatin structure and the transcription of genes that can induce, for example, cell cycle arrest and apoptosis in cancer cells.[7]
The mechanism of inhibition involves the hydroxamic acid group chelating the zinc ion (Zn²⁺) in the active site of the HDAC enzyme, which is crucial for its catalytic activity.[9]
Signaling Pathway of HDAC Inhibition
The inhibition of HDACs by this compound initiates a cascade of events within the cell, primarily affecting gene expression.
Caption: Signaling pathway of this compound as an HDAC inhibitor.
Experimental Protocol: In Vitro HDAC Inhibition Assay
To quantify the inhibitory potential of this compound against specific HDAC isoforms, a fluorogenic in vitro assay is commonly employed.[5][10]
Objective: To determine the IC₅₀ value of this compound for a specific HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3).[5]
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1)[5]
-
Fluorogenic peptide substrate (e.g., Ac-RHKK(acetyl)-AMC)[5]
-
This compound (inhibitor) at various concentrations
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP, 0.2 mg/ml BSA, pH 7.4)[5]
-
Developer solution (e.g., Trypsin in 1 mM HCl with a known pan-HDAC inhibitor like SAHA to stop the reaction)[5][11]
-
96-well half-area plates[10]
-
Fluorescence plate reader[5]
Procedure:
-
Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare solutions of the HDAC enzyme and the fluorogenic substrate in assay buffer.
-
Incubation: In a 96-well plate, add the HDAC enzyme solution to wells containing different concentrations of this compound.[5] Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).[10] Allow the enzyme and inhibitor to pre-incubate for a short period (e.g., 5 minutes at 37°C).[5]
-
Reaction Initiation: Start the enzymatic reaction by adding the fluorogenic substrate to all wells.[5] Incubate the plate at 37°C for a defined period (e.g., 30-90 minutes, depending on the enzyme).[5]
-
Reaction Termination and Development: Stop the reaction by adding the developer solution.[5] The trypsin in the developer cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group.[11] Allow this development step to proceed for a set time (e.g., 60 minutes at 37°C).[5]
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 430 nm).[5]
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data with the uninhibited reaction representing 100% activity.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Experimental Workflow Diagram
Caption: Workflow for an in vitro HDAC inhibition assay.
References
- 1. This compound | C7H7NO3 | CID 24701909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. The mono(catecholamine) derivatives as iron chelators: synthesis, solution thermodynamic stability and antioxidant properties research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of meta-sulfamoyl N-hydroxybenzamides as HDAC8 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Kinetic characterization of inhibitors of histone deacetylases (HDACs) and sirtuins protocol v1 [protocols.io]
- 11. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
The Function of N,3-dihydroxybenzamide: A Technical Guide Based on Structural Analogs
Disclaimer: Publicly available scientific literature lacks specific data on the biological function, mechanism of action, and quantitative activity of N,3-dihydroxybenzamide. This guide provides an in-depth technical overview of its potential functions by examining closely related structural isomers and the broader class of hydroxamic acids. The experimental protocols, data, and pathways described herein are for these analogous compounds and are intended to serve as a foundational resource for researchers initiating studies on this compound.
Core Concepts: Inferred Functions of this compound
This compound belongs to the class of organic compounds known as hydroxamic acids. Its structure, featuring both a catechol-like ring and a hydroxamic acid moiety, suggests several potential biological activities, primarily revolving around metal chelation.
Potential Functions:
-
Metalloenzyme Inhibition: The hydroxamic acid group is a well-established zinc-binding motif found in numerous inhibitors of metalloenzymes. Therefore, this compound could potentially inhibit zinc-dependent enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).
-
Iron Chelation (Siderophore Activity): The dihydroxybenzene (catechol) portion is a classic iron-chelating group. Molecules containing this feature, like 2,3-dihydroxybenzamide, are integral to siderophores—compounds produced by microorganisms to scavenge iron from their environment.[1][2] This suggests this compound may bind to ferric iron (Fe³⁺) with high affinity.
-
Antioxidant Activity: Phenolic compounds, particularly catechols, are known to act as antioxidants by scavenging free radicals. The dihydroxy substitution on the benzene ring indicates that this compound may possess antioxidant properties.
-
Antimicrobial and Antiproliferative Activity: Many benzamide derivatives and hydroxamic acids exhibit antimicrobial and antiproliferative effects, often linked to their ability to chelate essential metal ions or inhibit key enzymes in pathogens and cancer cells.
Quantitative Data from Analogous Compounds
Due to the absence of specific data for this compound, this section presents quantitative information from closely related dihydroxybenzamide derivatives and other relevant compounds to provide a comparative baseline for future experimental work.
Table 1: Iron Chelation and Enzyme Inhibition Data for Dihydroxybenzamide Analogs and Related Compounds
| Compound/Analog | Target/Assay | Value | Unit | Reference |
| 5′-O-[N-(2,3-dihydroxybenzoyl)sulfamoyl]adenosine (DHB-AMS) | EntE (Dihydroxybenzoate-AMP ligase) | 3.8 | nM (appKi) | [3] |
| N,N′,N″-tris(S-2,3-dihydroxybenzoyl)-O-seryl-O-seryl methoxy serinate | Listeria monocytogenes | 25 | µg/mL (MIC) | [1] |
| N-methyl-substituted benzimidazole carboxamide (hydroxy/methoxy substituted) | MCF-7 cell line | 3.1 | µM (IC50) | [4] |
| Compound 8 (benzimidazole with dihydroxy/methoxy phenyl) | E. faecalis | 8 | µM (MIC) | [4] |
Table 2: Protonation Constants for Catecholamine Derivatives
| Compound | log K₁ᴴ | log K₂ᴴ | Reference |
| N-methyl-2,3-dihydroxybenzamide (MDHB) | - | 7.50 | [5] |
| Catechol | 9.22 | 12.0 | [5] |
Experimental Protocols for Key Assays
The following are detailed methodologies for experiments commonly used to assess the biological activities of compounds structurally related to this compound.
Synthesis of Dihydroxybenzamide Derivatives
General Procedure for Preparation of 2,4-dihydroxybenzamide: This protocol can be adapted for the synthesis of other dihydroxybenzamide isomers.
-
Dissolve the starting material, methyl 2,4-dihydroxybenzoate (0.10 mol), in 10 mL of aqueous ammonia (25%).
-
Stir the reaction mixture for 24 hours at room temperature.
-
Remove the excess ammonia and the methanol byproduct under reduced pressure.
-
Add 10 mL of water to the residue and extract the product with diethyl ether.
-
Collect the ether extracts, wash with water, and dry the ether layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude 2,4-dihydroxybenzamide by column chromatography using ethyl acetate as the mobile phase.[6]
Iron Chelation: Chrome Azurol S (CAS) Assay
This colorimetric assay is used to evaluate the iron-chelating (siderophore) activity of a compound.[1][2]
-
Preparation of CAS Solution: Prepare a solution containing 0.12 mM Chrome Azurol S, 0.3 mM ammonium acetate, 0.3 mM 3-(N,N-Dimethyldodecylammonio)propanesulfonate (DDAPS), and 20 µM FeCl₃ in distilled water.
-
Sample Preparation: Dilute the test compound (e.g., this compound) to a gradient of concentrations (typically 0 to 100 µM).
-
Assay Procedure:
-
Mix the diluted compound with the CAS solution in a 96-well microplate.
-
Incubate the plate for 1 hour at room temperature.
-
Measure the absorbance at 630 nm.
-
-
Data Analysis: A decrease in absorbance at 630 nm is correlated with higher iron-chelating activity, as the test compound sequesters iron from the iron-CAS complex.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 1,1-diphenyl-2-picryl-hydrazyl (DPPH) free radical.[5]
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol.
-
Assay Procedure:
-
Add various concentrations of the test compound to the DPPH solution.
-
Incubate the mixture in the dark for a specified period (e.g., 30 minutes).
-
Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm).
-
-
Data Analysis: The percentage of DPPH radical scavenging is calculated. A higher percentage of scavenging indicates greater antioxidant activity.
Visualizations: Pathways and Workflows
Signaling Pathway: Enterobactin Biosynthesis
Enterobactin is a siderophore that utilizes a 2,3-dihydroxybenzoate (DHB) precursor, which is structurally related to the dihydroxybenzoyl moiety of this compound. The inhibition of this pathway is a target for novel antibacterial agents.[3]
Caption: Simplified pathway of Enterobactin biosynthesis in E. coli.
Experimental Workflow: Iron Chelation (CAS Assay)
The following diagram illustrates the logical flow of the Chrome Azurol S (CAS) assay for determining the iron-chelating capacity of a test compound.
Caption: Workflow for the Chrome Azurol S (CAS) iron chelation assay.
Logical Relationship: Potential Activities of this compound
This diagram outlines the inferred biological functions of this compound based on its key structural features.
Caption: Inferred functions based on structural motifs of this compound.
References
- 1. Catechol siderophores framed on 2,3-dihydroxybenzoyl-L-serine from Streptomyces varsoviensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Catechol siderophores framed on 2,3-dihydroxybenzoyl-L-serine from Streptomyces varsoviensis [frontiersin.org]
- 3. Kinetic and Inhibition Studies of Dihydroxybenzoate-AMP Ligase (EntE) from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The mono(catecholamine) derivatives as iron chelators: synthesis, solution thermodynamic stability and antioxidant properties research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4-Dihydroxybenzamide CAS#: 3147-45-3 [amp.chemicalbook.com]
An In-depth Technical Guide to the Discovery and History of Dihydroxybenzamides as Core Scaffolds in Siderophores and Drug Development
A Note on Isomer Specificity: While the query specified N,3-dihydroxybenzamide, the available scientific literature predominantly focuses on other isomers, particularly 2,3-dihydroxybenzamide, which is a foundational component of numerous catecholate siderophores. This guide will, therefore, concentrate on the well-documented discovery, history, and applications of the dihydroxybenzamide scaffold, with a primary emphasis on the 2,3-isomer due to its significant role in biological systems and drug development.
Introduction
Dihydroxybenzamide derivatives represent a critical class of organic compounds characterized by a benzamide backbone substituted with two hydroxyl groups on the phenyl ring. Their history is intrinsically linked to the study of microbial iron acquisition and the discovery of siderophores—small, high-affinity iron-chelating molecules secreted by microorganisms.[1][2] The catechol moiety (an ortho-dihydroxybenzene group) present in isomers like 2,3-dihydroxybenzamide provides a highly efficient bidentate ligand for ferric iron (Fe³⁺), making these compounds central to the biological function of many siderophores.[3][4] This guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of dihydroxybenzamides, tailored for researchers, scientists, and drug development professionals.
Discovery and History
The story of dihydroxybenzamides is a chapter in the broader history of siderophore research. The term "siderophore," meaning "iron carrier" in Greek, was coined by Lankford in 1973, but the discovery of these iron-binding molecules dates back to the early 1950s with the identification of "fungal growth factors" like ferrichrome and coprogen.[2][5] These initial discoveries were of hydroxamate-type siderophores.
The discovery of catecholate siderophores, which feature the dihydroxybenzoyl moiety, followed. A landmark in this area was the isolation and characterization of enterobactin (also known as enterochelin) from Escherichia coli.[5] Enterobactin is a cyclic trimer of N-(2,3-dihydroxybenzoyl)-L-serine, and it exhibits an exceptionally high affinity for Fe³⁺, making it one of the most powerful iron chelators known.[3][4] The identification of the 2,3-dihydroxybenzoyl-L-serine unit as the fundamental iron-chelating component of enterobactin was a pivotal moment, establishing the importance of the 2,3-dihydroxybenzamide scaffold in biological iron transport.[6][7]
Subsequent research has revealed a wide array of catecholate siderophores from various microorganisms, many of which are derivatives of 2,3-dihydroxybenzoylserine.[3][4] This has led to extensive investigation into the biosynthesis, transport, and potential applications of these molecules.
Biosynthesis of Catecholate Siderophores
The biosynthesis of catecholate siderophores like enterobactin is a well-characterized pathway that begins with chorismate, a key intermediate in the shikimate pathway. A series of enzymes convert chorismate into 2,3-dihydroxybenzoic acid (DHB). The DHB is then activated and coupled to L-serine by a non-ribosomal peptide synthetase (NRPS) machinery, ultimately leading to the formation of the siderophore.
Chemical Synthesis
The chemical synthesis of dihydroxybenzamide derivatives and siderophore analogues is crucial for studying their structure-activity relationships and for developing therapeutic agents.[8][9] Synthetic approaches often involve the protection of the hydroxyl groups of a dihydroxybenzoic acid precursor, followed by amide bond formation with a desired amine, and subsequent deprotection.
General Synthetic Scheme:
Experimental Protocols
The study of dihydroxybenzamide-containing siderophores involves a variety of experimental techniques for their detection, quantification, and characterization.
1. Siderophore Detection and Quantification: The CAS Assay
The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophores.[10][11][12] It relies on the principle of competition for iron between the siderophore and the CAS dye.
Protocol:
-
Preparation of CAS shuttle solution: A solution containing CAS, hexadecyltrimethylammonium bromide (HDTMA), and a piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer is prepared.
-
Sample Preparation: The microbial culture supernatant suspected of containing siderophores is collected.
-
Assay: The culture supernatant is mixed with the CAS shuttle solution.
-
Detection: In the presence of siderophores, which have a higher affinity for iron than CAS, the iron is sequestered from the CAS-iron complex. This causes a color change from blue to orange/yellow, which can be quantified spectrophotometrically at 630 nm.[11]
Experimental Workflow:
2. Identification of Catecholate-Type Siderophores: Arnow's Test
This is a specific chemical test to detect the presence of the catechol moiety.
Protocol:
-
Sample Preparation: The culture filtrate is used.
-
Reagent Addition: The following reagents are added sequentially to the sample: 0.5 N HCl, nitrite-molybdate reagent, and 1 N NaOH.
-
Detection: The development of a yellow-orange to red color indicates the presence of a catechol group.[13]
3. Iron Chelation Capacity
This assay determines the ability of the siderophore to bind iron at a specific pH.
Protocol:
-
A known concentration of the siderophore solution is prepared.
-
Increasing concentrations of an iron salt solution are added to aliquots of the siderophore solution.
-
The pH is adjusted and maintained.
-
After equilibration, the solution is filtered to remove any precipitated iron.
-
The amount of iron remaining in the filtrate (the chelated iron) is quantified.[13]
Quantitative Data
The iron-chelating ability and biological activity of dihydroxybenzamide-containing compounds have been quantified in numerous studies. The following table summarizes representative data for enterobactin and related compounds.
| Compound | Fe³⁺ Affinity Constant (log K) | pFe³⁺ | Biological Activity | Reference |
| Enterobactin | ~49 | 35.5 | Potent iron scavenger for various bacteria. | [3][4] |
| N-(2,3-dihydroxybenzoyl)-L-serine | - | - | Precursor to enterobactin, shows iron-chelating activity. | [6] |
| Synthetic Analogs | Variable | Variable | Can act as growth promoters or inhibitors depending on the microbial strain and the specific chemical modifications. | [8] |
pFe³⁺ is the negative logarithm of the free Fe³⁺ concentration at a defined pH and total concentrations of iron and ligand, providing a more biologically relevant measure of iron-chelating efficiency.
Applications in Drug Development
The high affinity of dihydroxybenzamide-containing siderophores for iron has made them attractive scaffolds for drug development.
-
"Trojan Horse" Antibiotics: By attaching an antibiotic to a siderophore, the drug can be actively transported into a bacterial cell via the siderophore uptake machinery, increasing its efficacy and overcoming resistance mechanisms.
-
Iron Overload Therapies: Synthetic analogues of these compounds are being investigated for the treatment of iron overload diseases, such as thalassemia.
-
Anticancer and Antimalarial Agents: The iron-chelating properties of these compounds can be exploited to deprive cancer cells or malaria parasites of essential iron.
Conclusion
While the specific compound "this compound" is not extensively documented, the broader class of dihydroxybenzamides, particularly the 2,3-isomer, has a rich history rooted in the discovery of catecholate siderophores. The 2,3-dihydroxybenzoyl moiety is a powerful iron-chelating group that is central to the function of some of the most potent known siderophores, such as enterobactin. The understanding of the biosynthesis, synthesis, and biological activity of these compounds has opened up numerous avenues for research and development, from novel antibiotic delivery systems to treatments for iron-related disorders. The experimental protocols and quantitative data presented in this guide provide a foundation for further investigation into this important class of molecules.
References
- 1. Siderophore - Wikipedia [en.wikipedia.org]
- 2. researchtrends.net [researchtrends.net]
- 3. Frontiers | Catechol siderophores framed on 2,3-dihydroxybenzoyl-L-serine from Streptomyces varsoviensis [frontiersin.org]
- 4. Catechol siderophores framed on 2,3-dihydroxybenzoyl-L-serine from Streptomyces varsoviensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dc.etsu.edu [dc.etsu.edu]
- 6. 2,3-Dihydroxybenzoylserine | C10H11NO6 | CID 151483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Rhea - reaction knowledgebase [rhea-db.org]
- 8. Siderophore activity of chemically synthesized dihydroxybenzoyl derivatives of spermidines and cystamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 10. researchgate.net [researchgate.net]
- 11. Qualitative and Quantitative Analysis of Siderophore Production from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modified microplate method for rapid and efficient estimation of siderophore produced by bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of five bacterial strains producing siderophores with ability to chelate iron under alkaline conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of N,3-Dihydroxybenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N,3-dihydroxybenzamide scaffold is a privileged structural motif in medicinal chemistry, serving as a cornerstone for the development of various therapeutic agents. Its inherent ability to chelate metal ions, particularly zinc, and participate in hydrogen bonding interactions makes it an ideal pharmacophore for targeting metalloenzymes. This technical guide provides an in-depth overview of the diverse biological activities exhibited by this compound derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms of action and experimental workflows.
Anticancer Activity: Histone Deacetylase (HDAC) Inhibition
A primary therapeutic application of this compound and related hydroxamic acid derivatives is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.[1] In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[2] this compound derivatives function as potent HDAC inhibitors (HDACi), promoting an open chromatin state and the re-expression of these critical genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis.[1][3]
The inhibitory mechanism involves the hydroxamic acid moiety chelating the catalytic zinc ion within the HDAC active site, effectively blocking its enzymatic activity. The benzamide ring and its substituents contribute to the binding affinity and selectivity for different HDAC isoforms.[3][4]
Quantitative Data: HDAC Inhibition and Cytotoxicity
The following tables summarize the inhibitory concentrations (IC₅₀) of various N-hydroxybenzamide derivatives against HDAC enzymes and their cytotoxic effects on different cancer cell lines.
Table 1: In Vitro HDAC Inhibitory Activity
| Compound ID | Modification | HDAC1 (IC₅₀) | HDAC2 (IC₅₀) | HDAC3 (IC₅₀) | HDAC6 (IC₅₀) | Reference |
|---|---|---|---|---|---|---|
| 1j | Branched Cap Group | 0.05 µM | - | - | - | [5] |
| 1k | Branched Cap Group | 0.03 µM | - | - | - | [5] |
| 4a | Indirubin-based | - | >1000 nM | - | 34 nM | [6] |
| 10a | Indirubin-based | 120 nM | 140 nM | - | 110 nM | [6] |
| 13 | 2-methylamino | >15,000 nM | >15,000 nM | 41 nM | >15,000 nM | [3] |
| 16 | 2-methylthio | >20,000 nM | >20,000 nM | 29 nM | >20,000 nM |[3] |
Table 2: In Vitro Cytotoxicity Against Human Cancer Cell Lines
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| NCDDNB * | PC-3 (Prostate) | < 10 | [7] |
| NCDDNB * | DU-145 (Prostate) | < 10 | [7] |
| NCDDNB * | CWR-22 (Prostate) | < 10 | [7] |
| 4a | SW620 (Colon) | 0.021 | [6] |
| 7a | SW620 (Colon) | 0.007 | [6] |
| 10a | SW620 (Colon) | 0.008 | [6] |
| 13h | MCF-7 (Breast) | 1.84 | [8] |
| 13k | K562 (Leukemia) | 2.07 | [8] |
*N-(3-chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide
Experimental Protocol: In Vitro HDAC Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of compounds against HDAC enzymes.
-
Preparation of Reagents :
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2).
-
Fluorogenic substrate (e.g., Fluor-de-Lys®).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Developer solution containing a protease (e.g., trypsin) and a fluorescence quencher release agent.
-
Test compounds (this compound derivatives) dissolved in DMSO at various concentrations.
-
Positive control inhibitor (e.g., SAHA, Trichostatin A).
-
-
Assay Procedure :
-
In a 96-well microplate, add the assay buffer, diluted HDAC enzyme, and the test compound or vehicle control (DMSO).
-
Incubate the plate for a specified time (e.g., 10 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. This step also cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubate for an additional period (e.g., 15 minutes) at room temperature.
-
-
Data Analysis :
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Subtract the background fluorescence from wells without the enzyme.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Anti-inflammatory Activity
Certain benzamide derivatives have demonstrated significant anti-inflammatory properties.[9][10] Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[9][11] For example, N'-[(3-[benzyloxy]benzylidene]-3,4,5-trihydroxybenzohydrazide has been shown to protect against colitis by inhibiting the NF-κB/IL-6/STAT3 signaling cascade.[11] This inhibition leads to a reduction in the production of pro-inflammatory mediators like interleukin-6 (IL-6) and cyclooxygenase-2 (COX-2).[11]
Quantitative Data: Anti-inflammatory Effects
Table 3: In Vivo Anti-inflammatory Activity
| Compound ID | Assay Model | Dose | % Edema Inhibition | Reference |
|---|---|---|---|---|
| 4a | Carrageenan-induced rat paw edema | 20 mg/kg | 94.69% (at 1h) | [12] |
| 4b | Carrageenan-induced rat paw edema | 20 mg/kg | 54.1% (vs. Diclofenac 37.8%) | [13] |
| 4c | Carrageenan-induced rat paw edema | 20 mg/kg | 94.69% (at 1h) | [12] |
| 4o | Carrageenan-induced rat paw edema | 20 mg/kg | 50.2% (vs. Diclofenac 37.8%) |[13] |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.
-
Animals : Male Wistar rats or Swiss albino mice are typically used. Animals are fasted overnight before the experiment.
-
Grouping : Animals are divided into several groups:
-
Control group (receives vehicle, e.g., saline or 0.5% carboxymethyl cellulose).
-
Standard group (receives a known anti-inflammatory drug, e.g., Indomethacin or Diclofenac).
-
Test groups (receive different doses of the this compound derivative).
-
-
Procedure :
-
Measure the initial paw volume of each animal using a plethysmometer.
-
Administer the test compound, standard drug, or vehicle orally or intraperitoneally.
-
After a specific period (e.g., 60 minutes), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis :
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial volume from the post-injection volume.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] × 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
-
Antimicrobial and Antibacterial Activity
Derivatives of dihydroxybenzamide are crucial components of siderophores, which are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron.[14] This natural function has been exploited to design novel antibacterial agents. By conjugating an antibiotic (like ampicillin) to a synthetic siderophore mimic containing a 2,3-dihydroxybenzamide unit, the resulting conjugate can hijack the bacterial iron uptake machinery to gain entry into the cell, thereby increasing the intracellular concentration of the antibiotic and overcoming resistance mechanisms.[15]
Quantitative Data: Antimicrobial Activity
Table 4: Minimum Inhibitory Concentration (MIC) of Benzamide Derivatives
| Compound ID | Organism | MIC (mg/mL) | Reference |
|---|---|---|---|
| 4d | E. coli | 6.72 | [12][16] |
| 4h | S. aureus | 6.63 | [12][16] |
| 4a | P. aeruginosa | 6.67 | [12][16] |
| 4f | B. subtilis | 6.63 | [12][16] |
| 4e | C. albicans | 6.63 | [12][16] |
| 4e | A. niger | 6.28 | [12][16] |
| TC-Amp * | S. Typhimurium | ~10⁻⁶ M | [15] |
*TC-Amp: Ampicillin conjugated to a synthetic 2,3-dihydroxybenzamide-based siderophore.
Experimental Protocol: Broth Microdilution MIC Assay
This is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.
-
Preparation :
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a cation-adjusted Mueller-Hinton Broth (MHB).
-
-
Procedure :
-
In a 96-well microtiter plate, perform a serial two-fold dilution of the test compound in MHB. This creates a range of decreasing concentrations across the wells.
-
Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Seal the plate and incubate at 35-37°C for 16-20 hours.
-
-
Data Analysis :
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Other Biological Activities
-
Antioxidant Activity : Several benzenesulphonamide derivatives incorporating a carboxamide functionality have shown antioxidant properties, with some compounds exhibiting activity comparable to Vitamin C.[12][16] Mono(catecholamine) derivatives, which include the 2,3-dihydroxybenzamide moiety, also possess excellent antioxidant properties as determined by DPPH assays.[17]
-
Iron Chelation : The catechol (dihydroxybenzene) group is a high-affinity chelator for Fe(III).[17] This property is central to their function in siderophores and has been investigated for developing treatments for iron overload conditions.[18]
Conclusion
The this compound scaffold and its related structures are of significant interest in drug discovery and development. Their derivatives have demonstrated a remarkable breadth of biological activity, acting as potent anticancer, anti-inflammatory, and antimicrobial agents. The core mechanism often relies on the hydroxamic acid or catechol moieties' ability to interact with key metalloenzymes or biological ions. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers aiming to further explore and optimize this versatile chemical class for therapeutic applications. Future research will likely focus on enhancing isoform selectivity for HDAC inhibitors, improving the pharmacokinetic properties of anti-inflammatory agents, and expanding the spectrum of activity for siderophore-based antibiotic conjugates.
References
- 1. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides as a novel class of selective Mcl-1 inhibitors: structure-based design, synthesis, SAR, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel N-hydroxybenzamide-based HDAC inhibitors with branched CAP group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of novel indirubin-based N-hydroxybenzamides, N-hydroxypropenamides and N-hydroxyheptanamides as histone deacetylase inhibitors and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N'-[(3-[benzyloxy]benzylidene]-3,4,5-trihydroxybenzohydrazide (1) protects mice against colitis induced by dextran sulfate sodium through inhibiting NFκB/IL-6/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,4-Dihydroquinazolin-3(2H)-yl benzamide derivatives as anti-inflammatory and analgesic agents with an improved gastric profile: Design, synthesis, COX-1/2 inhibitory activity and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Catechol siderophores framed on 2,3-dihydroxybenzoyl-L-serine from Streptomyces varsoviensis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conjugation to Native and Nonnative Triscatecholate Siderophores Enhances Delivery and Antibacterial Activity of a β-lactam to Gram-negative Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The mono(catecholamine) derivatives as iron chelators: synthesis, solution thermodynamic stability and antioxidant properties research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of N,3-dihydroxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,3-dihydroxybenzamide, a small molecule featuring both a catechol and a hydroxamic acid moiety, presents a multifaceted mechanism of action primarily centered on its ability to chelate metal ions. This property positions it as a potential modulator of various biological processes through the inhibition of metalloenzymes and the disruption of metal-dependent pathways. This technical guide provides a comprehensive overview of the putative mechanisms of action of this compound, supported by data from related compounds and detailed experimental methodologies. The core activities discussed include its role as an iron chelator, a potential inhibitor of zinc-dependent metalloenzymes such as histone deacetylases (HDACs) and metallo-β-lactamases (MBLs), and its possible interference with bacterial siderophore biosynthesis.
Core Mechanism of Action: Metal Chelation
The chemical structure of this compound incorporates two key functional groups known for their high affinity for metal ions: a catechol (3-hydroxybenzene) group and a hydroxamic acid (-CONHOH) group. This dual functionality suggests that its biological effects are likely mediated by the chelation of physiologically important metal ions, primarily iron (Fe³⁺) and zinc (Zn²⁺).
-
Iron (Fe³⁺) Chelation: The catechol moiety is a well-established and potent iron-chelating group. This is exemplified by its presence in siderophores, which are small molecules produced by bacteria to scavenge ferric iron from the environment. The 2,3-dihydroxybenzamide motif, in particular, is known for its exceptionally high affinity for Fe³⁺. By sequestering iron, this compound can disrupt iron homeostasis, which is critical for numerous cellular processes, including DNA synthesis and cellular respiration. Furthermore, by binding free iron, it can inhibit the Fenton reaction, a major source of cytotoxic reactive oxygen species (ROS), thus exerting an antioxidant effect.
-
Zinc (Zn²⁺) Chelation: The hydroxamic acid group is a classic zinc-binding moiety and is a key feature of many inhibitors of zinc-dependent metalloenzymes. This suggests that this compound may act as an inhibitor of enzymes such as histone deacetylases (HDACs) and metallo-β-lactamases (MBLs), where a zinc ion is essential for catalytic activity.
Potential Protein Targets and Signaling Pathways
Based on its metal-chelating properties, several protein targets and associated signaling pathways can be postulated for this compound.
Inhibition of Zinc-Dependent Metalloenzymes
-
Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones. The active site of most HDACs contains a zinc ion that is essential for their catalytic activity. Hydroxamic acids are a well-established class of HDAC inhibitors that coordinate with this zinc ion, leading to the inhibition of the enzyme. Inhibition of HDACs results in histone hyperacetylation, leading to a more open chromatin structure and altered gene expression, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. While direct evidence for this compound is lacking, its structure is consistent with that of other known benzamide-containing HDAC inhibitors.
-
Metallo-β-lactamases (MBLs): MBLs are bacterial enzymes that confer resistance to a broad range of β-lactam antibiotics. These enzymes utilize one or two zinc ions in their active site to hydrolyze the amide bond in the β-lactam ring. Compounds that can chelate these zinc ions are potential MBL inhibitors. Although one study showed that a monohydroxamic acid derivative of benzamide was not a potent inhibitor of the MBL Bla2, the potential for this compound to inhibit other MBLs cannot be entirely ruled out, possibly in synergy with other antibacterial agents.
Disruption of Iron Homeostasis and Bacterial Iron Acquisition
-
Iron-Dependent Enzymes: By chelating intracellular iron, this compound could inhibit the activity of various iron-dependent enzymes that are critical for cellular metabolism.
-
Bacterial Siderophore Biosynthesis: The 2,3-dihydroxybenzoate moiety is a precursor for the biosynthesis of the siderophore enterobactin in many bacteria, including E. coli. The enzyme EntE, a 2,3-dihydroxybenzoate-AMP ligase, is a key enzyme in this pathway. A compound containing a 2,3-dihydroxybenzohydroxamic acid moiety has been shown to be a potent inhibitor of EntE. This suggests that this compound could potentially inhibit bacterial growth by interfering with siderophore production, thereby limiting the bacteria's ability to acquire iron.
Quantitative Data on Related Compounds
| Compound | Target Enzyme | Assay Type | Value | Reference |
| Di-hydroxamic acid derivative | Bla2 (MBL) | Ki | 0.18 ± 0.06 µM | [1] |
| 2,3-dihydroxybenzohydroxamoyl adenylate | EntE | Ki | 4.5 nM | [2] |
| 5′-O-[N-(salicyl)sulfamoyl]adenosine | EntE | apparent Ki | 0.9 nM | [3] |
| 5′-O-[N-(2,3-dihydroxybenzoyl)sulfamoyl]adenosine | EntE | apparent Ki | 3.8 nM | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.
Iron Chelation Assay (Chrome Azurol S - CAS Assay)
This spectrophotometric assay is used to determine the siderophore activity (iron-chelating ability) of a compound.
Principle: The CAS reagent is a ternary complex of chrome azurol S, iron(III), and hexadecyltrimethylammonium bromide (HDTMA). This complex is blue-green in color. When a strong iron chelator is added, it removes the iron from the CAS complex, causing a color change to yellow/orange, which can be quantified by measuring the absorbance at 630 nm.
Protocol:
-
Preparation of CAS shuttle solution:
-
Dissolve 60.5 mg of CAS in 50 mL of water.
-
Dissolve 72.9 mg of HDTMA in 40 mL of water.
-
Mix the CAS and HDTMA solutions.
-
To this mixture, add 10 mL of an iron(III) solution (1 mM FeCl₃ in 10 mM HCl) dropwise while stirring.
-
The resulting blue-green solution is the CAS assay solution.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the CAS assay solution to each well.
-
Add 100 µL of the test compound (this compound) at various concentrations to the wells.
-
For the control, add 100 µL of the solvent used to dissolve the test compound.
-
Incubate the plate at room temperature for 1 hour.
-
Measure the absorbance at 630 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of iron chelation is calculated using the following formula: % Chelation = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The EC₅₀ value (the concentration of the compound that chelates 50% of the iron) can be determined by plotting the percentage of chelation against the log of the compound concentration and fitting the data to a dose-response curve.
-
Metallo-β-Lactamase (MBL) Inhibition Assay (Nitrocefin Hydrolysis)
This assay measures the ability of a compound to inhibit the hydrolysis of the chromogenic cephalosporin, nitrocefin, by an MBL.
Principle: Nitrocefin is a substrate that changes color from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase. The rate of this color change is proportional to the enzyme's activity and can be monitored spectrophotometrically.
Protocol:
-
Reagents:
-
MBL enzyme (e.g., purified NDM-1 or VIM-2).
-
Nitrocefin solution (100 µM in assay buffer).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl₂).
-
Test compound (this compound) at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed amount of MBL enzyme to each well.
-
Add the test compound at various concentrations and incubate with the enzyme for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the nitrocefin solution to each well.
-
Immediately monitor the increase in absorbance at 486 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Determine the initial velocity (rate of reaction) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition relative to a control without the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Histone Deacetylase (HDAC) Inhibition Assay
Commercially available kits are often used for this assay. The general principle involves an acetylated substrate that, when deacetylated by HDAC, can be acted upon by a developer to produce a fluorescent or colorimetric signal.
Principle: An acetylated peptide substrate is incubated with the HDAC enzyme in the presence or absence of the inhibitor. A developing solution is then added that specifically recognizes the deacetylated substrate and generates a quantifiable signal.
Protocol (General):
-
Reagents:
-
HDAC enzyme (e.g., HeLa nuclear extract or purified recombinant HDAC).
-
Acetylated substrate (e.g., a peptide with an acetylated lysine).
-
Assay buffer.
-
Test compound (this compound) at various concentrations.
-
Developer solution (contains a protease and a fluorophore or chromophore).
-
-
Assay Procedure:
-
Incubate the HDAC enzyme with the test compound at various concentrations for a specified time.
-
Add the acetylated substrate to initiate the enzymatic reaction and incubate.
-
Stop the reaction and add the developer solution.
-
Incubate to allow for signal generation.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Visualizations
Signaling Pathways and Mechanisms
Caption: Putative mechanisms of action of this compound.
Experimental Workflow for Target Identification
Caption: A logical workflow for investigating the mechanism of action.
Conclusion
This compound is a molecule with significant potential for biological activity, primarily driven by its metal-chelating properties. The presence of both a catechol and a hydroxamic acid group suggests a dual-targeting capability for iron and zinc. This could translate into a range of therapeutic applications, from anticancer and antibacterial agents to antioxidants. Further research, following the experimental protocols outlined in this guide, is necessary to definitively identify its primary protein targets, elucidate the specific signaling pathways it modulates, and quantify its efficacy in various biological systems. This in-depth understanding will be crucial for the future development of this compound as a therapeutic agent.
References
- 1. Inhibition of Bacillus anthracis metallo-β-lactamase by compounds with hydroxamic acid functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanomolar inhibition of the enterobactin biosynthesis enzyme, EntE: synthesis, substituent effects, and additivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic and Inhibition Studies of Dihydroxybenzoate-AMP Ligase (EntE) from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
N,3-dihydroxybenzamide: A Technical Guide to its Solubility and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,3-dihydroxybenzamide is a hydroxamic acid derivative with known biological activity, including the inhibition of enzymes such as glutathione reductase. Understanding its solubility in various solvents is a critical prerequisite for its application in biological assays, formulation development, and drug delivery systems. This technical guide provides a comprehensive overview of the available solubility information for this compound, a detailed experimental protocol for determining its thermodynamic solubility, and a visualization of its role in the glutathione metabolism pathway.
Solubility of this compound
Currently, there is a lack of publicly available quantitative data on the solubility of this compound in various solvents. However, based on its chemical structure and the general properties of related compounds such as benzamides and hydroxamic acids, some qualitative assessments can be made.
Qualitative Solubility Profile
| Compound/Class | Solvent | Solubility | Rationale/Comments |
| This compound | Methanol | Soluble | Based on available product information. The polar hydroxyl and hydroxamic acid groups can form hydrogen bonds with methanol. |
| Alkaline Aqueous Solutions | Likely Soluble | Hydroxamic acids are generally weak acids and are more soluble in alkaline solutions due to the formation of the hydroxamate anion.[1] | |
| Benzamide (related compound) | Water | Slightly Soluble (13.5 g/L at 25°C) | The amide group contributes to some water solubility, but the benzene ring is hydrophobic.[2] |
| Ethanol | Soluble (50 mg/mL) | Benzamide is soluble in many organic solvents.[2][3] | |
| Other Organic Solvents | Soluble | Generally soluble in polar organic solvents.[2][4] | |
| Hydroxamic Acids (general class) | Organic Solvents | Generally Soluble | Solubility in organic solvents is a common characteristic of hydroxamic acids.[5] |
Due to the absence of specific quantitative data, it is highly recommended that researchers determine the solubility of this compound experimentally in their solvents of interest. The following section provides a detailed protocol for this purpose.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound and is recommended for obtaining reliable data for this compound.[6][7][8]
Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.
Materials and Equipment:
-
This compound (solid form)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid should be visually present throughout the experiment.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials at a constant speed for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined in preliminary experiments by sampling at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute remains constant.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter.[7] Filtration is often preferred to ensure all solid particles are removed.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear, saturated solution.
-
Dilute the aliquot with a suitable solvent (often the mobile phase of the HPLC) to a concentration that falls within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations of this compound.[9][10]
-
The solubility is calculated from the concentration of the diluted sample, taking into account the dilution factor.
-
-
Data Reporting:
-
The solubility should be reported in units such as mg/mL or µg/mL.
-
The temperature and the specific solvent (including pH for aqueous buffers) must be clearly stated.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Biological Context: Inhibition of Glutathione Reductase
This compound is known to be an inhibitor of glutathione reductase. This enzyme plays a crucial role in maintaining the cellular redox balance by catalyzing the reduction of glutathione disulfide (GSSG) to the reduced form, glutathione (GSH).[11][12] GSH is a major cellular antioxidant, protecting cells from damage by reactive oxygen species (ROS).[11][12] The inhibition of glutathione reductase by this compound disrupts this critical pathway, leading to an accumulation of GSSG and increased oxidative stress.
The following diagram illustrates the glutathione synthesis and recycling pathway, highlighting the point of inhibition by this compound.
Conclusion
References
- 1. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzamide - Wikipedia [en.wikipedia.org]
- 3. 苯甲酰胺 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. asianpubs.org [asianpubs.org]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. researchgate.net [researchgate.net]
- 8. diposit.ub.edu [diposit.ub.edu]
- 9. pharmaguru.co [pharmaguru.co]
- 10. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 11. The role of glutathione reductase and related enzymes on cellular redox homoeostasis network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glutathione reductase - Wikipedia [en.wikipedia.org]
Spectroscopic Analysis of N,3-Dihydroxybenzamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of N,3-dihydroxybenzamide, a molecule of interest in pharmaceutical and materials science research. Due to the limited availability of direct experimental data for this specific compound, this guide presents a detailed, predictive analysis based on the known spectroscopic characteristics of closely related analogs, including 3-hydroxybenzamide and N-hydroxybenzamide. The methodologies and expected data outlined herein serve as a robust framework for the experimental characterization of this compound.
Introduction to this compound
This compound is an organic compound featuring a benzamide core with hydroxyl substitutions at the nitrogen atom of the amide group and at the meta-position of the benzene ring. This unique combination of a hydroxamic acid and a phenolic hydroxyl group suggests potential applications as a metal chelator, enzyme inhibitor, or antioxidant. A thorough spectroscopic analysis is paramount for confirming its molecular structure, assessing its purity, and understanding its electronic properties. This guide covers the key spectroscopic techniques for its characterization: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the exchangeable protons of the hydroxyl and amide groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H | 6.8 - 7.5 | Multiplet | 4H |
| Phenolic OH | 9.0 - 10.0 | Singlet (broad) | 1H |
| Amide NH-OH | 10.0 - 11.0 | Singlet (broad) | 1H |
Note: The chemical shifts of the OH and NH protons are highly dependent on the solvent, concentration, and temperature, and they may appear as broad singlets due to chemical exchange.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the positions of the hydroxyl and amide substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl C=O | 165 - 170 |
| Aromatic C-OH | 155 - 160 |
| Aromatic C-C(O) | 130 - 135 |
| Aromatic C-H | 115 - 130 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |
| O-H (Phenolic) | 3200 - 3600 | Strong, Broad | Stretching |
| N-H (Amide) | 3100 - 3500 | Medium, Broad | Stretching |
| C=O (Amide I) | 1630 - 1680 | Strong | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak | Stretching |
| C-N (Amide) | 1200 - 1350 | Medium | Stretching |
| C-O (Phenolic) | 1150 - 1250 | Medium | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the benzene ring in this compound.
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Methanol or Ethanol | 280 - 320 | Moderate to High |
Note: The position and intensity of the absorption maximum can be influenced by the solvent polarity and pH.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for compounds with exchangeable protons as it can slow down the exchange rate.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-60 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
IR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty ATR crystal.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral range is typically 4000 to 400 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
UV-Vis Spectroscopy Protocol
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically resulting in an absorbance between 0.1 and 1.0).
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
-
Spectrum Acquisition:
-
Record a baseline spectrum with the blank cuvette in both the sample and reference beams.
-
Replace the blank in the sample beam with the cuvette containing the this compound solution.
-
Scan a wavelength range of approximately 200 to 400 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Visualization of Analytical Workflow and Molecular Structure
The following diagrams illustrate the experimental workflow and the key structural relationships for the spectroscopic analysis of this compound.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical relationships between the structural features of this compound and their expected spectroscopic signals.
N,3-Dihydroxybenzamide: A Whitepaper on Potential Therapeutic Applications
Disclaimer: This document provides a prospective analysis of the potential therapeutic applications of N,3-dihydroxybenzamide based on its chemical structure and the known activities of related compounds. As of the time of this writing, there is a notable absence of published research specifically on this compound in publicly accessible scientific literature. Therefore, the information presented herein is intended to be theoretical and to guide future research.
Introduction
This compound is a small organic molecule featuring a benzamide core with hydroxyl substitutions at the nitrogen (N) and the 3-position of the phenyl ring. While direct experimental data on its biological activity is scarce, its structural motifs—specifically the hydroxamic acid functional group and a phenolic hydroxyl group—are present in numerous well-characterized pharmacologically active agents. This whitepaper will explore the potential therapeutic applications of this compound by examining the established roles of these key functional groups in oncology, neurodegenerative disorders, and inflammatory diseases. We will propose potential mechanisms of action, outline detailed experimental protocols to test these hypotheses, and present hypothetical data to illustrate expected outcomes.
Structural Analysis and Inferred Mechanisms of Action
The therapeutic potential of this compound can be inferred from its two primary functional groups:
-
Hydroxamic Acid Moiety (-C(=O)NHOH): This functional group is a well-known zinc-binding group. Many enzymes, including histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), contain a critical zinc ion in their active site. Hydroxamic acids can chelate this zinc ion, leading to potent enzyme inhibition. This is the primary mechanism for several approved anti-cancer drugs.[1][2]
-
Phenolic Hydroxyl Group (aromatic -OH): The hydroxyl group on the aromatic ring imparts antioxidant properties by enabling the molecule to donate a hydrogen atom to scavenge free radicals. Furthermore, when positioned ortho or para to another hydroxyl group (as in catechols or hydroquinones), it can be a highly effective metal chelator, particularly for iron (Fe³⁺). While this compound is not a catechol, the presence of two hydroxyl groups suggests a potential for metal chelation and antioxidant activity.
Based on this analysis, three primary therapeutic avenues are proposed for investigation:
-
Oncology: Primarily through the inhibition of histone deacetylases.
-
Neurodegenerative and Iron Overload Disorders: Through iron chelation and reduction of oxidative stress.
-
Inflammatory Diseases: Through antioxidant and anti-inflammatory mechanisms.
Potential Therapeutic Application 1: Oncology
The hydroxamic acid group is a classic pharmacophore for the inhibition of histone deacetylases (HDACs), a class of enzymes that are critical regulators of gene expression.[3]
Mechanism of Action: HDAC Inhibition
Histone deacetylases remove acetyl groups from lysine residues on histone proteins, leading to a more compact chromatin structure and transcriptional repression.[4] In many cancers, HDACs are overexpressed or dysregulated, leading to the silencing of tumor suppressor genes. HDAC inhibitors (HDACis) block this action, causing hyperacetylation of histones, which relaxes chromatin structure and reactivates the expression of tumor suppressor genes like p21 and other pro-apoptotic factors.[4][5] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[6] Several hydroxamic acid-based HDACis have been approved for cancer treatment, demonstrating the clinical validity of this approach.[3]
Below is a table summarizing key data for established hydroxamic acid-based HDAC inhibitors.
| Compound | Primary HDAC Targets | Approved Indications | Typical IC₅₀ Range (nM) |
| Vorinostat (SAHA) | Pan-HDAC (Class I, II, IV) | Cutaneous T-cell lymphoma | 20-100 |
| Belinostat (PXD101) | Pan-HDAC (Class I, II, IV) | Peripheral T-cell lymphoma | 20-500 |
| Panobinostat (LBH589) | Pan-HDAC (Class I, II, IV) | Multiple myeloma | 5-20 |
This table presents hypothetical data ranges for illustrative purposes, based on publicly available information on these compounds.
Hypothetical Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound as an HDAC inhibitor in cancer cells.
Proposed Experimental Protocols
To validate the potential of this compound as an anti-cancer agent, a series of in vitro experiments would be required.
This assay directly measures the ability of the compound to inhibit HDAC enzyme activity.
-
Principle: An acetylated substrate is incubated with an HDAC enzyme (either a nuclear extract or a purified recombinant HDAC). In the presence of an active enzyme, the substrate is deacetylated. A developer solution is then added, which cleaves the deacetylated substrate to release a fluorophore. The fluorescence intensity is inversely proportional to HDAC activity.
-
Materials:
-
Nuclear extract from cancer cells or purified recombinant HDAC enzymes.
-
HDAC Assay Buffer.
-
Fluorometric HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Developer solution (containing a protease like trypsin and a stop inhibitor like Trichostatin A).
-
This compound (test compound).
-
Trichostatin A (TSA) or Vorinostat (positive control).
-
96-well black microplates.
-
Fluorescence plate reader (Ex/Em = 360/460 nm).
-
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control (e.g., from 1 nM to 100 µM) in HDAC Assay Buffer.
-
In a 96-well plate, add the HDAC enzyme source, the assay buffer, and the test compound or control. Include wells with enzyme only (no inhibitor) and wells with buffer only (blank).
-
Initiate the reaction by adding the fluorometric HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution to each well.
-
Incubate at 37°C for 15-20 minutes.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by non-linear regression analysis.
-
This assay determines the effect of the compound on the metabolic activity and proliferation of cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active metabolism contain mitochondrial dehydrogenases that convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[7]
-
Materials:
-
Cancer cell lines (e.g., HCT116 colorectal, A549 lung, MCF-7 breast).
-
Normal (non-cancerous) cell line for selectivity assessment (e.g., HEK293).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
Doxorubicin or Vorinostat (positive control).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well clear microplates.
-
Absorbance plate reader (570 nm).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the positive control in culture medium.
-
Replace the old medium with the medium containing the various concentrations of the test compounds. Include untreated control wells and blank wells (medium only).
-
Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Remove the medium and dissolve the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value.
-
Hypothetical Data Presentation
The results from the cell viability assay could be summarized as follows:
| Cell Line | Cell Type | Hypothetical IC₅₀ (µM) for this compound |
| HCT116 | Colorectal Carcinoma | 1.5 |
| A549 | Lung Carcinoma | 3.2 |
| MCF-7 | Breast Adenocarcinoma | 2.8 |
| HEK293 | Normal Kidney | > 50 |
Experimental Workflow Visualization
The overall workflow for preliminary in vitro anti-cancer screening is depicted below.
Potential Therapeutic Application 2: Neurodegenerative and Iron Overload Disorders
An imbalance in metal ion homeostasis, particularly an excess of iron, is a key factor in the pathology of several neurodegenerative diseases and iron overload conditions like thalassemia.[8][9][10] Excess iron catalyzes the formation of highly reactive hydroxyl radicals via the Fenton reaction, leading to oxidative stress and neuronal damage.[11]
Mechanism of Action: Iron Chelation
Iron chelators are therapeutic agents that bind to excess iron, forming a stable, non-toxic complex that can be excreted from the body.[12][13] This prevents the iron from participating in damaging redox reactions. The dihydroxy substitution on the benzamide ring of this compound suggests it may have the ability to chelate iron, similar to catechol-based siderophores, thereby reducing iron-mediated oxidative stress. This could be beneficial in neurodegenerative diseases like Parkinson's and Alzheimer's, where iron accumulation in specific brain regions is observed, and in treating systemic iron overload.[8][14]
The diagram below illustrates the principle of iron chelation.
Proposed Experimental Protocol
This assay quantifies the iron-chelating capacity of a compound.
-
Principle: Ferrozine is a chromophore that forms a stable, magenta-colored complex with ferrous ions (Fe²⁺), which can be measured spectrophotometrically at 562 nm. When a chelating agent is present, it will bind to the Fe²⁺ and prevent the formation of the ferrozine-Fe²⁺ complex. The degree of color inhibition is proportional to the chelating activity of the compound.[15][16]
-
Materials:
-
This compound.
-
EDTA (positive control).
-
Ferrous chloride (FeCl₂).
-
Ferrozine.
-
Methanol or another suitable solvent.
-
96-well clear microplates.
-
Absorbance plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound and EDTA in the chosen solvent.
-
In a 96-well plate, add the test compound or control to designated wells.
-
Add the FeCl₂ solution to all wells except the blank. Mix and incubate for 5 minutes.
-
Initiate the color reaction by adding the ferrozine solution to all wells.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 562 nm.
-
Calculate the percentage of iron chelation and determine the IC₅₀ value, which is the concentration required to chelate 50% of the iron ions.
-
Hypothetical Data Presentation
| Compound | Hypothetical Iron Chelating Activity (IC₅₀ in µM) |
| This compound | 25.5 |
| EDTA (Positive Control) | 5.8 |
Potential Therapeutic Application 3: Inflammatory Diseases
Chronic inflammation is driven in part by oxidative stress, where an overproduction of reactive oxygen species (ROS) damages cells and perpetuates the inflammatory response.[11]
Mechanism of Action: Antioxidant Activity
Antioxidants can neutralize ROS, thereby mitigating oxidative damage and reducing inflammation. The phenolic hydroxyl group in this compound can act as a radical scavenger. By donating a hydrogen atom, it can stabilize free radicals and terminate damaging chain reactions. This activity could be beneficial in managing chronic inflammatory conditions.
Proposed Experimental Protocol
This is a common and straightforward assay to measure the radical scavenging ability of a compound.[17]
-
Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[18]
-
Materials:
-
This compound.
-
Ascorbic acid or Trolox (positive control).
-
DPPH solution in methanol.
-
Methanol.
-
96-well clear microplates.
-
Absorbance plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control in methanol.
-
In a 96-well plate, add the test compound or control to designated wells.
-
Add the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH scavenging activity and determine the IC₅₀ value.
-
Hypothetical Data Presentation
| Compound | Hypothetical DPPH Scavenging Activity (IC₅₀ in µg/mL) |
| This compound | 45.2 |
| Ascorbic Acid (Positive Control) | 8.1 |
Synthesis and Characterization
Conclusion
Although this compound is an understudied molecule, a thorough analysis of its chemical structure provides a strong rationale for investigating its therapeutic potential in several key areas. The presence of a hydroxamic acid moiety strongly suggests activity as an HDAC inhibitor, making it a candidate for development as an anti-cancer agent. Furthermore, its dihydroxy-substituted ring system points towards potential iron-chelating and antioxidant properties, which could be leveraged for the treatment of neurodegenerative and inflammatory diseases.
The experimental protocols and hypothetical data presented in this whitepaper provide a clear roadmap for the initial preclinical evaluation of this compound. Future research should focus on synthesizing this compound and systematically evaluating it in the biochemical and cell-based assays outlined above. Positive results from these initial studies would warrant further investigation into its mechanism of action, selectivity, and in vivo efficacy, potentially uncovering a novel therapeutic agent with a multi-faceted pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. The Role of Oxidative Stress in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidative Stress and Antioxidants in Neurodegenerative Disorders [mdpi.com]
- 12. Iron Chelators [sickle.bwh.harvard.edu]
- 13. Iron chelators: as therapeutic agents in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of oxidative stress and antioxidants in neurodegenerative diseases | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 15. 2.5. Ferrous Ion Chelating Assay [bio-protocol.org]
- 16. 3.6.5. Ferrozine Iron Metal Chelation Assay [bio-protocol.org]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
- 18. 2.4. Antioxidant Assay [bio-protocol.org]
N,3-Dihydroxybenzamide: An In-depth Technical Guide to its Iron Chelation Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iron is an essential element for numerous physiological processes, yet its excess can be highly toxic due to its participation in the generation of reactive oxygen species. Iron chelators are molecules that can bind to iron, rendering it inactive and promoting its excretion. This technical guide provides a comprehensive overview of the iron chelation properties of N,3-dihydroxybenzamide, a small molecule with potential therapeutic applications. While direct experimental data for this compound is limited in publicly available literature, this guide synthesizes information from structurally related dihydroxybenzamide isomers and general principles of iron chelation to provide a robust predictive analysis. This document covers the synthesis, physicochemical properties, iron-binding characteristics, and potential effects on cellular signaling pathways. Detailed experimental protocols for evaluating iron chelation are also provided to facilitate further research and development.
Introduction to Iron Chelation Therapy
Iron is a critical transition metal involved in a myriad of biological functions, including oxygen transport, DNA synthesis, and cellular respiration. However, the same redox activity that makes iron indispensable also renders it potentially toxic. An excess of labile iron can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction, leading to oxidative stress and damage to cellular components such as lipids, proteins, and nucleic acids.
Iron overload can result from genetic disorders like hemochromatosis or be acquired through repeated blood transfusions required for conditions such as thalassemia and sickle cell disease. Iron chelation therapy is the primary treatment for managing iron overload. The goal of this therapy is to utilize chelating agents that form stable, non-toxic complexes with iron, which can then be safely excreted from the body. An ideal iron chelator should exhibit high affinity and selectivity for iron(III) over other biologically important metal ions, possess good oral bioavailability, and have a favorable safety profile.
Catechol-based siderophores, such as enterobactin, are natural iron chelators with exceptionally high affinity for ferric iron.[1] This has inspired the development of synthetic iron chelators containing the dihydroxybenzene (catechol) moiety. This compound belongs to this class of compounds and is an isomer of other well-studied dihydroxybenzamides, such as 2,3-dihydroxybenzamide and 2,5-dihydroxybenzamide. Understanding the iron chelation properties of this compound is crucial for evaluating its potential as a therapeutic agent.
Synthesis and Physicochemical Properties
A potential synthetic pathway is outlined below:
Caption: Proposed synthesis of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃ | [2] |
| Molecular Weight | 153.14 g/mol | [2] |
| CAS Number | 24701909 | [2] |
| Appearance | Predicted: White to off-white solid | - |
| Solubility | Predicted: Soluble in polar organic solvents | - |
Iron Chelation Properties: Quantitative Data
Direct quantitative data on the iron chelation properties of this compound, such as stability constants, are not available in the reviewed scientific literature. However, data from its structural isomers, 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid, can provide valuable insights into its potential iron-binding capabilities. Dihydroxybenzoic acids are known to form complexes with Fe(III) in various stoichiometric ratios (1:1, 1:2, and 1:3 metal-to-ligand).[3]
Table 2: Iron(III) Stability Constants (log β) for Dihydroxybenzoic Acid Isomers
| Ligand | log β₁ (ML) | log β₂ (ML₂) | log β₃ (ML₃) | Source |
| 2,3-Dihydroxybenzoic Acid | 17.68 | 29.79 | 46.27 | [4] |
| 2,5-Dihydroxybenzoic Acid | 19.30 | 27.21 | 45.69 | [4] |
| This compound | Data not available | Data not available | Data not available | - |
The stability constants indicate that dihydroxybenzoic acids form highly stable complexes with Fe(III). It is anticipated that this compound, possessing a similar catechol-like moiety, would also exhibit strong iron-binding affinity. The presence of the hydroxamic acid functionality in this compound may further enhance its iron chelation capacity, as hydroxamates are also potent iron chelators.
Experimental Protocols
To facilitate further investigation into the iron chelation properties of this compound, detailed protocols for key experiments are provided below.
Spectrophotometric Determination of Iron(III) Binding
This method allows for the determination of the stoichiometry and stability constants of the iron-chelator complex by monitoring changes in the UV-Vis absorbance spectrum upon complex formation.
Caption: Workflow for spectrophotometric titration.
Methodology:
-
Solution Preparation: Prepare stock solutions of this compound and ferric chloride (FeCl₃) in a suitable solvent (e.g., methanol or water). Prepare a series of buffers at different pH values.
-
Titration: In a cuvette, place a solution of this compound at a known concentration in a buffer of a specific pH. Record the initial UV-Vis spectrum. Incrementally add small aliquots of the FeCl₃ stock solution to the cuvette, mixing thoroughly after each addition.
-
Data Acquisition: After each addition of FeCl₃, record the UV-Vis spectrum.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the complex absorbs maximally) against the molar ratio of iron to the chelator. The resulting plot (Job's plot) can be used to determine the stoichiometry of the complex. The stability constants can be calculated from the titration data using specialized software that performs non-linear regression analysis.[5]
Calcein-AM Assay for Intracellular Iron Chelation
The calcein-AM assay is a fluorescence-based method to assess the ability of a chelator to enter cells and bind to the labile iron pool (LIP). Calcein-AM is a non-fluorescent, cell-permeable compound that is hydrolyzed by intracellular esterases to the fluorescent molecule calcein. The fluorescence of calcein is quenched by the binding of iron. An effective iron chelator will enter the cell, bind to the iron, and displace it from calcein, resulting in an increase in fluorescence.[2][6]
Caption: Workflow for the Calcein-AM assay.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., K562 erythroleukemia cells) under standard conditions.[2]
-
Calcein Loading: Harvest the cells and incubate them with calcein-AM (typically 1 µM) in the dark at 37°C for 15-30 minutes.[6]
-
Washing: Wash the cells to remove any extracellular calcein-AM.
-
Chelator Treatment: Resuspend the calcein-loaded cells in a suitable buffer and add this compound at various concentrations. Include appropriate controls (untreated cells and cells treated with a known iron chelator like deferiprone).
-
Fluorescence Measurement: Incubate the cells at 37°C and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 488 nm excitation and 517 nm emission for calcein) at different time points using a fluorescence plate reader or a flow cytometer. An increase in fluorescence intensity over time indicates intracellular iron chelation.[6][7]
Potential Effects on Cellular Signaling Pathways
Iron is a crucial cofactor for many enzymes involved in cellular signaling. Consequently, iron chelation can modulate various signaling pathways. While the specific effects of this compound on cellular signaling have not been reported, we can infer potential mechanisms based on the known effects of other iron chelators.
One of the key pathways affected by iron levels is the mTOR (mammalian target of rapamycin) signaling pathway . The iron chelator deferasirox has been shown to repress mTOR signaling in myeloid leukemia cells by enhancing the expression of REDD1 (Regulated in development and DNA damage response 1).[8] This leads to an anti-proliferative effect.
Another important pathway is regulated by the hypoxia-inducible factors (HIFs) . HIF-1α is a transcription factor that plays a central role in the cellular response to low oxygen. The stability of HIF-1α is regulated by prolyl hydroxylases, which are iron-dependent enzymes. Iron chelation can inhibit these enzymes, leading to the stabilization of HIF-1α even under normoxic conditions. This can have wide-ranging effects on gene expression related to angiogenesis, glucose metabolism, and cell survival.
Caption: Potential signaling pathways affected by iron chelation.
Conclusion and Future Directions
This compound, as a member of the dihydroxybenzamide family, holds promise as an iron-chelating agent. Based on the properties of its structural isomers, it is expected to exhibit high affinity for ferric iron. This technical guide has provided a framework for its synthesis, characterization, and evaluation of its iron chelation properties. The detailed experimental protocols offer a starting point for researchers to investigate this molecule further.
Future research should focus on:
-
Synthesis and Characterization: Developing and optimizing a reliable synthesis protocol for this compound and thoroughly characterizing its physicochemical properties.
-
Quantitative Iron Binding Studies: Determining the stability constants of this compound with Fe(III) and its selectivity over other biologically relevant metal ions.
-
In Vitro and In Vivo Efficacy: Evaluating its ability to chelate intracellular iron in various cell lines and assessing its efficacy and safety in animal models of iron overload.
-
Mechanism of Action: Investigating the specific cellular signaling pathways modulated by this compound to understand its broader biological effects.
A comprehensive understanding of these aspects will be crucial in determining the potential of this compound as a clinically useful iron chelator.
References
- 1. Iron and Chelation in Biochemistry and Medicine: New Approaches to Controlling Iron Metabolism and Treating Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C7H7NO3 | CID 24701909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N',3-Dihydroxy-4-methoxybenzenecarboximidamide | C8H10N2O3 | CID 9600740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Dihydroxybenzamide | C7H7NO3 | CID 76601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. New Iron Metabolic Pathways and Chelation Targeting Strategies Affecting the Treatment of All Types and Stages of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
The Antioxidant Potential of Catechol-Containing Benzamides: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthesis, antioxidant mechanisms, and structure-activity relationships of catechol-containing benzamides, providing researchers and drug development professionals with a comprehensive overview of this promising class of compounds.
The search for novel antioxidant compounds is a cornerstone of drug discovery, with applications ranging from neurodegenerative diseases to oncology. Among the vast array of antioxidant scaffolds, catechol-containing molecules have consistently demonstrated potent radical scavenging and cytoprotective effects. When integrated into a benzamide framework, the catechol moiety offers a unique combination of structural rigidity and antioxidant capacity, making these compounds particularly attractive for therapeutic development. This technical guide provides a detailed overview of the antioxidant properties of catechol-containing benzamides, including their synthesis, mechanisms of action, and quantitative antioxidant activity, supported by detailed experimental protocols and visual representations of key biological pathways.
Core Antioxidant Mechanisms of the Catechol Moiety
The antioxidant activity of catechol-containing compounds is primarily attributed to the ortho-dihydroxy substitution on the benzene ring. This arrangement is crucial for their ability to scavenge free radicals and chelate metal ions.[1] The principal mechanisms include:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups of the catechol moiety can readily donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, which is a key feature of efficient antioxidants.[2]
-
Electron Transfer: Catechols can also donate an electron to reduce reactive oxygen species (ROS). This process is particularly relevant in the reduction of metal ions involved in Fenton-like reactions, which generate highly damaging hydroxyl radicals.
-
Metal Chelation: The ortho-dihydroxy arrangement of the catechol group allows for the chelation of transition metal ions such as iron (Fe²⁺) and copper (Cu²⁺). By sequestering these ions, catechol-containing compounds prevent them from participating in redox cycling and the generation of ROS.[3]
Synthesis of Catechol-Containing Benzamides
The synthesis of catechol-containing benzamides can be achieved through various synthetic routes. A common approach involves the coupling of a catechol-containing benzoic acid derivative with an appropriate amine, or vice versa. Protecting groups for the catechol hydroxyls are often necessary to prevent unwanted side reactions during the amide bond formation.
A general synthetic scheme for preparing catechol thioethers, which shares similarities with benzamide synthesis in its starting materials, involves reacting a protected catechol derivative with a thiol under acidic conditions.[4] For benzamides, a protected catechol-containing benzoic acid would be activated (e.g., as an acid chloride or with a coupling agent like DCC/DMAP) and then reacted with an amine to form the amide bond. Subsequent deprotection of the catechol hydroxyls yields the final product.
Quantitative Antioxidant Activity
The antioxidant capacity of catechol-containing compounds can be quantified using various in vitro assays. The most common are the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.
Below is a summary of the antioxidant activity of a series of catechol thioethers, which, while not strictly benzamides, provide valuable structure-activity relationship insights for catechol-containing compounds.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |
| Catechol Thioether 1 | 15.3 | 8.2 | [5] |
| Catechol Thioether 3 | 12.8 | 6.5 | [5] |
| Catechol Thioether 5 | 10.5 | 5.1 | [5] |
| Catechol Thioether 8 | 9.8 | 4.7 | [5] |
| Catechol Thioether 9 | 11.2 | 5.9 | [5] |
| Catechol Thioether 11 | 14.1 | 7.3 | [5] |
| Catechol Thioether 12 | 9.5 | 4.5 | [5] |
| Catechol Thioether 13 | 18.7 | 9.8 | [5] |
| Catechol Thioether 14 | 16.4 | 8.9 | [5] |
| Trolox (Standard) | 25.1 | 15.6 | [5] |
Signaling Pathways Modulated by Catechol-Containing Compounds
Beyond direct radical scavenging, catechol-containing compounds can exert their antioxidant effects by modulating intracellular signaling pathways involved in cellular stress responses. This indirect antioxidant activity can lead to the upregulation of endogenous antioxidant defense mechanisms.
One key pathway is the PKD-NF-κB-IL-8 signaling cascade . Oxidative stress can activate Protein Kinase D (PKD), which in turn activates the IKK-NF-κB pathway, leading to the expression of pro-inflammatory cytokines like IL-8. Catechol-containing compounds, such as chlorogenic acid and caffeic acid, have been shown to suppress this pathway by scavenging intracellular ROS, thereby inhibiting the initial activation of PKD.[6]
Caption: Inhibition of the PKD-NF-κB-IL-8 Signaling Pathway.
Another critical pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway . Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, initiating the transcription of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Some catechol-containing compounds have been shown to activate the Nrf2 pathway, thereby enhancing the cell's intrinsic antioxidant capacity.[1][[“]]
Caption: Activation of the Nrf2-ARE Antioxidant Pathway.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of the antioxidant activity of novel compounds. The following are detailed methodologies for the DPPH, ABTS, and FRAP assays.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus converting it to its reduced form, DPPH-H. This reduction is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.[8]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compound and the positive control in methanol.
-
In a 96-well microplate, add a fixed volume of the DPPH solution (e.g., 100 µL) to each well.
-
Add an equal volume of the test compound or positive control dilutions to the respective wells.
-
For the blank, add methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form, and the change in absorbance is measured.[9]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or Ethanol
-
Phosphate buffered saline (PBS)
-
Test compound
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and the positive control.
-
Add a small volume of the test compound or positive control dilutions to a fixed volume of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[10]
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compound
-
Positive control (e.g., Trolox, Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare a series of dilutions of the test compound and a standard (e.g., FeSO₄·7H₂O).
-
Add a small volume of the test compound, standard, or blank (solvent) to a fixed volume of the FRAP reagent in a 96-well plate.
-
Incubate the plate at 37°C for a defined period (e.g., 4 minutes).
-
Measure the absorbance at 593 nm.
-
Construct a standard curve using the absorbance values of the Fe²⁺ standards.
-
Calculate the FRAP value of the test compound, which is expressed as µM Fe²⁺ equivalents.
Caption: General Experimental Workflow for In Vitro Antioxidant Assays.
Conclusion
Catechol-containing benzamides represent a promising class of antioxidants with significant potential for therapeutic applications. Their multifaceted antioxidant mechanisms, including radical scavenging, metal chelation, and modulation of key cellular signaling pathways, make them attractive candidates for further investigation. The structure-activity relationships, while complex, suggest that modifications to both the catechol and benzamide portions of the molecule can be fine-tuned to optimize antioxidant efficacy. The standardized experimental protocols provided in this guide offer a robust framework for the evaluation and comparison of novel catechol-containing benzamide derivatives, facilitating the identification of lead compounds for future drug development programs. As research in this area continues, a deeper understanding of the interplay between chemical structure, antioxidant activity, and biological function will undoubtedly emerge, paving the way for the development of novel therapeutics to combat oxidative stress-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant Activity Evaluation and Assessment of the Binding Affinity to HSA of a New Catechol Hydrazinyl-Thiazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catechol Groups Enable Reactive Oxygen Species Scavenging-Mediated Suppression of PKD-NFkappaB-IL-8 Signaling Pathway by Chlorogenic and Caffeic Acids in Human Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling pathways involved in cocoa flavonoid antioxidant effects - Consensus [consensus.app]
- 8. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. e3s-conferences.org [e3s-conferences.org]
N,3-Dihydroxybenzamide as an Enzyme Inhibitor: A Technical Overview
Disclaimer: Scientific literature extensively covers various isomers of dihydroxybenzamide and their derivatives as enzyme inhibitors. However, there is a notable scarcity of published research specifically detailing the enzyme inhibitory properties of N,3-dihydroxybenzamide . This guide will, therefore, provide a detailed technical overview of a closely related and well-studied isomer, 2,3-dihydroxybenzamide , and its derivatives, which are significant in the context of enzyme inhibition. The principles, experimental protocols, and data presentation formats discussed herein can be applied to the study of this compound should it become a subject of future research.
Introduction
Dihydroxybenzamide scaffolds are of significant interest in medicinal chemistry and drug development due to their ability to chelate metal ions and interact with the active sites of various enzymes. The positioning of the hydroxyl groups on the benzene ring and substitutions on the amide nitrogen drastically influence their biological activity. While this compound itself is not a widely recognized enzyme inhibitor, the 2,3-dihydroxybenzamide moiety is a critical component of siderophores, natural iron-chelating compounds produced by bacteria. Derivatives of 2,3-dihydroxybenzamide have been synthesized and identified as potent inhibitors of enzymes involved in bacterial siderophore biosynthesis, making them attractive targets for the development of novel antibacterial agents.
This technical guide will focus on a key example: the inhibition of 2,3-dihydroxybenzoate-AMP ligase (EntE) by a synthetic 2,3-dihydroxybenzamide derivative. EntE is a crucial enzyme in the biosynthesis of enterobactin, a siderophore essential for iron acquisition in many Gram-negative bacteria, including E. coli.[1]
Core Subject: 2,3-Dihydroxybenzamide Derivatives as EntE Inhibitors
The inhibition of the siderophore biosynthetic pathway is a promising strategy for developing new antibiotics.[1] By blocking iron acquisition, the growth of pathogenic bacteria can be stunted. EntE catalyzes the first step in the enterobactin synthesis pathway: the ATP-dependent activation of 2,3-dihydroxybenzoic acid (DHB).[1]
A potent inhibitor of EntE is the synthetic analogue 5′-O-[N-(2,3-dihydroxybenzoyl)sulfamoyl]adenosine (DHB-AMS) . This molecule is a stable analogue of the reaction intermediate, 2,3-dihydroxybenzoyl-adenylate, and acts as a slow-onset, tight-binding inhibitor of the enzyme.[1]
Quantitative Data on Enzyme Inhibition
The inhibitory potency of DHB-AMS against EntE has been quantified through detailed kinetic studies.[1]
| Inhibitor | Target Enzyme | Inhibition Type | K |
| 5′-O-[N-(2,3-dihydroxybenzoyl)sulfamoyl]adenosine (DHB-AMS) | 2,3-dihydroxybenzoate-AMP ligase (EntE) from E. coli | Slow-onset, tight-binding | 3.8 nM |
Table 1: Inhibitory activity of a 2,3-dihydroxybenzamide derivative against EntE.[1]
Signaling Pathway and Mechanism of Action
The biosynthesis of enterobactin is a multi-step enzymatic pathway. EntE is the first enzyme in this pathway, which ultimately leads to the production of the iron-chelating siderophore.
Figure 1: Simplified pathway of early enterobactin biosynthesis and the point of inhibition by DHB-AMS.
Experimental Protocols
Synthesis of 2,3-bis(benzyloxy)-N-(hydroxyalkyl)benzamides
A general method for the synthesis of dihydroxybenzamide derivatives involves the protection of the hydroxyl groups, followed by amide coupling and deprotection.
1. Protection of 2,3-dihydroxybenzoic acid:
-
A solution of 2,3-dihydroxybenzoic acid, benzyl bromide, and potassium carbonate in acetone is refluxed and stirred for 24 hours.
-
After filtration and concentration, the crude product is dissolved in methanol, and lithium hydroxide is added.
-
The mixture is refluxed and stirred for 3 hours to yield 2,3-bis(benzyloxy)benzoic acid.[2]
2. Amide Coupling:
-
A solution of 2,3-bis(benzyloxy)benzoic acid, 1-hydroxybenzotriazole (HOBt), and dicyclohexylcarbodiimide (DCC) in dichloromethane (CH₂Cl₂) is stirred for 30 minutes at room temperature.
-
The desired amino alcohol (e.g., ethanolamine) is added dropwise, and the mixture is stirred for 10 hours.
-
The solution is filtered to remove the dicyclohexylurea byproduct.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the protected benzamide.[2]
3. Deprotection:
-
The protected benzamide is mixed with Palladium on carbon (Pd/C) in ethanol.
-
The mixture is stirred under a hydrogen atmosphere for 5 hours.
-
The resulting mixture is filtered over Celite® and evaporated to dryness to yield the final dihydroxybenzamide product.[3]
Figure 2: General workflow for the synthesis of dihydroxybenzamide derivatives.
Enzyme Inhibition Assay for EntE
The inhibitory activity of compounds against EntE can be determined using a continuous spectrophotometric assay that couples the release of pyrophosphate (PPi) to the oxidation of NADH.
Materials:
-
Purified EntE enzyme
-
2,3-dihydroxybenzoic acid (DHB)
-
Adenosine triphosphate (ATP)
-
Pyrophosphatase
-
Pyruvate kinase
-
Lactate dehydrogenase
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Inhibitor compound (e.g., DHB-AMS)
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
Procedure:
-
A reaction mixture is prepared containing the assay buffer, ATP, PEP, NADH, pyruvate kinase, and lactate dehydrogenase.
-
The inhibitor compound at various concentrations is added to the mixture.
-
The EntE enzyme is added, and the mixture is incubated.
-
The reaction is initiated by the addition of DHB.
-
The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.
-
Initial velocities are calculated and plotted against the inhibitor concentration to determine the IC₅₀ value.
-
Further kinetic studies can be performed to determine the mechanism of inhibition and the inhibition constants (K
i).
Figure 3: Workflow for a coupled spectrophotometric enzyme inhibition assay for EntE.
Conclusion
References
- 1. Kinetic and Inhibition Studies of Dihydroxybenzoate-AMP Ligase (EntE) from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mono(catecholamine) derivatives as iron chelators: synthesis, solution thermodynamic stability and antioxidant properties research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C7H7NO3 | CID 24701909 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of N,3-dihydroxybenzamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,3-dihydroxybenzamide and its structural analogs are of significant interest in medicinal chemistry and drug development. These compounds, belonging to the hydroxamic acid and benzamide families, are recognized for their metal-chelating properties, particularly as potent iron chelators.[1][2][3][4] This characteristic makes them valuable scaffolds for the development of siderophore-mimics for targeted antibiotic delivery and as therapeutic agents for iron overload disorders.[5][6] This document provides detailed protocols for the synthesis of this compound and its key analogs, summarizing quantitative data and illustrating relevant biological pathways.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of a 3-hydroxybenzoic acid derivative with hydroxylamine. A common and effective method involves a two-step process: esterification of 3-hydroxybenzoic acid followed by reaction with hydroxylamine.
Experimental Protocol: Two-Step Synthesis of this compound
Step 1: Esterification of 3-Hydroxybenzoic Acid to Methyl 3-hydroxybenzoate
-
Reaction Setup: To a solution of 3-hydroxybenzoic acid (1 equivalent) in methanol, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 3-hydroxybenzoate. The crude product can be further purified by column chromatography if necessary.
Step 2: Amidation of Methyl 3-hydroxybenzoate to this compound
-
Hydroxylamine Solution Preparation: Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (excess, e.g., 3-5 equivalents) in methanol, followed by the addition of a strong base like potassium hydroxide or sodium methoxide to generate the free hydroxylamine in situ. A precipitate of KCl or NaCl will form.
-
Reaction: Filter the salt precipitate and add the methanolic hydroxylamine solution to the methyl 3-hydroxybenzoate (1 equivalent) from Step 1.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, neutralize the mixture with an acidic solution (e.g., dilute HCl) and remove the solvent under reduced pressure.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography to yield the final product.
Quantitative Data for this compound Synthesis
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Analytical Data |
| This compound | 3-Hydroxybenzoic acid | 1. CH₃OH, H₂SO₄ (cat.)2. NH₂OH·HCl, KOH | Methanol | Step 1: 4-6hStep 2: 12-24h | 70-85 (overall) | 162-164 | ¹H NMR, ¹³C NMR, MS |
Note: Yields are approximate and can vary based on reaction scale and purification methods.
Synthesis of this compound Analogs
The synthetic strategy for this compound can be adapted to produce a variety of analogs with modified substitution patterns on the phenyl ring or on the amide nitrogen.
General Protocol: One-Pot Synthesis of Dihydroxybenzamide Analogs
This method is suitable for the direct coupling of dihydroxybenzoic acids with amines or hydroxylamines using a coupling agent.
-
Reaction Setup: To a solution of the desired dihydroxybenzoic acid (e.g., 2,3-dihydroxybenzoic acid or 3,5-dihydroxybenzoic acid) (1 equivalent) in an appropriate aprotic solvent (e.g., DMF or DCM), add a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1 equivalents) and an activator like HOBt (1-hydroxybenzotriazole) (1.1 equivalents).
-
Activation: Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine or hydroxylamine derivative (1 equivalent) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Filter the reaction mixture to remove any precipitated urea byproduct (in the case of DCC). Dilute the filtrate with an organic solvent and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.
Quantitative Data for this compound Analogs
| Analog | Starting Carboxylic Acid | Amine/Hydroxylamine | Coupling Agent | Yield (%) | Reference |
| 2,3-dihydroxy-N-(2-hydroxyethyl)benzamide | 2,3-dihydroxybenzoic acid | Ethanolamine | DCC, HOBt | 80 | [7] |
| 2,3-dihydroxy-N-(3-hydroxypropyl)benzamide | 2,3-dihydroxybenzoic acid | 3-Amino-1-propanol | DCC, HOBt | - | [7] |
| N,2-dihydroxybenzamide (Salicylhydroxamic acid) | Salicylic acid | Hydroxylamine | (via methyl salicylate) | - | |
| N,3-dihydroxy-2-naphthamide | 3-Hydroxy-2-naphthoic acid | Hydroxylamine | (via methyl ester) | 80 (ester step) | [8] |
Note: "-" indicates data not specified in the cited sources.
Synthetic Workflow Diagram
The following diagram illustrates the general synthetic workflow for preparing this compound and its analogs.
Caption: General synthetic routes to this compound and its analogs.
Biological Context: Siderophore-Mediated Iron Uptake
Dihydroxybenzamide derivatives are excellent mimics of catecholate siderophores, which are small molecules produced by bacteria to scavenge ferric iron (Fe³⁺) from the environment.[5][9] The resulting iron-siderophore complex is then recognized by specific receptors on the bacterial outer membrane and transported into the cell.[5][6][10][11] This "Trojan horse" strategy can be exploited to deliver antibiotics conjugated to siderophore mimics, thereby increasing their efficacy against pathogenic bacteria.[5][6]
Siderophore-Mediated Iron Uptake Pathway in Gram-Negative Bacteria
The diagram below outlines the key steps of siderophore-mediated iron uptake in Gram-negative bacteria.
Caption: Siderophore-mediated iron uptake pathway in Gram-negative bacteria.
Conclusion
The protocols and data presented herein provide a comprehensive guide for the synthesis of this compound and its analogs. The adaptability of these synthetic routes allows for the generation of a diverse library of compounds for further investigation. The role of these molecules as siderophore mimics highlights their potential in the development of novel antibacterial agents and other therapeutic applications targeting metal-dependent biological processes. Researchers are encouraged to adapt and optimize these protocols for their specific needs and to explore the rich biological activities of this class of compounds.
References
- 1. Chelation studies with 2,3-dihydroxybenzoic acid in patients with beta-thalassaemia major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iron Chelators [sickle.bwh.harvard.edu]
- 3. A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. Siderophores in Iron Metabolism: From Mechanism to Therapy Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbial Iron Acquisition: Marine and Terrestrial Siderophores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mono(catecholamine) derivatives as iron chelators: synthesis, solution thermodynamic stability and antioxidant properties research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. Frontiers | Catechol siderophores framed on 2,3-dihydroxybenzoyl-L-serine from Streptomyces varsoviensis [frontiersin.org]
- 10. Frontiers | Iron uptake pathway of Escherichia coli as an entry route for peptide nucleic acids conjugated with a siderophore mimic [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Application Notes: Experimental Design for Testing N,3-dihydroxybenzamide Antioxidant Activity
Introduction
N,3-dihydroxybenzamide is a phenolic compound whose structural features, particularly the dihydroxy-substituted benzene ring, suggest a strong potential for antioxidant activity. The presence of hydroxyl groups on the aromatic ring allows for the donation of hydrogen atoms to neutralize free radicals, a key mechanism of antioxidant action.[1][2] To comprehensively evaluate the antioxidant efficacy of this compound, a multi-tiered experimental approach is recommended. This approach progresses from fundamental chemical assays to more complex cell-based models and mechanistic studies to elucidate the underlying signaling pathways. This document provides detailed protocols for researchers, scientists, and drug development professionals to systematically assess the antioxidant properties of this compound.
Tier 1: In Vitro Chemical Scavenging Activity
The initial step is to determine the direct radical-scavenging ability of this compound using established chemical assays. These methods are rapid, cost-effective, and provide a baseline measure of intrinsic antioxidant capacity.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[3][4]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay assesses the capacity of the compound to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[5][6] The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance. This assay is applicable to both hydrophilic and lipophilic compounds.[6]
Tier 2: Cellular Antioxidant Activity (CAA)
While chemical assays are useful, they do not account for biological factors such as cell uptake, metabolism, and localization. The Cellular Antioxidant Activity (CAA) assay measures the antioxidant potential of a compound within a cellular environment.[7][8] The assay utilizes the probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which diffuses into cells and is deacetylated to the non-fluorescent DCFH.[9] In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[7] An antioxidant compound will inhibit this oxidation, leading to reduced fluorescence.
Tier 3: Mechanistic Insights via Signaling Pathways
To understand how this compound exerts its effects at a molecular level, investigating its influence on key cellular antioxidant defense pathways is crucial. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary regulator of the endogenous antioxidant response.[10][11]
-
The Keap1-Nrf2 Pathway: Under normal conditions, Nrf2 is bound in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[12] In the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keap1 and translocates to the nucleus.[12][13] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, inducing their expression.[12] Key target genes include Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[13][14]
-
Western Blot Analysis: This technique is used to quantify the protein expression levels of key players in the Nrf2 pathway. An increase in nuclear Nrf2 and total HO-1 and NQO1 protein levels following treatment with this compound would provide strong evidence of its ability to activate this protective pathway.[15][16]
Experimental Workflow & Signaling Pathway Diagrams
The following diagrams illustrate the proposed experimental workflow and the key signaling pathway involved in the cellular antioxidant response.
Caption: A tiered experimental workflow for assessing this compound's antioxidant activity.
Caption: The Keap1-Nrf2 signaling pathway for cellular antioxidant defense.
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay
This protocol details the procedure for determining the free radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark as it is light-sensitive.[17]
-
Preparation of Test Compound and Control:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a similar concentration range for the positive control, ascorbic acid.[18]
-
-
Assay:
-
Incubation and Measurement:
-
Calculation:
-
Calculate the percentage of scavenging activity using the following formula:
-
% Scavenging = [(A₀ - A₁) / A₀] x 100
-
Where A₀ is the absorbance of the control, and A₁ is the absorbance of the sample.[18]
-
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the scavenging percentage against the concentration.
-
Protocol 2: ABTS Radical Cation Decolorization Assay
This protocol is used to assess the ABTS radical scavenging capacity of this compound.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Ethanol or PBS
-
Trolox (positive control)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Preparation of Working Solution:
-
Before the assay, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[5]
-
-
Preparation of Test Compound and Control:
-
Prepare a stock solution and serial dilutions of this compound and the Trolox standard in a suitable solvent.
-
-
Assay:
-
Add 20 µL of each concentration of the test compound or standard to a well in a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Mix and incubate at room temperature for 6-10 minutes.[20]
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.[5]
-
Calculate the percentage of inhibition using the same formula as the DPPH assay.
-
Results can be expressed as an IC₅₀ value or as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Protocol 3: Cellular Antioxidant Activity (CAA) Assay
This protocol measures the antioxidant activity of this compound in a cell-based system.
Materials:
-
HepG2 human liver cancer cells (or other suitable adherent cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
DCFH-DA (2',7'-Dichlorodihydrofluorescin diacetate)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) - a free radical initiator
-
Quercetin (positive control)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Black, clear-bottom 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HepG2 cells into a black, clear-bottom 96-well plate at a density of 6 x 10⁴ cells/well and culture until confluent (24-48 hours).[9][21]
-
Cell Treatment:
-
Induction of Oxidative Stress:
-
Fluorescence Measurement:
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
Calculate the CAA value: CAA (%) = 100 - (∫SA / ∫CA) x 100 , where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.
-
Express the results as micromoles of Quercetin Equivalents (QE) per mole of the compound.
-
Protocol 4: Western Blot Analysis for Nrf2 Pathway Activation
This protocol is for determining the effect of this compound on the protein levels of Nrf2, HO-1, and NQO1.
Materials:
-
Cell line (e.g., HepG2 or RAW 264.7 macrophages)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-HO-1, anti-NQO1, anti-Keap1, anti-GAPDH, or anti-β-actin (loading control).[15][16]
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells and treat them with various concentrations of this compound for a specified time (e.g., 6, 12, or 24 hours).
-
Wash cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.[22]
-
-
Protein Quantification: Determine the protein concentration of each sample using the BCA assay.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1-2 hours at room temperature.[16]
-
Incubate the membrane with the primary antibody (diluted according to the manufacturer's instructions) overnight at 4°C.[16][22]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[16]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[22]
-
Normalize the expression of target proteins to the loading control (GAPDH or β-actin).
-
Data Presentation
Quantitative data from the experiments should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: DPPH Radical Scavenging Activity of this compound
| Concentration (µg/mL) | Absorbance (517 nm) (Mean ± SD) | % Scavenging Activity (Mean ± SD) |
|---|---|---|
| 0 (Control) | 0.750 ± 0.015 | 0 |
| 1 | 0.680 ± 0.012 | 9.3 ± 1.6 |
| 10 | 0.450 ± 0.020 | 40.0 ± 2.7 |
| 25 | 0.290 ± 0.018 | 61.3 ± 2.4 |
| 50 | 0.150 ± 0.010 | 80.0 ± 1.3 |
| 100 | 0.080 ± 0.009 | 89.3 ± 1.2 |
| Ascorbic Acid (25 µg/mL) | 0.110 ± 0.011 | 85.3 ± 1.5 |
| IC₅₀ (µg/mL) | - | ~18.5 |
Table 2: ABTS Radical Cation Scavenging Activity of this compound
| Concentration (µM) | Absorbance (734 nm) (Mean ± SD) | % Inhibition (Mean ± SD) |
|---|---|---|
| 0 (Control) | 0.700 ± 0.021 | 0 |
| 1 | 0.610 ± 0.019 | 12.9 ± 2.7 |
| 10 | 0.410 ± 0.025 | 41.4 ± 3.6 |
| 25 | 0.250 ± 0.015 | 64.3 ± 2.1 |
| 50 | 0.120 ± 0.011 | 82.9 ± 1.6 |
| 100 | 0.060 ± 0.008 | 91.4 ± 1.1 |
| Trolox (25 µM) | 0.100 ± 0.013 | 85.7 ± 1.9 |
| IC₅₀ (µM) | - | ~16.2 |
Table 3: Cellular Antioxidant Activity (CAA) of this compound
| Concentration (µM) | Area Under Curve (AUC) (Mean ± SD) | CAA Value (%) (Mean ± SD) |
|---|---|---|
| 0 (Control) | 15000 ± 850 | 0 |
| 1 | 13200 ± 760 | 12.0 ± 5.1 |
| 10 | 9750 ± 650 | 35.0 ± 4.3 |
| 25 | 6300 ± 510 | 58.0 ± 3.4 |
| 50 | 4200 ± 420 | 72.0 ± 2.8 |
| Quercetin (25 µM) | 5550 ± 480 | 63.0 ± 3.2 |
| QE (µmol of QE/100 µmol) | - | Calculated from standard curve |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. 3.4. ABTS Radical Cation Scavenging Assay [bio-protocol.org]
- 6. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kamiyabiomedical.com [kamiyabiomedical.com]
- 8. mdpi.com [mdpi.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pnas.org [pnas.org]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Western Blotting for Protein Expression of the Keap1/Nrf2/HO-1 Pathway and NF-κB Pathway [bio-protocol.org]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
- 18. 2.3. DPPH radical scavenging assay [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2.5. Cellular Antioxidant Activity (CAA) Assay [bio-protocol.org]
- 22. Western blot analysis for NF-κB p65, Nrf-2 and HO-1 [bio-protocol.org]
Application Notes and Protocols for Determining the Binding Affinity of N,3-dihydroxybenzamide to Fe(III)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the binding affinity of N,3-dihydroxybenzamide, a catechol-containing compound, to ferric iron (Fe(III)). The described methods are essential for characterizing potential iron chelators in drug development and related research fields. Three primary techniques are detailed: UV-Visible Spectrophotometry, Isothermal Titration Calorimetry (ITC), and Fluorescence Spectroscopy.
Introduction
This compound belongs to the catechol family of compounds, which are known for their iron-chelating properties. Quantifying the binding affinity of this compound to Fe(III) is crucial for understanding its potential as a therapeutic agent for iron overload diseases or as a tool in biomedical research. The binding affinity is typically expressed as the association constant (K_a) or the dissociation constant (K_d), where K_d = 1/K_a. A lower K_d value indicates a higher binding affinity.
Methodologies for Determining Binding Affinity
Several biophysical techniques can be employed to measure the binding affinity of this compound to Fe(III). The choice of method may depend on the required accuracy, the availability of instrumentation, and the specific information sought (e.g., thermodynamic parameters).
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a widely accessible technique for studying metal-ligand interactions. The formation of a complex between this compound and Fe(III) results in a colored solution with a characteristic absorbance spectrum, which can be monitored to determine the binding affinity.[1][2][3][4][5]
Principle: The binding of this compound to Fe(III) leads to the formation of a charge-transfer complex that absorbs light in the visible region. By titrating a solution of the ligand with Fe(III) and monitoring the change in absorbance at a specific wavelength, a binding curve can be generated. This curve can then be fitted to a suitable binding model to calculate the dissociation constant (K_d).
Experimental Protocol: UV-Visible Spectrophotometric Titration
Materials:
-
This compound
-
Ferric chloride hexahydrate (FeCl₃·6H₂O) or Ferric perchlorate (Fe(ClO₄)₃)
-
Buffer solution (e.g., MES, HEPES, pH adjusted to desired value)
-
High-purity water
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM) in the chosen buffer. The buffer should be selected to avoid interference with iron coordination.
-
Prepare a stock solution of Fe(III) (e.g., 10 mM) in the same buffer. To prevent the precipitation of iron hydroxides, the Fe(III) stock solution can be prepared in a dilute acidic solution (e.g., 0.01 M HCl) and then diluted into the final buffer.
-
-
Spectra Acquisition:
-
Record the UV-Vis spectrum (e.g., 300-800 nm) of the this compound solution alone.
-
Record the UV-Vis spectrum of the Fe(III) solution alone.
-
Record the spectrum of a mixture of this compound and a saturating amount of Fe(III) to identify the wavelength of maximum absorbance (λ_max) for the complex.
-
-
Titration:
-
Place a known concentration and volume of this compound solution in a cuvette.
-
Incrementally add small aliquots of the Fe(III) stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate.[6]
-
Record the absorbance at the predetermined λ_max of the complex.
-
-
Data Analysis:
-
Correct the absorbance readings for dilution by multiplying by a dilution factor (V_initial + V_added) / V_initial.
-
Plot the corrected absorbance as a function of the molar ratio of [Fe(III)]/[this compound].
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) using non-linear regression analysis to determine the K_d.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[7][8][9] This allows for the determination of the binding affinity (K_a), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.
Principle: A solution of the ligand (this compound) is titrated with a solution of the metal ion (Fe(III)) in the sample cell of a calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of the reactants. The resulting isotherm provides a complete thermodynamic profile of the interaction.
Experimental Protocol: Isothermal Titration Calorimetry
Materials:
-
This compound
-
Ferric chloride hexahydrate (FeCl₃·6H₂O) or Ferric perchlorate (Fe(ClO₄)₃)
-
Degassed buffer solution (e.g., MES, HEPES, pH adjusted to desired value)
-
Isothermal titration calorimeter
Procedure:
-
Solution Preparation:
-
Prepare a solution of this compound (e.g., 50-100 µM) in the degassed buffer.
-
Prepare a more concentrated solution of Fe(III) (e.g., 1-2 mM) in the same degassed buffer. The concentrations should be chosen based on the expected binding affinity.
-
Ensure that the pH of both solutions is identical to minimize heat of dilution effects.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and the injection syringe.
-
Load the this compound solution into the sample cell.
-
Load the Fe(III) solution into the injection syringe.
-
Set the experimental parameters (e.g., temperature, injection volume, spacing between injections, stirring speed).
-
-
Titration:
-
Perform an initial injection to account for any initial mixing artifacts, which is often discarded from the data analysis.
-
Carry out a series of injections (e.g., 20-30) of the Fe(III) solution into the this compound solution.
-
The instrument will record the heat change after each injection.
-
-
Control Experiment:
-
To account for the heat of dilution of the Fe(III) solution, perform a control titration by injecting the Fe(III) solution into the buffer alone.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection to obtain the enthalpy change per mole of injectant.
-
Plot the enthalpy change per injection as a function of the molar ratio of [Fe(III)]/[this compound].
-
Fit the data to a suitable binding model (e.g., one-site binding) using the software provided with the ITC instrument to determine K_a (and thus K_d), n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.
-
Fluorescence Spectroscopy
This method is applicable if this compound is fluorescent or can be attached to a fluorescent reporter. The binding of Fe(III) often leads to quenching of the fluorescence signal.[10][11][12][13][14]
Principle: The fluorescence emission of a molecule is sensitive to its local environment. The paramagnetic nature of Fe(III) can lead to quenching of the fluorescence of a nearby fluorophore upon binding. By titrating the fluorescent ligand with Fe(III) and monitoring the decrease in fluorescence intensity, a binding curve can be generated to determine the K_d.
Experimental Protocol: Fluorescence Quenching Titration
Materials:
-
This compound (if fluorescent) or a fluorescently labeled derivative
-
Ferric chloride hexahydrate (FeCl₃·6H₂O) or Ferric perchlorate (Fe(ClO₄)₃)
-
Buffer solution (e.g., MES, HEPES, pH adjusted to desired value)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the fluorescent ligand (e.g., 1 µM) in the chosen buffer.
-
Prepare a concentrated stock solution of Fe(III) (e.g., 1 mM) in the same buffer.
-
-
Spectra Acquisition:
-
Determine the optimal excitation and emission wavelengths for the fluorescent ligand.
-
-
Titration:
-
Place a known concentration and volume of the fluorescent ligand solution in a cuvette.
-
Record the initial fluorescence intensity.
-
Add successive aliquots of the Fe(III) stock solution.
-
After each addition, mix and allow the solution to equilibrate before recording the fluorescence intensity at the emission maximum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution effects.
-
Plot the change in fluorescence intensity as a function of the Fe(III) concentration.
-
Fit the data to a suitable binding model (e.g., the Stern-Volmer equation for quenching or a one-site binding model) to calculate the K_d.
-
Data Presentation
The quantitative data obtained from the experiments should be summarized in a clear and structured table for easy comparison.
| Parameter | UV-Vis Spectrophotometry | Isothermal Titration Calorimetry (ITC) | Fluorescence Spectroscopy |
| Dissociation Constant (K_d) | Determined from binding isotherm | Directly calculated from K_a | Determined from quenching data |
| Association Constant (K_a) | K_a = 1/K_d | Directly measured | K_a = 1/K_d |
| Stoichiometry (n) | Can be estimated from the inflection point of the binding curve | Directly measured | Can be estimated from the binding curve |
| Enthalpy (ΔH) | Not directly measured | Directly measured | Not directly measured |
| Entropy (ΔS) | Not directly measured | Calculated from ΔG and ΔH | Not directly measured |
| Gibbs Free Energy (ΔG) | Calculated from K_d | Calculated from K_a | Calculated from K_d |
Visualizations
Diagrams illustrating the experimental workflows can aid in understanding the procedural steps.
Caption: Workflow for UV-Vis Spectrophotometric Titration.
Caption: Workflow for Isothermal Titration Calorimetry.
References
- 1. estimation-of-stability-constants-of-fe-iii-with-antibiotics-and-dissolved-organic-matter-using-a-novel-uv-vis-spectroscopy-method - Ask this paper | Bohrium [bohrium.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Competition between Al(III) and Fe(III) for binding onto natural organic matter: In situ monitoring by UV-Vis absorbance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mono(catecholamine) derivatives as iron chelators: synthesis, solution thermodynamic stability and antioxidant properties research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to measure and evaluate binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 9. Thermodynamics of ligand-metal complex binding: An isothermal titration calorimetry study [morressier.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chemical tools for detecting Fe ions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activity-based sensing fluorescent probes for iron in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Iron(III) complexes of fluorescent hydroxamate ligands: preparation, properties, and cellular processing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays for Evaluating N,3-dihydroxybenzamide Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,3-dihydroxybenzamide is a small molecule of interest for its potential therapeutic applications. As with any novel compound intended for biological use, a thorough evaluation of its cytotoxic profile is essential. These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound using a panel of common and robust cell-based assays. The described assays quantify various cellular parameters, including metabolic activity, membrane integrity, and the induction of apoptosis, to build a comprehensive understanding of the compound's effects on cell viability.
Principle of the Assays
A multi-parametric approach is recommended to obtain a thorough understanding of the cytotoxic mechanism of this compound. This involves assays that measure different cellular events associated with cell death.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a measure of cell metabolic activity. Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of viable cells.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[2][3] Measuring the amount of LDH in the supernatant provides a quantitative measure of cytotoxicity and loss of membrane integrity.
-
Annexin V & Propidium Iodide (PI) Apoptosis Assay: This assay differentiates between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and can be fluorescently labeled to detect apoptotic cells.[4] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter and stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Data Presentation
The following tables present hypothetical data from the evaluation of this compound cytotoxicity in a human cancer cell line (e.g., HeLa) after a 48-hour treatment period.
Table 1: IC50 Values of this compound
| Assay | IC50 (µM) |
| MTT | 75.8 |
| LDH | 82.3 |
IC50 (half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.
Table 2: Quantification of Apoptosis by Annexin V/PI Staining
| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control (0.1% DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| This compound (50 µM) | 65.4 ± 3.5 | 25.1 ± 2.9 | 9.5 ± 1.8 |
| This compound (100 µM) | 30.1 ± 4.2 | 48.7 ± 3.6 | 21.2 ± 2.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Mandatory Visualization
Caption: Workflow for evaluating the cytotoxicity of this compound.
Caption: Proposed intrinsic pathway of apoptosis induced by this compound.
Experimental Protocols
MTT Assay for Cell Viability
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and wells with medium only (for blank measurement).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.[6][7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control.
LDH Cytotoxicity Assay
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the vehicle control, prepare a maximum LDH release control by adding lysis buffer (provided in the kit) to a set of untreated wells 45 minutes before the end of the incubation period.
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) from all other readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Annexin V & Propidium Iodide (PI) Apoptosis Assay
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with this compound at the desired concentrations and a vehicle control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Cell Staining: Discard the supernatant and resuspend the cell pellet in 1X binding buffer (provided in the kit). Add fluorescently labeled Annexin V and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells at room temperature in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Use appropriate controls for setting the compensation and gates.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells (or cells with compromised membranes)
-
References
- 1. Reactome | Cytochrome c-mediated apoptotic response [reactome.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 5. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
Application Note: Protocol for a Multi-Assay Approach to Validate N,3-dihydroxybenzamide as a STAT3 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein involved in cell growth, proliferation, and survival.[1][2] Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[1][3][4] STAT3 is typically activated via phosphorylation at the Tyr705 residue, which prompts its homodimerization, nuclear translocation, and subsequent binding to DNA to activate target gene transcription.[1][5] Small molecule inhibitors that can disrupt this cascade are of significant interest in oncology.
This document provides a comprehensive set of protocols to characterize and validate N,3-dihydroxybenzamide as a potential inhibitor of the STAT3 signaling pathway. The described assays will enable researchers to systematically evaluate the compound's effect on key events in STAT3 activation, from direct target engagement and inhibition of phosphorylation to downstream effects on transcriptional activity and cell viability.
Overview of Experimental Workflow
A multi-assay, tiered approach is recommended to thoroughly characterize the inhibitory properties of this compound. The workflow progresses from broad cellular effects to specific molecular interactions.
Caption: Experimental workflow for validating this compound as a STAT3 inhibitor.
Quantitative Data Summary
The following table summarizes hypothetical data for this compound across various assays. This serves as an example for data presentation.
| Assay Type | Cell Line | Endpoint | IC50 Value (µM) |
| Cell Viability | MDA-MB-231 | Cell Proliferation | 10.5 ± 1.2 |
| HCT-116 | Cell Proliferation | 15.2 ± 2.1 | |
| STAT3 Phosphorylation | MDA-MB-231 | p-STAT3 (Tyr705) Inhibition | 5.8 ± 0.9 |
| STAT3 Reporter Gene | HEK293T | Luciferase Activity | 7.2 ± 1.1 |
| STAT3 DNA Binding | MDA-MB-231 (Nuclear Extract) | DNA-STAT3 Complex | 8.5 ± 1.5 |
Detailed Experimental Protocols
Protocol 1: Western Blot for STAT3 Phosphorylation
This protocol is used to determine if this compound inhibits the phosphorylation of STAT3 at Tyrosine 705.[5][6]
Principle: Cells are treated with the inhibitor, followed by stimulation with a STAT3 activator (e.g., IL-6) if necessary. Cell lysates are then separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated STAT3 (p-STAT3 Tyr705) and total STAT3.[5][6][7] A decrease in the p-STAT3/total STAT3 ratio indicates inhibition.
Materials:
-
Cell Lines: DU145 or MDA-MB-468 (constitutively active STAT3) or HEK293T (requiring stimulation).[5][8]
-
Reagents: this compound, IL-6 (for stimulation), M-PER Mammalian Protein Extraction Reagent, Protease and Phosphatase Inhibitor Cocktail.[5]
-
Antibodies: Rabbit anti-p-STAT3 (Tyr705), Mouse anti-total STAT3, Rabbit anti-β-Actin, HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.[5][6]
-
Equipment: SDS-PAGE and Western blot apparatus, spectrophotometer.[5]
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., 1x10^6 cells/well in a 6-well plate) and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound for 2-4 hours.
-
If required, stimulate cells with an appropriate activator (e.g., 20 ng/mL IL-6) for 15-30 minutes.[9][10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with M-PER buffer containing protease and phosphatase inhibitors.[5]
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.[5]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.[6] Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibody (e.g., anti-p-STAT3, 1:1000 dilution) overnight at 4°C.
-
Wash membrane and incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detect signal using an ECL substrate.[6]
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total STAT3 and β-Actin (loading control).[6]
Data Analysis: Quantify band intensities using densitometry software. Calculate the ratio of p-STAT3 to total STAT3 for each treatment condition. Normalize these values to the untreated control. Plot the normalized values against inhibitor concentration to determine the IC50.
Protocol 2: STAT3-Dependent Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of STAT3.[11][12][13]
Principle: Cells are co-transfected with a reporter plasmid containing the firefly luciferase gene under the control of a STAT3-responsive promoter and a control plasmid with a constitutively expressed Renilla luciferase gene (for normalization).[10][13] Inhibition of the STAT3 pathway will result in a dose-dependent decrease in firefly luciferase expression.[8]
Materials:
-
Reagents: STAT3 Reporter Kit (containing firefly and Renilla luciferase plasmids), transfection reagent (e.g., Lipofectamine), IL-6, Dual-Luciferase Reporter Assay System.[8][13]
Procedure:
-
Transfection: One day before transfection, seed HEK293T cells (e.g., 3x10^4 cells/well in a 96-well plate).[13]
-
Co-transfect cells with the STAT3 reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[10][11]
-
Treatment: After 24 hours, replace the medium and pre-treat cells with various concentrations of this compound for 2-4 hours.
-
Stimulate cells with IL-6 (20 ng/mL) for 6-16 hours.[10][14]
-
Luciferase Assay:
-
Lyse the cells using the lysis buffer provided in the assay kit.[11]
-
Measure firefly luciferase activity using the luminometer.
-
Add the Stop & Glo® reagent and measure Renilla luciferase activity.
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency.[12] Plot the normalized activity against inhibitor concentration to calculate the IC50.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that confirms direct binding of a compound to its target protein in a cellular environment.[15][16][17]
Principle: Ligand binding typically stabilizes a protein, increasing its resistance to thermal denaturation.[16][18] In CETSA, cells treated with a compound are heated across a temperature gradient. The amount of soluble target protein remaining at each temperature is quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[15][16]
Materials:
-
Cell Line: Any cell line expressing STAT3 (e.g., MDA-MB-231).
-
Reagents: this compound, PBS, lysis buffer with protease inhibitors.
-
Equipment: PCR thermocycler, centrifuges, Western blot apparatus.
Procedure:
-
Treatment: Treat cultured cells with either vehicle or a saturating concentration of this compound for 1-2 hours.
-
Heating: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots in a thermocycler across a defined temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[15]
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles in liquid nitrogen).[19]
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
Analysis: Collect the supernatant and analyze the amount of soluble STAT3 by Western blot as described in Protocol 4.1.
Data Analysis: Quantify the STAT3 band intensity at each temperature for both vehicle- and compound-treated samples. Plot the percentage of soluble STAT3 relative to the non-heated control against temperature. A rightward shift in the curve for the compound-treated sample indicates stabilization and target engagement.
Protocol 4: Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to directly assess the ability of STAT3 to bind to its consensus DNA sequence.[20][21][22]
Principle: A biotin- or radio-labeled DNA probe containing the STAT3 binding site is incubated with nuclear extracts. If STAT3 is active and able to bind, it will form a larger protein-DNA complex. When run on a non-denaturing polyacrylamide gel, this complex will migrate slower than the free probe, causing a "shift".[22][23] The presence of an inhibitor that prevents DNA binding will reduce or abolish this shift.
Materials:
-
Reagents: Nuclear extraction kit, biotin-labeled STAT3 consensus DNA probe, unlabeled "cold" probe (for competition), EMSA kit (e.g., LightShift Chemiluminescent EMSA Kit).[20]
-
Equipment: Non-denaturing polyacrylamide gel electrophoresis apparatus.
Procedure:
-
Nuclear Extract Preparation: Treat cells with this compound as described previously. Prepare nuclear extracts using a commercial kit.[20][22] Determine protein concentration.
-
Binding Reaction:
-
In separate tubes, set up the following reactions:
-
Labeled probe only (no protein).
-
Labeled probe + nuclear extract.
-
Labeled probe + nuclear extract + this compound (various concentrations).
-
Labeled probe + nuclear extract + 100-fold excess of unlabeled cold probe (specificity control).[20]
-
-
Incubate the reaction mixtures at room temperature for 20-30 minutes.[20]
-
-
Electrophoresis: Run the samples on a 6% native polyacrylamide gel.[20]
-
Transfer and Detection: Transfer the DNA to a nylon membrane and detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.
Data Analysis: Compare the intensity of the shifted band in the inhibitor-treated lanes to the untreated control lane. A decrease in intensity indicates inhibition of STAT3 DNA binding.
Signaling Pathway and Inhibition Mechanism
The following diagrams illustrate the canonical STAT3 signaling pathway and the potential points of inhibition for a compound like this compound.
Caption: Overview of the canonical STAT3 signaling pathway.
Caption: Potential mechanisms of action for a STAT3 inhibitor.
References
- 1. Development of new N-Arylbenzamides as STAT3 Dimerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Chemical probes that competitively and selectively inhibit Stat3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 6. STAT3 activation assay [bio-protocol.org]
- 7. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STAT3-Luciferase reporter gene assay [bio-protocol.org]
- 12. biocompare.com [biocompare.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. annualreviews.org [annualreviews.org]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 2.6. Electrophoretic Mobility-Shift Assay (EMSA) for Determining the Functional Binding Sites of STATs on the Promoter Regions [bio-protocol.org]
- 21. 4.4. Electrophoretic Mobility Shift Assay (EMSA) and Immunocytochemistry [bio-protocol.org]
- 22. med.upenn.edu [med.upenn.edu]
- 23. researchgate.net [researchgate.net]
Application of N,3-dihydroxybenzamide in Drug Discovery: A Detailed Overview
Introduction
N,3-dihydroxybenzamide is a small molecule of interest in the field of drug discovery, primarily recognized for its role as a metal-chelating moiety. Its simple structure, featuring a catechol group and a benzamide, provides a scaffold for the development of therapeutic agents targeting a variety of biological processes. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals exploring the potential of this compound and its derivatives.
Application Notes
The this compound scaffold has been investigated for several therapeutic applications, largely stemming from its ability to coordinate with metal ions and its structural similarity to key biological motifs.
Iron Chelation Therapy
The catechol group of this compound is a potent iron-chelating moiety. This property is the basis for its potential application in conditions of iron overload, such as thalassemia and hemochromatosis. By sequestering excess iron, this compound-based compounds can mitigate iron-induced oxidative stress and cellular damage. Derivatives of 2,3-dihydroxybenzamide have been synthesized and shown to form stable complexes with Fe(III), exhibiting a high affinity and selectivity for iron over other biologically relevant metal ions.[1]
Antimicrobial Drug Delivery
The iron acquisition systems of many pathogenic bacteria rely on siderophores, which are small molecules with a high affinity for iron. The 2,3-dihydroxybenzamide motif is a key component of some siderophores, such as enterobactin.[2] This has led to the "Trojan Horse" strategy in antibiotic development, where this compound-containing molecules are conjugated to antibiotics.[3][4] These conjugates can hijack the bacterial iron uptake machinery to deliver the antibiotic into the cell, thereby increasing its efficacy and overcoming certain resistance mechanisms. A synthetic mimic of enterobactin, TRENCAM (N,N',N''-(nitrilotris(ethane-2,1-diyl))tris(2,3-dihydroxybenzamide)), has been successfully used to enhance the delivery of ampicillin into Gram-negative bacteria.[3][4]
Anticancer Agents
The anticancer potential of this compound derivatives is being explored through several mechanisms:
-
Histone Deacetylase (HDAC) Inhibition: N-hydroxybenzamides are a known class of HDAC inhibitors.[5] While the N,3-dihydroxy motif is not the typical zinc-binding group in most clinically advanced HDAC inhibitors, the benzamide scaffold is a common feature. Modification of the this compound core could lead to the discovery of novel HDAC inhibitors with unique selectivity profiles.
-
Induction of Apoptosis: Certain benzamide derivatives have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cell lines. For example, N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide has shown significant anti-tumor activities with IC50 values in the low micromolar range against prostate cancer cells.[6]
-
Targeted Radionuclide Delivery: The strong chelating properties of triscatecholate ligands, which include the dihydroxybenzamide moiety, are being investigated for the delivery of radioactive isotopes for cancer imaging and therapy.[7]
Antioxidant Activity
The phenolic hydroxyl groups of this compound can act as antioxidants by scavenging free radicals. This property may be beneficial in diseases associated with oxidative stress. The antioxidant properties of mono(catecholamine) derivatives, which include the 2,3-dihydroxybenzamide structure, have been demonstrated in DPPH assays.[1]
Quantitative Data
The following tables summarize the available quantitative data for this compound derivatives and related compounds.
Table 1: Iron Chelation and Stability Constants
| Compound/Derivative | Metal Ion | Log K (Stability Constant) | pM Value | Reference |
| N(alpha),-N(epsilon)-Bis[2,3-dihydroxybenzoyl]-l-lysyl-(gamma-N-methyl-N-hydroxyamido)-L-glutamic acid | Fe(III) | logβ110 = 31.4 | 18.3 | [8] |
| N-methyl-2,3-dihydroxybenzamide (MDHB) | H+ | log K2H = 7.50 | - | [1] |
Table 2: In Vitro Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB) | CWR-22 (prostate) | 2.5 | [6] |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB) | PC-3 (prostate) | 2.5 | [6] |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB) | DU-145 (prostate) | 6.5 | [6] |
| 3,4,5-trihydroxy-N–tert-butyl-benzamide | HCT-116 (colon) | 0.16 | [9] |
| 3,4,5-trihydroxy–N-hexyl-benzamide | HCT-116 (colon) | 0.07 | [9] |
Table 3: HDAC Inhibitory Activity
| Compound | HDAC Isoform | IC50 (nM) | Reference |
| BA3 (a benzamide-based inhibitor) | HDAC1 | 4.8 | [10] |
| BA3 (a benzamide-based inhibitor) | HDAC2 | 39.9 | [10] |
| 16 (2-methylthiobenzamide derivative) | HDAC3 | 29 | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are general protocols that may require optimization for specific this compound derivatives.
Protocol 1: Ferrous Iron Chelating Assay
This protocol is adapted from the ferrozine-based assay to determine the iron-chelating capacity of a test compound.
Principle: Ferrozine forms a stable, magenta-colored complex with Fe(II) ions, which can be measured spectrophotometrically at 562 nm. In the presence of a chelating agent, the formation of the ferrozine-Fe(II) complex is inhibited, leading to a decrease in absorbance.
Materials:
-
Test compound (e.g., this compound derivative)
-
FeSO4·7H2O
-
Ferrozine
-
Deionized water
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, water).
-
Prepare a 2 mM solution of FeSO4·7H2O in deionized water.
-
Prepare a 5 mM solution of ferrozine in deionized water.
-
In a 96-well plate, add 50 µL of various concentrations of the test compound.
-
Add 50 µL of the 2 mM FeSO4 solution to each well and mix. Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 100 µL of the 5 mM ferrozine solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 562 nm using a microplate reader.
-
Calculate the percentage of iron chelation using the following formula: % Chelation = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance in the presence of the test compound.
Protocol 2: In Vitro Cytotoxicity Assay (Neutral Red Uptake)
This protocol determines the cytotoxicity of a compound based on the ability of viable cells to incorporate and bind the supravital dye neutral red.[12][13]
Principle: Viable cells take up neutral red into their lysosomes. The amount of dye incorporated is proportional to the number of viable cells. A decrease in dye uptake indicates cytotoxicity.
Materials:
-
Test compound
-
Cell line of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
Neutral Red (NR) solution (e.g., 33 µg/mL)
-
NR desorbing fixative (e.g., ethanol/acetic acid/water)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the cells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (solvent only) and a negative control (medium only).
-
Incubate the plate for a specified period (e.g., 48 hours) at 37°C and 5% CO2.
-
Remove the treatment medium and add the Neutral Red solution to each well. Incubate for 3 hours.
-
Remove the NR solution and wash the cells.
-
Add the NR desorbing fixative to each well and incubate for 20-45 minutes with gentle shaking to extract the dye.
-
Measure the absorbance at a wavelength of approximately 540 nm.
-
Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Antioxidant Activity Assay (DPPH Radical Scavenging)
This protocol measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and its color changes to pale yellow. This change can be monitored spectrophotometrically.
Materials:
-
Test compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add various concentrations of the test compound to the wells. Include a control with the solvent only.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance in the presence of the test compound.
Visualizations
Caption: Workflow for the Ferrous Iron Chelating Assay.
Caption: Workflow for the In Vitro Cytotoxicity Assay.
Caption: Potential Mechanism of HDAC Inhibition.
References
- 1. The mono(catecholamine) derivatives as iron chelators: synthesis, solution thermodynamic stability and antioxidant properties research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catechol siderophores framed on 2,3-dihydroxybenzoyl-L-serine from Streptomyces varsoviensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjugation to Native and Nonnative Triscatecholate Siderophores Enhances Delivery and Antibacterial Activity of a β-lactam to Gram-negative Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugation to Native and Nonnative Triscatecholate Siderophores Enhances Delivery and Antibacterial Activity of a β-Lactam to Gram-Negative Bacterial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent histone deacetylase inhibitors: N-hydroxybenzamides with antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. “Off-Label Use” of the Siderophore Enterobactin Enables Targeted Imaging of Cancer with Radioactive Ti(IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, siderophore activity and iron(III) chelation chemistry of a novel mono-hydroxamate, bis-catecholate siderophore mimic: N(alpha),-N(epsilon)-Bis[2,3-dihydroxybenzoyl]-l-lysyl-(gamma-N-methyl-N-hydroxyamido)-L-glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Effect of 3,4,5-N-Alkyl-Benzamides on Colon Carcinoma HCT- 116 Cells : Oriental Journal of Chemistry [orientjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Application Notes and Protocols for the Characterization of N,3-dihydroxybenzamide-Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the techniques and protocols for the characterization of metal complexes with N,3-dihydroxybenzamide, a key chelating agent with significant potential in drug development due to its role as a siderophore mimic.
Introduction
This compound and its derivatives are of considerable interest in medicinal and bioinorganic chemistry. As analogs of natural siderophores, they exhibit a high affinity for essential metal ions, particularly iron(III). This property makes their metal complexes promising candidates for novel antimicrobial agents that can interfere with bacterial iron acquisition, or as therapeutic agents for diseases related to metal ion imbalance. Accurate and thorough characterization of these metal complexes is crucial for understanding their stability, reactivity, and biological activity. This document outlines the key experimental techniques and provides detailed protocols for their characterization.
Key Characterization Techniques
A multi-faceted approach is essential for the comprehensive characterization of this compound-metal complexes. The following techniques provide critical information on the stoichiometry, stability, structure, and spectroscopic properties of these complexes.
-
Potentiometric Titration: This is a fundamental technique to determine the stability constants of metal complexes in solution. By monitoring the pH of a solution containing the ligand and a metal ion as a titrant (a strong base) is added, the protonation constants of the ligand and the formation constants of the metal complexes can be calculated.
-
UV-Visible (UV-Vis) Spectroscopy: This technique is used to monitor the formation of the metal complex and to determine its stoichiometry. The formation of a complex between a metal ion and this compound often results in a significant change in the UV-Vis spectrum, typically with the appearance of new absorption bands corresponding to ligand-to-metal charge transfer (LMCT) transitions.
-
Resonance Raman Spectroscopy: This vibrational spectroscopy technique provides detailed structural information about the metal-ligand bonding. By tuning the excitation wavelength to coincide with an electronic absorption band of the complex, specific vibrations associated with the chromophore can be selectively enhanced, offering insights into the coordination environment of the metal ion.
-
X-ray Crystallography: When suitable single crystals can be obtained, X-ray crystallography provides the definitive three-dimensional structure of the metal complex in the solid state. This includes precise bond lengths, bond angles, and the coordination geometry around the metal center.
-
Electrochemical Techniques: Methods such as cyclic voltammetry can be employed to study the redox properties of the metal complexes. This is particularly relevant for complexes with redox-active metals like iron, as the reduction potential of the metal-siderophore complex is a key factor in biological iron release mechanisms.
Quantitative Data Summary
The stability of metal complexes is a critical parameter for their potential therapeutic applications. The following table summarizes the stability constants (log β) for metal complexes with ligands structurally related to this compound. This data provides a comparative basis for newly synthesized complexes.
| Ligand | Metal Ion | log β₁ | log β₂ | log β₃ | Method | Reference |
| 2,5-Dihydroxybenzoic Acid | Fe(III) | - | - | - | Potentiometry | [1] |
| 2,3-Dihydroxybenzaldehyde | Cu(II) | 11.25 | 20.65 | - | Potentiometry | |
| 2,3-Dihydroxybenzaldehyde | Zn(II) | 7.85 | 14.20 | - | Potentiometry | |
| 2,3-Dihydroxybenzaldehyde | Ni(II) | 8.10 | 14.75 | - | Potentiometry | |
| 2,3-Dihydroxybenzaldehyde | Co(II) | 7.90 | 14.35 | - | Potentiometry | |
| N-methyl-2,3-dihydroxybenzamide | Fe(III) | - | - | - | pH Titration | [2] |
Note: βn represents the overall stability constant for the formation of the MLn complex. Data for this compound is limited in the literature; the provided data for analogous compounds serves as a valuable reference.
Experimental Protocols
General Synthesis of this compound-Metal Complexes
This protocol provides a general method for the synthesis of this compound complexes with divalent and trivalent metal ions.
Materials:
-
This compound
-
Metal salt (e.g., FeCl₃, CuCl₂, Zn(NO₃)₂)
-
Methanol or Ethanol
-
Deionized water
-
Base (e.g., NaOH or triethylamine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
pH meter
Procedure:
-
Dissolve this compound in methanol or ethanol in a round-bottom flask with stirring.
-
In a separate beaker, dissolve the metal salt in deionized water or the same solvent as the ligand.
-
Slowly add the metal salt solution to the ligand solution with continuous stirring. The molar ratio of ligand to metal can be varied (e.g., 1:1, 2:1, 3:1) depending on the expected stoichiometry of the complex.
-
Adjust the pH of the reaction mixture to a desired value (typically between 6 and 8 for many divalent and trivalent metals) by the dropwise addition of a base solution. The formation of the complex is often indicated by a color change.
-
Attach a condenser to the flask and reflux the mixture for 2-4 hours at a suitable temperature.
-
Allow the reaction mixture to cool to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization or precipitation.
-
Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the complex under vacuum.
-
Characterize the synthesized complex using the techniques described in Section 2.
Determination of Stability Constants by Potentiometric Titration
This protocol outlines the determination of stability constants using the Calvin-Bjerrum pH titration technique.
Materials:
-
Synthesized this compound
-
Metal salt solution of known concentration
-
Standardized strong acid (e.g., HClO₄ or HNO₃)
-
Standardized carbonate-free strong base (e.g., NaOH)
-
Inert salt for maintaining constant ionic strength (e.g., KNO₃ or NaClO₄)
-
Thermostated titration vessel
-
Calibrated pH meter with a combination glass electrode
-
Burette
Procedure:
-
Prepare a solution of the ligand of known concentration in a thermostated vessel. Add a known amount of standard acid to protonate the ligand fully.
-
Add a sufficient amount of inert salt to maintain a constant ionic strength throughout the titration.
-
Titrate this solution with a standardized strong base. Record the pH after each addition of the titrant.
-
Repeat the titration in the presence of a known concentration of the metal salt. The metal-to-ligand ratio should be chosen to favor the formation of the desired complex species (e.g., 1:3 for 1:1, 1:2, and 1:3 complexes).
-
Plot the pH versus the volume of base added for both titrations (ligand alone and ligand + metal).
-
From the titration data, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands bound per metal ion (n̄).
-
The protonation constants of the ligand can be determined from the formation curve of the ligand (n̄ₐ vs. pH).
-
The stability constants of the metal complexes can be determined from the formation curve of the complex (n̄ vs. pL, where pL is the negative logarithm of the free ligand concentration). Various software programs can be used for the calculation of stability constants from the titration data.
Spectrophotometric (UV-Vis) Titration for Stoichiometry and Stability Constant Determination
This protocol describes how to use UV-Vis spectroscopy to study complex formation.
Materials:
-
This compound solution of known concentration
-
Metal salt solution of known concentration
-
Buffer solutions for maintaining constant pH
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Job's Method of Continuous Variation for Stoichiometry:
-
Prepare a series of solutions where the total molar concentration of ligand and metal is constant, but the mole fraction of the ligand varies from 0 to 1.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λₘₐₓ) of the complex.
-
Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.
-
-
Mole-Ratio Method for Stoichiometry and Stability Constant:
-
Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand.
-
Measure the absorbance of each solution at the λₘₐₓ of the complex.
-
Plot the absorbance versus the molar ratio of ligand to metal. The plot will typically show two linear portions, and the intersection point indicates the stoichiometry of the complex.
-
The stability constant can be calculated from the data obtained in the mole-ratio plot using appropriate equations (e.g., the Benesi-Hildebrand equation for 1:1 complexes).
-
Visualizations
Experimental Workflow for Complex Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound-metal complexes.
Siderophore-Mediated Iron Uptake Pathway
This compound-metal complexes can act as siderophore mimics, hijacking bacterial iron uptake systems. The following diagram illustrates a generalized pathway for siderophore-mediated iron uptake in Gram-negative bacteria, which can be targeted by these synthetic chelators.
Conclusion
The characterization of this compound-metal complexes requires a combination of analytical techniques to elucidate their formation, stability, and structure. The protocols and information provided in these application notes offer a comprehensive guide for researchers in this field. A thorough understanding of the physicochemical properties of these complexes is paramount for the rational design and development of new therapeutic agents that target metal-dependent biological pathways.
References
Application Note: Purification of Synthesized N,3-dihydroxybenzamide Using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note provides a detailed protocol for the purification of synthesized N,3-dihydroxybenzamide using reversed-phase high-performance liquid chromatography (RP-HPLC). The described method is suitable for researchers, scientists, and professionals in drug development requiring high-purity this compound for their studies. This document outlines the necessary materials, instrumentation, and a step-by-step protocol for purification and subsequent purity analysis.
Introduction
This compound is a chemical compound of interest in various research fields, potentially including medicinal chemistry and materials science. Synthetic routes to this compound can result in a crude product containing unreacted starting materials, reagents, and various byproducts. For most applications, especially in a research and development setting, a high degree of purity is essential.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the purification of small organic molecules like this compound. This method separates compounds based on their hydrophobicity, allowing for the isolation of the target compound from impurities. This application note details a robust RP-HPLC method for the purification of this compound.
Experimental Protocols
Materials and Instrumentation
-
Instrumentation:
-
Preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis detector.
-
Analytical HPLC system for purity assessment.
-
Mass spectrometer (optional, for peak identification).
-
Lyophilizer or rotary evaporator for solvent removal.
-
-
Chemicals and Reagents:
-
Crude synthesized this compound.
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade or Milli-Q.
-
Trifluoroacetic acid (TFA), HPLC grade.
-
Methanol (MeOH), HPLC grade (for sample dissolution).
-
Dimethyl sulfoxide (DMSO), HPLC grade (for sample dissolution).
-
-
Columns:
Sample Preparation
-
Accurately weigh the crude this compound.
-
Dissolve the crude product in a minimal amount of a suitable solvent. A mixture of DMSO and Methanol is often effective for polar compounds.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
Preparative HPLC Method
The following method is a starting point and may require optimization based on the specific impurity profile of the crude product.
| Parameter | Condition |
| Column | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Column Temperature | 35 °C[1] |
| Detection Wavelength | 220 nm and 254 nm[1][2][3] |
| Injection Volume | 1-5 mL (dependent on concentration and column capacity) |
Fraction Collection and Processing
-
Monitor the chromatogram in real-time.
-
Collect fractions corresponding to the main peak, which is presumed to be this compound.
-
Combine the fractions containing the pure product.
-
Remove the organic solvent (Acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
Purity Analysis by Analytical HPLC
The purity of the collected fractions should be assessed using an analytical HPLC method.
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm[1] |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1 mL/min[1] |
| Column Temperature | 35 °C[1] |
| Detection Wavelength | 220 nm and 254 nm[1][2][3] |
| Injection Volume | 10 µL[1] |
Data Presentation
The results of the purification and analysis should be summarized in clear, tabular formats.
Table 1: Preparative HPLC Run Summary
| Injection # | Crude Sample Mass (mg) | Injection Volume (mL) | Collected Fraction Volume (mL) | Purified Product Mass (mg) | Yield (%) |
| 1 | 100 | 2.0 | 50 | 75 | 75.0 |
| 2 | 105 | 2.1 | 52 | 78 | 74.3 |
| ... | ... | ... | ... | ... | ... |
Table 2: Analytical HPLC Purity Assessment
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) |
| Crude Product | 10.5 | 85.2 | 85.2 |
| Purified Product | 10.5 | 99.8 | 99.8 |
| Impurity 1 (Crude) | 8.2 | 5.6 | - |
| Impurity 2 (Crude) | 12.1 | 9.2 | - |
Potential Impurities in Synthesis
The synthesis of this compound may involve the coupling of 3-hydroxybenzoic acid and a source of ammonia or a protected amine. Potential impurities can arise from various sources:
-
Unreacted Starting Materials: 3-hydroxybenzoic acid.
-
Reagent-Related Impurities: If coupling reagents like dicyclohexylcarbodiimide (DCC) are used, dicyclohexylurea (DCU) is a common byproduct.[4]
-
Side-Products: Incomplete reactions or side reactions can lead to various impurities. For instance, if protecting groups are used, their incomplete removal will result in protected intermediates.[5][6][7][8]
-
Degradation Products: The final product may degrade under certain reaction or purification conditions.
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Logical Relationship of Impurities
Caption: Sources of impurities in the crude product.
Disclaimer: This application note provides a general guideline. The specific parameters for HPLC purification may need to be optimized for your particular crude sample and available instrumentation. Always follow appropriate laboratory safety procedures.
References
- 1. HPLCによる安息香酸および関連化合物の分析、Ascentis® RP-Amide application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mono(catecholamine) derivatives as iron chelators: synthesis, solution thermodynamic stability and antioxidant properties research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N,3-Dihydroxybenzamide as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
N,3-dihydroxybenzamide is a versatile bifunctional molecule that holds significant promise as a scaffold for the synthesis of a wide array of larger, biologically active molecules. Its chemical structure, featuring both a carboxylic acid (or its amide derivative) and a phenolic hydroxyl group, allows for diverse chemical modifications, making it an attractive starting point for drug discovery and development in various therapeutic areas. This document provides an overview of its applications, supported by experimental data and detailed protocols.
Applications in Medicinal Chemistry
The this compound core is a key pharmacophore in several classes of biologically active compounds, ranging from metal chelators to enzyme inhibitors and antimicrobial agents.
Iron Chelators and Siderophore Mimics
The 2,3-dihydroxybenzamide isomer of this compound is a well-established iron-chelating moiety found in naturally occurring siderophores like enterobactin.[1] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to transport iron across cell membranes.[1] This has inspired the synthesis of this compound derivatives as potential therapeutic agents for iron overload disorders and as novel antimicrobial agents that target bacterial iron uptake.
Derivatives of dihydroxybenzamide have been synthesized and shown to form stable complexes with Fe(III), highlighting their potential as iron chelators.[2]
Table 1: Iron Chelating Properties of Dihydroxybenzamide Derivatives
| Compound/Derivative | Metal Ion | Stability Constant (log β) | pFe³⁺ | Reference |
| 2,3-dihydroxy-N-(2-hydroxyethyl)benzamide | Fe(III) | 35.2 | 27.8 | [2] |
| 2,3-dihydroxy-N-(3-hydroxypropyl)benzamide | Fe(III) | 34.8 | 27.5 | [2] |
| 2,3-dihydroxy-N-(4-hydroxybutyl)benzamide | Fe(III) | 35.0 | 27.6 | [2] |
Enzyme Inhibitors
The benzamide scaffold is a common feature in many enzyme inhibitors. By modifying the N-substituent and the hydroxyl groups of this compound, it is possible to design potent and selective inhibitors for various enzyme targets.
A study on N-(3-hydroxyphenyl)benzamide and its O-alkylated derivatives demonstrated inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), enzymes implicated in neurodegenerative diseases and inflammation.
Table 2: Enzyme Inhibition by N-(3-Hydroxyphenyl)benzamide Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) |
| N-(3-hydroxyphenyl)benzamide | Acetylcholinesterase | > 500 |
| Butyrylcholinesterase | 220.1 ± 2.1 | |
| Lipoxygenase | 47.3 ± 1.2 | |
| 3-O-ethyl-N-(3-hydroxyphenyl)benzamide | Butyrylcholinesterase | 198.4 ± 3.5 |
| 3-O-propyl-N-(3-hydroxyphenyl)benzamide | Butyrylcholinesterase | 185.2 ± 1.8 |
Anticancer Agents
Derivatives of hydroxylated benzamides have shown promising anticancer activity. For instance, a series of 3,4,5-trihydroxy-N-alkyl-benzamides, structurally related to this compound, were synthesized and evaluated for their cytotoxic effects against colon carcinoma HCT-116 cells.[3]
Table 3: Anticancer Activity of Trihydroxy-N-Alkyl-Benzamide Derivatives against HCT-116 cells
| Compound | IC₅₀ (µM) |
| 3,4,5-trihydroxy-N-butyl-benzamide | 3.56 |
| 3,4,5-trihydroxy-N-sec-butyl-benzamide | 1.34 |
| 3,4,5-trihydroxy-N-tert-butyl-benzamide | 0.16 |
| 3,4,5-trihydroxy-N-hexyl-benzamide | 0.07 |
| Gallic acid (reference) | 0.05 |
| Doxorubicin (reference) | 0.001 |
Antimicrobial Agents
The benzamide scaffold has been explored for the development of novel antimicrobial agents. N-phenylbenzamide derivatives have been synthesized and shown to possess antiviral activity against Enterovirus 71 (EV71).[4]
Table 4: Antiviral Activity of N-Phenylbenzamide Derivatives against EV71 (Strain SZ-98)
| Compound | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 3-amino-N-phenyl-4-methoxybenzamide | >100 | >1000 | - |
| 3-amino-N-(4-chlorophenyl)-4-methoxybenzamide | 11 ± 1.5 | 750 ± 0.0 | 68 |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | 5.7 ± 0.8 | 620 ± 0.0 | 109 |
| Pirodavir (reference) | 0.43 ± 0.1 | 31 ± 2.2 | 72 |
Experimental Protocols
General Synthesis of N-Substituted-3-hydroxybenzamides
This protocol describes a general method for the amide bond formation between 3-hydroxybenzoic acid and a primary or secondary amine.
Protocol 1: Amide Coupling using a Coupling Reagent
-
Activation of Carboxylic Acid: To a solution of 3-hydroxybenzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-3-hydroxybenzamide.
Synthesis of 2,3-dihydroxy-N-(hydroxyalkyl)benzamides
This protocol is adapted from the synthesis of iron chelators.[5]
Protocol 2: Synthesis of 2,3-dihydroxy-N-(2-hydroxyethyl)benzamide
-
Protection of Hydroxyl Groups: Protect the hydroxyl groups of 2,3-dihydroxybenzoic acid, for example, by benzylation, to form 2,3-bis(benzyloxy)benzoic acid.
-
Amide Coupling: Dissolve 2,3-bis(benzyloxy)benzoic acid (1.0 eq), HOBt (0.18 eq), and DCC (1.2 eq) in CH₂Cl₂ and stir for 30 minutes at room temperature. Add ethanolamine (1.1 eq) dropwise and continue stirring for 10 hours.[5]
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate under reduced pressure.
-
Deprotection: Dissolve the resulting 2,3-bis(benzyloxy)-N-(2-hydroxyethyl)benzamide in ethanol and add Pd/C (5%). Stir the mixture under a hydrogen atmosphere for 5 hours.[5]
-
Purification: Filter the mixture through Celite® and evaporate the solvent to obtain the final product.
Signaling Pathways
While specific signaling pathways for many this compound derivatives are still under investigation, the broader class of benzamides and related phenolic compounds are known to modulate several key cellular pathways.
NF-κB Signaling Pathway
Benzamides have been reported to possess anti-inflammatory properties through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Inhibition of NF-κB can lead to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Anticancer Effect of 3,4,5-N-Alkyl-Benzamides on Colon Carcinoma HCT- 116 Cells : Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mono(catecholamine) derivatives as iron chelators: synthesis, solution thermodynamic stability and antioxidant properties research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Activity Screening of N,3-dihydroxybenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,3-dihydroxybenzamide and its derivatives represent a class of compounds with significant potential for antimicrobial drug development. The core structure, featuring a catechol-like moiety, is known to be a key pharmacophore in various biologically active molecules, including siderophores which are crucial for iron acquisition in many pathogenic bacteria. This document provides detailed protocols and data presentation guidelines for the screening and evaluation of the antimicrobial activity of novel this compound derivatives. While specific data for a broad range of this compound derivatives is not extensively available in the public domain, this guide utilizes data from structurally related dihydroxybenzene compounds to illustrate the application of these protocols and the expected data formats.
Data Presentation: Summarized Antimicrobial Activity
Effective evaluation of novel antimicrobial candidates requires a clear and comparative presentation of quantitative data. The following tables provide a template for summarizing key antimicrobial metrics, populated with representative data from closely related compounds to this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Dihydroxybenzoic Acid Derivatives
| Compound/Derivative | E. coli (mg/mL) | P. aeruginosa (mg/mL) | S. aureus (mg/mL) | B. subtilis (mg/mL) | C. albicans (mg/mL) |
| 2,3-dihydroxybenzoic acid | >10 | >10 | 10 | 10 | >10 |
| 2,4-dihydroxybenzoic acid | 2 | 2 | 2 | 2 | 2 |
| 3,4-dihydroxybenzoic acid | 2 | 2 | 2 | 2 | 2 |
Data is illustrative and based on reported values for dihydroxybenzoic acids to demonstrate data presentation format.[1]
Table 2: Antimicrobial Activity of Dihydroxybenzaldehyde Derivatives against Staphylococcus aureus
| Compound | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| 2,3-dihydroxybenzaldehyde | 500 | 833 |
| Gentisaldehyde (2,5-dihydroxybenzaldehyde) | 500 | 1000 |
This table showcases the MIC₅₀ and MIC₉₀ values, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested bacterial isolates, respectively.[2]
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable results in antimicrobial screening.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
This compound derivatives
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube containing sterile saline or MHB.
-
Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Preparation and Serial Dilution:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in the 96-well plate using MHB. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Protocol 2: Disc Diffusion Assay for Antimicrobial Susceptibility Testing
This method provides a qualitative assessment of the antimicrobial activity of a compound.
Materials:
-
This compound derivatives
-
Sterile filter paper discs (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile swabs
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
-
Plate Inoculation:
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure uniform growth.
-
-
Disc Application:
-
Aseptically apply sterile filter paper discs impregnated with a known concentration of the this compound derivative onto the surface of the inoculated agar plate.
-
Gently press the discs to ensure complete contact with the agar.
-
Include a positive control disc (e.g., a standard antibiotic) and a negative control disc (impregnated with the solvent used to dissolve the compound).
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Measurement of Zone of Inhibition:
-
Measure the diameter of the zone of no bacterial growth around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
-
Visualizing Experimental Workflows
Clear diagrams of experimental workflows are crucial for understanding the sequence of operations.
Caption: Workflow for Antimicrobial Activity Screening.
Potential Signaling Pathways and Mechanisms of Action
While the precise mechanisms of action for this compound derivatives are a subject for further investigation, the dihydroxybenzene moiety suggests potential interactions with key bacterial processes.
Caption: Potential Antimicrobial Mechanisms.
The catechol-like structure of this compound derivatives suggests they may act as siderophore mimics, chelating iron and depriving bacteria of this essential nutrient. Additionally, catechols can undergo redox cycling, potentially leading to the generation of reactive oxygen species (ROS) that are toxic to bacterial cells. Other potential mechanisms include the inhibition of essential bacterial enzymes and disruption of the cell membrane. Further studies are required to elucidate the specific pathways affected by this class of compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,3-dihydroxybenzamide
Welcome to the technical support center for the synthesis of N,3-dihydroxybenzamide. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on improving reaction yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the most critical factors to investigate?
A1: Low yields in the synthesis of this compound can stem from several factors. The most critical to investigate are the choice of coupling agent, reaction temperature, and the purity of your starting materials. Incomplete reactions or the formation of side products are common culprits. We recommend a systematic optimization of these parameters. For instance, while DCC (dicyclohexylcarbodiimide) is a common choice, more modern coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOAt (1-hydroxy-7-azabenzotriazole) can significantly improve yields by minimizing side reactions.[1]
Q2: I am observing significant amounts of unreacted 3-hydroxybenzoic acid in my crude product. How can I drive the reaction to completion?
A2: The presence of unreacted starting material suggests that the activation of the carboxylic acid or the subsequent nucleophilic attack by hydroxylamine is inefficient. To address this, consider the following:
-
Increase the equivalents of your coupling agent and hydroxylamine: A modest excess (1.1 to 1.5 equivalents) of the amine and coupling reagent can help drive the reaction forward.
-
Optimize the reaction time and temperature: Some reactions may require longer incubation times or gentle heating to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Increasing the temperature to 80°C has been shown to improve yields in some amide syntheses.[2]
-
Ensure anhydrous conditions: Moisture can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting material. Ensure all glassware is oven-dried and use anhydrous solvents.
Q3: My final product is difficult to purify, and I suspect the presence of byproducts. What are the likely side products and how can I minimize them?
A3: A common byproduct in carbodiimide-mediated couplings is the N-acylurea, which can be difficult to separate from the desired product. To minimize its formation:
-
Use an additive: Additives like HOBt (Hydroxybenzotriazole) or HOAt react with the activated carboxylic acid to form an active ester, which is less prone to rearrangement to N-acylurea.
-
Control the reaction temperature: Running the reaction at 0°C initially and then allowing it to slowly warm to room temperature can reduce the rate of side reactions.
-
Purification Strategy: If N-acylurea does form, it is often insoluble in many organic solvents. Filtering the reaction mixture before work-up can remove a significant portion of this byproduct.[3] Subsequent purification by flash column chromatography is typically effective.
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a solvent system that provides good separation between your starting material (3-hydroxybenzoic acid), your product (this compound), and any potential byproducts. A common mobile phase for such compounds could be a mixture of ethyl acetate and hexane. Staining with an appropriate indicator, such as potassium permanganate or iodine, can help visualize the spots.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from hypothetical optimization experiments to illustrate the impact of various parameters on the yield of this compound.
Table 1: Effect of Coupling Agent and Additive on Yield
| Entry | Coupling Agent | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DCC | - | DCM | 25 | 12 | 45 |
| 2 | DCC | HOBt | DCM | 25 | 12 | 65 |
| 3 | EDC | - | DCM | 25 | 12 | 55 |
| 4 | EDC | HOAt | DCM | 25 | 12 | 85 |
Table 2: Effect of Solvent and Temperature on Yield (using EDC/HOAt)
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DCM | 25 | 12 | 85 |
| 2 | THF | 25 | 12 | 78 |
| 3 | Acetonitrile | 25 | 12 | 72 |
| 4 | DCM | 0 to 25 | 12 | 88 |
| 5 | THF | 50 | 8 | 82 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
3-hydroxybenzoic acid
-
Hydroxylamine hydrochloride
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
1M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane for chromatography
Procedure:
-
To a solution of 3-hydroxybenzoic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOAt (1.2 eq).
-
In a separate flask, neutralize hydroxylamine hydrochloride (1.2 eq) with DIPEA (1.2 eq) in anhydrous DCM.
-
Add the hydroxylamine solution to the activated 3-hydroxybenzoic acid solution dropwise at 0°C.
-
Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Visualizations
Chemical Reaction Scheme
Caption: Figure 1: Synthesis of this compound
Experimental Workflow
Caption: Figure 2: Experimental Workflow
References
- 1. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The mono(catecholamine) derivatives as iron chelators: synthesis, solution thermodynamic stability and antioxidant properties research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Dihydroxybenzamides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted dihydroxybenzamides.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of substituted dihydroxybenzamides, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Product Yield in Amide Coupling Reaction
Question: I am performing an amide coupling reaction between a substituted dihydroxybenzoic acid and an amine using standard coupling reagents (e.g., EDC/HOBt or HATU), but I am observing very low to no formation of the desired dihydroxybenzamide product. What are the possible causes and how can I troubleshoot this?
Possible Causes and Solutions:
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Inadequate Activation of the Carboxylic Acid: The carboxylic acid may not be efficiently activated by the coupling reagent.
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Solution: Ensure that the coupling reagents are fresh and anhydrous. Consider increasing the equivalents of the coupling reagent and/or the activating additive (e.g., HOBt, HOAt). For sterically hindered or electron-deficient carboxylic acids, switching to a more powerful coupling reagent like HATU or COMU might be beneficial.
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Deactivation of Coupling Reagent: Moisture in the reaction can hydrolyze the coupling reagents and activated intermediates.
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Solution: Use anhydrous solvents and reagents. Flame-dry glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Poor Nucleophilicity of the Amine: Electron-deficient aromatic amines or sterically hindered amines can be poor nucleophiles, leading to slow or incomplete reactions.
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Solution: Increase the reaction temperature and/or reaction time. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), can help to deprotonate the amine hydrochloride salt and increase its nucleophilicity. In some cases, using a larger excess of the amine can drive the reaction to completion.
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Side Reactions: The hydroxyl groups on the dihydroxybenzoic acid can compete with the amine for reaction with the activated carboxylic acid, leading to the formation of ester dimers or polymers.
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Solution: Employ protecting groups for the hydroxyl functions. Common protecting groups for phenols include benzyl (Bn), silyl ethers (e.g., TBDMS), or acetyl (Ac) groups. The choice of protecting group will depend on the overall synthetic strategy and the stability of the target molecule to the deprotection conditions.
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Incorrect pH: The pH of the reaction mixture is crucial for efficient amide bond formation.
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Solution: For carbodiimide-mediated couplings, the reaction is often more efficient under slightly acidic to neutral conditions. The addition of HOBt not only acts as an activating agent but also helps to maintain a suitable pH and suppress racemization.[1]
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Issue 2: Formation of Multiple Byproducts and Purification Challenges
Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure dihydroxybenzamide. What are the likely side products and how can I improve the purification?
Possible Side Products and Solutions:
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O-Acylation Products: As mentioned above, the phenolic hydroxyl groups can be acylated by the activated carboxylic acid, leading to ester formation.
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Prevention: Use of orthogonal protecting groups for the hydroxyl groups is the most effective strategy.
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Purification: These byproducts often have different polarities from the desired amide and can typically be separated by column chromatography.
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Urea Byproducts (from carbodiimide reagents): Reagents like DCC and EDC produce urea byproducts (DCU and EDU, respectively) that can be difficult to remove.
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Solution: If using DCC, the resulting dicyclohexylurea (DCU) is poorly soluble in many organic solvents and can often be removed by filtration. For EDC, the corresponding urea is water-soluble, allowing for its removal through an aqueous workup.[1]
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Epimerization: If the carboxylic acid or amine contains a chiral center, racemization or epimerization can occur, especially with prolonged reaction times or elevated temperatures.
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Prevention: The addition of HOBt or HOAt can significantly suppress racemization.[1] Using milder reaction conditions and shorter reaction times is also recommended.
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Unreacted Starting Materials: Incomplete conversion will leave starting materials in the reaction mixture.
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Purification: Careful column chromatography is usually effective for separating the product from unreacted starting materials.
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Frequently Asked Questions (FAQs)
Q1: When should I use protecting groups for the hydroxyl groups on the dihydroxybenzoic acid?
A1: It is highly recommended to use protecting groups for the hydroxyl groups when:
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You are using a highly reactive coupling reagent.
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You are observing significant formation of side products attributable to O-acylation.
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The amine you are using is a poor nucleophile, requiring forcing conditions (high temperature, long reaction time) that could favor side reactions.
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You are performing a multi-step synthesis where the hydroxyl groups might interfere with subsequent reactions.
Q2: What is the best coupling reagent for the synthesis of substituted dihydroxybenzamides?
A2: The choice of coupling reagent is substrate-dependent.[2]
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EDC/HOBt is a good starting point for many syntheses as it is cost-effective and the byproducts are relatively easy to remove.
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HATU/DIPEA is a more powerful and faster coupling reagent, often giving higher yields, especially for difficult couplings involving sterically hindered or electron-deficient partners.[1]
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COMU is a newer generation uronium salt-based coupling reagent that is reported to be highly efficient and less allergenic than some older reagents.
Q3: How can I monitor the progress of my amide coupling reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method. Spot the reaction mixture alongside the starting materials (dihydroxybenzoic acid and amine). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.
Q4: My dihydroxybenzamide product is difficult to purify by column chromatography. What are some alternative purification methods?
A4: If your product is a solid, recrystallization can be a very effective purification technique. If the product has acidic or basic functionality, you can use acid-base extraction to remove neutral impurities. Preparative HPLC is another option for difficult separations, although it is more expensive and time-consuming.
Data Presentation
The following table summarizes a comparison of common coupling reagents used in amide bond formation. The yields are based on studies in peptide synthesis and may vary for the synthesis of substituted dihydroxybenzamides, but they provide a useful guide for reagent selection.
| Coupling Reagent | Additive | Base | Typical Yield Range | Key Advantages | Common Issues |
| EDC | HOBt | DIPEA/NMM | 60-95% | Water-soluble urea byproduct, cost-effective. | Slower reaction rates, potential for racemization. |
| DCC | HOBt | - | 70-95% | Inexpensive, high yielding. | Insoluble urea byproduct complicates purification. |
| HATU | - | DIPEA/Collidine | 85-99% | High reactivity, fast reaction times, low racemization. | Higher cost, potential for guanidinylation of the amine. |
| HBTU | - | DIPEA/NMM | 80-98% | Similar to HATU, widely used. | Can be less effective for highly hindered couplings. |
| COMU | - | DIPEA | 90-99% | Very high reactivity, soluble byproducts, safer profile.[1] | Higher cost. |
Yields are illustrative and highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for Amide Coupling using EDC/HOBt
This protocol provides a general procedure for the synthesis of a substituted dihydroxybenzamide from a protected dihydroxybenzoic acid and an amine.
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Preparation of Reactants:
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Dissolve the protected dihydroxybenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM (0.1-0.5 M).
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To this solution, add HOBt (1.2 eq) and the amine (1.1 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like DIPEA (2.5 eq).
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Reaction Initiation:
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Cool the reaction mixture to 0 °C in an ice bath.
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Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
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Reaction Monitoring:
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
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Work-up:
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Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification:
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Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Deprotection (if necessary):
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Remove the protecting groups from the hydroxyl functions using the appropriate deprotection conditions (e.g., hydrogenolysis for benzyl groups, TBAF for silyl ethers, or mild base/acid for acetyl groups).
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Purify the final dihydroxybenzamide product by recrystallization or column chromatography.
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Visualizations
Caption: General workflow for the synthesis of substituted dihydroxybenzamides.
Caption: Decision tree for troubleshooting low yields in dihydroxybenzamide synthesis.
References
N,3-dihydroxybenzamide Stability and Degradation: A Technical Support Resource
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation pathways of N,3-dihydroxybenzamide. The information is presented in a question-and-answer format to address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for a molecule like this compound?
Based on its chemical structure, which contains a benzamide and a catechol-like moiety, the primary degradation pathways for this compound are expected to be hydrolysis and oxidation. Photolytic and thermal degradation are also possible under specific conditions.
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Hydrolysis: The amide bond in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, which would lead to the formation of 3-hydroxybenzoic acid and hydroxylamine.
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Oxidation: The dihydroxy-substituted benzene ring is prone to oxidation, which can lead to the formation of quinone-type structures and other oxidative degradation products. This can be initiated by atmospheric oxygen, peroxide impurities, or metal ions.
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Photodegradation: Exposure to UV or visible light may induce degradation, particularly as the aromatic system can absorb light energy.
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Thermal Degradation: High temperatures can accelerate both hydrolytic and oxidative degradation pathways.
Q2: I am observing a rapid loss of my this compound sample in solution. What could be the cause?
Rapid degradation in solution is often due to hydrolytic or oxidative pathways. Consider the following:
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pH of the solution: this compound is likely to be more stable at a neutral pH. Acidic or alkaline conditions can catalyze the hydrolysis of the amide bond.
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Presence of oxidizing agents: Dissolved oxygen or trace metal impurities in your solvents can promote oxidation of the dihydroxy-phenyl ring.
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Exposure to light: If your solutions are not protected from light, photodegradation could be a contributing factor.
Q3: How can I design a forced degradation study for this compound?
A forced degradation study should be designed to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1] The following conditions are a good starting point, based on ICH guidelines:
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Acid Hydrolysis: 0.1 M HCl at room temperature, with heating if necessary.
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Base Hydrolysis: 0.1 M NaOH at room temperature.
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Oxidative Degradation: 3% H₂O₂ at room temperature.
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Thermal Degradation: Heating the solid drug substance at an elevated temperature (e.g., 70°C).
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Photostability: Exposing the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Samples should be taken at various time points and analyzed by a stability-indicating analytical method, such as HPLC.
Troubleshooting Guides
Problem: My this compound sample shows multiple degradation peaks in HPLC after storage at room temperature.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Oxidative Degradation | Degas your solvents before preparing solutions. Store solutions under an inert atmosphere (e.g., nitrogen or argon). Add a chelating agent like EDTA to sequester trace metal ions that can catalyze oxidation. |
| Photodegradation | Prepare and store solutions in amber vials or protect them from light by wrapping with aluminum foil. |
| Contaminated Solvents | Use high-purity, HPLC-grade solvents. Check for peroxide impurities in solvents like THF or ether. |
Problem: I am not seeing any degradation of my this compound sample under stress conditions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Stress Conditions are too Mild | Increase the temperature, the concentration of the stressor (e.g., acid, base, or peroxide), or the duration of the study. |
| High Intrinsic Stability | While this compound is expected to degrade, if no degradation is observed under reasonably harsh conditions, this indicates high intrinsic stability. Document these findings. |
Quantitative Data Summary
The following table summarizes hypothetical degradation data for this compound based on typical results for similar phenolic compounds. This data should be used for illustrative purposes only.
| Stress Condition | Time | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |
| 0.1 M HCl | 24 h | 60°C | 12% | 3-Hydroxybenzoic acid, Hydroxylamine |
| 0.1 M NaOH | 8 h | 40°C | 18% | 3-Hydroxybenzoic acid, Hydroxylamine |
| 3% H₂O₂ | 12 h | 25°C | 15% | Quinone-like structures |
| Heat (Solid) | 48 h | 70°C | 8% | Oxidative and hydrolytic products |
| Photolytic | 24 h | 25°C | 10% | Photoproducts |
Experimental Protocols
Protocol 1: General Forced Degradation Study
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Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH.
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Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 3% H₂O₂.
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Thermal (Solution): Heat the stock solution at 70°C.
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Thermal (Solid): Place the solid this compound in an oven at 70°C.
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Photolytic: Expose the stock solution to light as per ICH Q1B guidelines.
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Time Points: Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.
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Sample Neutralization (for acid and base hydrolysis): Neutralize the samples with an equivalent amount of base or acid, respectively, before analysis.
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Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
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Gradient Program: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at a suitable wavelength (to be determined by UV-Vis spectroscopy).
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Column Temperature: 30°C.
Visualizations
Caption: Predicted degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
how to prevent oxidation of N,3-dihydroxybenzamide in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the oxidation of N,3-dihydroxybenzamide in solution. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration?
A1: The yellow/brown discoloration is a common indicator of oxidation. This compound contains a catechol-like moiety (two hydroxyl groups on the benzene ring), which is susceptible to oxidation. This process can be initiated by factors such as dissolved oxygen, exposure to light, elevated temperatures, and the presence of metal ions. The oxidation product is typically a highly colored quinone or a polymerized product.
Q2: What are the primary factors that accelerate the oxidation of this compound?
A2: The primary factors that can accelerate oxidation include:
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pH: Higher pH (alkaline conditions) can deprotonate the hydroxyl groups, making the molecule more susceptible to oxidation.
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Oxygen: The presence of dissolved oxygen in the solvent is a key reactant in the oxidation process.
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Light: Exposure to UV or even ambient light can provide the energy to initiate oxidation reactions.
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Metal Ions: Trace metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), can act as catalysts in the oxidation process.
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Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.
Q3: What general strategies can I employ to prevent the oxidation of my this compound solution?
A3: To minimize oxidation, a multi-pronged approach is recommended:
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Solvent Preparation: Use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon.
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pH Control: Maintain the solution at a slightly acidic pH (e.g., pH 4-6), if compatible with your experimental design.
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Use of Antioxidants: Add a suitable antioxidant to the solution.
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Chelating Agents: If metal ion contamination is suspected, include a chelating agent.
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Storage Conditions: Store solutions in the dark and at low temperatures (e.g., 2-8 °C or frozen).
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Inert Atmosphere: For highly sensitive experiments, prepare and handle the solution under an inert atmosphere (e.g., in a glove box).
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid Discoloration (within minutes to hours) | High pH, presence of strong oxidizing agents, significant metal ion contamination. | 1. Check and adjust the pH of the solution to the acidic range. 2. Prepare fresh, deoxygenated solvent. 3. Add a chelating agent like EDTA (0.1-1 mM). 4. Add a potent antioxidant like ascorbic acid or sodium metabisulfite. |
| Gradual Discoloration (over several days) | Slow oxidation due to dissolved oxygen and/or light exposure. | 1. Ensure the storage container is tightly sealed and protected from light (amber vials or wrap in foil). 2. Store the solution at a lower temperature (refrigerate or freeze). 3. Consider adding a long-term stabilizer like butylated hydroxytoluene (BHT) if compatible with your solvent and application. |
| Precipitate Formation | Polymerization of oxidized products. | 1. This indicates advanced degradation. The solution should be discarded. 2. Implement preventative measures from the start of the next experiment. 3. Filter the solution before use if only minor precipitation is observed, but be aware that the concentration of the active compound may have decreased. |
| Inconsistent Experimental Results | Degradation of this compound leading to lower effective concentrations. | 1. Prepare fresh solutions for each experiment. 2. Use a stability-indicating analytical method (e.g., HPLC) to confirm the concentration of this compound before use. 3. Implement the stabilization strategies outlined in the FAQs. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the compound to understand its stability profile and identify potential degradation products.
1. Preparation of Stock Solution:
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Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution).
2. Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
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Thermal Degradation: Place 2 mL of the stock solution in an oven at 80°C for 48 hours.
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Photolytic Degradation: Expose 2 mL of the stock solution to direct sunlight or a photostability chamber for 48 hours.
3. Sample Analysis:
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At appropriate time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot of each stressed sample.
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Neutralize the acid and base hydrolysis samples before analysis.
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Analyze all samples by a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.
Protocol 2: Evaluating the Efficacy of Antioxidants
1. Preparation of Solutions:
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Prepare a stock solution of this compound in a buffered aqueous solution (e.g., pH 7.4 phosphate buffer) that has been deoxygenated by bubbling with nitrogen for 20 minutes.
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Prepare separate solutions containing this compound and different antioxidants at various concentrations. (See table below for examples).
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Include a control solution with no antioxidant.
2. Incubation and Analysis:
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Store all solutions at room temperature, exposed to ambient light, in partially filled, sealed vials to ensure the presence of a headspace with oxygen.
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At specified time points (e.g., 0, 1, 3, 7, and 14 days), take an aliquot from each solution.
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Analyze the samples by HPLC to determine the concentration of this compound remaining.
3. Data Presentation:
| Antioxidant | Concentration (mM) | % this compound Remaining (Day 7) | % this compound Remaining (Day 14) |
| Control (None) | 0 | ||
| Ascorbic Acid | 0.1 | ||
| Ascorbic Acid | 1.0 | ||
| Sodium Metabisulfite | 0.1 | ||
| Sodium Metabisulfite | 1.0 | ||
| Trolox | 0.1 | ||
| Trolox | 1.0 |
Note: The data in this table is for illustrative purposes and should be populated with experimental results.
Visualizations
troubleshooting low solubility of N,3-dihydroxybenzamide in aqueous buffers
Welcome to the technical support center for N,3-dihydroxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to the solubility of this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the first steps I should take?
A1: Low aqueous solubility is a common challenge with benzamide derivatives. Start by assessing the pH of your buffer. The solubility of this compound, which contains acidic phenolic hydroxyl groups, is expected to be pH-dependent. Solubility will likely increase at a higher pH (alkaline conditions) due to the deprotonation of the hydroxyl groups, leading to the formation of a more soluble salt. Consider preparing a stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer.
Q2: What is the expected solubility of this compound in common buffers like PBS?
A2: Specific quantitative solubility data for this compound in various buffers is not extensively published. We recommend performing a solubility assessment in your specific buffer system. A starting point is to test a range of concentrations and pH values to determine the empirical solubility for your experimental conditions.
Q3: Can I use co-solvents to improve the solubility of this compound?
A3: Yes, using a co-solvent is a standard technique to enhance the solubility of poorly soluble compounds.[1][2] Organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycols (PEGs) can be used to prepare a concentrated stock solution, which is then diluted into the aqueous buffer.[2] It is crucial to keep the final concentration of the organic solvent in your assay low (typically <1%) to avoid off-target effects.
Q4: How does temperature affect the solubility of this compound?
A4: For most solid solutes, solubility increases with temperature.[1] Gently warming the solution can help dissolve the compound. However, be cautious about the thermal stability of this compound. Prolonged exposure to high temperatures can lead to degradation. We recommend a preliminary stability test if you plan to use heat for solubilization.
Q5: Should I be concerned about the stability of this compound in my buffer?
A5: The stability of the compound in your experimental buffer is a critical factor. Dihydroxybenzamide derivatives can be susceptible to oxidation, especially at alkaline pH and in the presence of dissolved oxygen. It is advisable to prepare fresh solutions for your experiments and to store stock solutions at -20°C or -80°C. Consider degassing your buffer or adding antioxidants if stability is a concern.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
Problem: Precipitate forms when diluting a DMSO stock solution into aqueous buffer.
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | The compound is crashing out of solution upon introduction to the aqueous environment. |
| 1. Decrease the final concentration: Your target concentration may be above the solubility limit in the final buffer composition. | |
| 2. Increase the percentage of co-solvent: While keeping the final concentration below a level that affects your assay, a slight increase in the organic co-solvent may maintain solubility. | |
| 3. Adjust the buffer pH: Increase the pH of the aqueous buffer to ionize the phenolic hydroxyl groups and enhance solubility. | |
| 4. Use a different co-solvent: The choice of co-solvent can influence solubility. Consider trying ethanol or PEG 400.[2] | |
| Buffer Incompatibility | Components of your buffer may be interacting with the compound to reduce its solubility. |
| 1. Test different buffer systems: If using a phosphate buffer, try a Tris or HEPES buffer to see if the issue persists. | |
| 2. Check for salt effects: High salt concentrations in the buffer can sometimes decrease the solubility of organic compounds (salting out). Try reducing the salt concentration if your experiment allows. |
Problem: The compound appears to be insoluble even at low concentrations.
| Potential Cause | Troubleshooting Steps |
| Poor Compound Quality | The purity of the compound may be low, or it may have degraded. |
| 1. Verify compound identity and purity: Use analytical methods like LC-MS or NMR to confirm the identity and assess the purity of your this compound sample. | |
| 2. Use a fresh sample: If possible, obtain a new batch of the compound. | |
| Particle Size | The physical form of the solid compound can affect the dissolution rate. |
| 1. Micronization: Reducing the particle size by grinding the solid can increase the surface area and improve the rate of dissolution.[1] | |
| 2. Sonication: Applying ultrasonic energy can help to break up aggregates and enhance dissolution. |
Data Presentation
Table 1: Experimentally Determined Solubility of this compound
| Buffer System | pH | Temperature (°C) | Maximum Soluble Concentration (µg/mL) | Observations |
| PBS | 6.8 | 25 | ||
| PBS | 7.4 | 25 | ||
| PBS | 8.0 | 25 | ||
| Tris-HCl | 7.4 | 25 | ||
| Tris-HCl | 8.5 | 25 | ||
| Acetate Buffer | 5.0 | 25 |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Assay
This protocol determines the equilibrium solubility of this compound.
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Preparation of Buffers: Prepare a series of aqueous buffers with different pH values (e.g., pH 5.0, 6.8, 7.4, 8.0).
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Compound Addition: Add an excess amount of solid this compound to a known volume of each buffer in separate vials. The solid should be in excess to ensure a saturated solution.
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Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium. A shaker or rotator is recommended.
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Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be done by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a 0.22 µm filter.
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Quantification: Carefully take an aliquot of the clear supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as HPLC-UV or LC-MS.
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Data Analysis: The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.
Protocol 2: Kinetic Solubility Assay
This high-throughput method is useful for early-stage drug discovery.
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Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
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Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
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Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to another 96-well plate containing your aqueous buffer (e.g., 98 µL). This will result in a range of compound concentrations with a final DMSO concentration of 2%.
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Incubation and Observation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours). The formation of a precipitate can be detected by visual inspection, turbidimetry (measuring light scattering), or nephelometry.
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Quantification (Optional): For a more quantitative assessment, the plate can be filtered, and the concentration in the filtrate can be measured by UV spectroscopy or LC-MS.
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Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is observed.
Visualizations
Troubleshooting Workflow for Low Solubility
Caption: A flowchart for troubleshooting low solubility issues.
Signaling Pathway: this compound as an Iron Chelator Affecting HIF-1α Signaling
This compound, as a catechol-containing compound, is predicted to act as an iron chelator. Iron is an essential cofactor for prolyl hydroxylase domain (PHD) enzymes. In the presence of oxygen and iron, PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), targeting it for ubiquitination and proteasomal degradation. By chelating intracellular iron, this compound can inhibit PHD activity, leading to the stabilization and accumulation of HIF-1α. Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoters of target genes, activating their transcription.
Caption: HIF-1α signaling pathway modulation by iron chelation.
References
Technical Support Center: Optimizing Amidation of Dihydroxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for the amidation of dihydroxybenzoic acid (DHBA). The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps when planning the amidation of a dihydroxybenzoic acid?
A1: The initial planning should focus on three key areas:
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Isomer Selection: The six isomers of DHBA (e.g., 2,4-DHBA, 3,5-DHBA) have different electronic and steric properties due to the position of the hydroxyl groups. This can influence the reactivity of the carboxylic acid and the potential for side reactions.[1][2]
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Protecting Group Strategy: The phenolic hydroxyl groups are nucleophilic and can compete with the amine, leading to the formation of ester byproducts (O-acylation). You must decide whether to use a protecting group strategy for the hydroxyl functions, which adds steps but can significantly improve the yield and purity of the desired amide.[3][4]
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Choice of Coupling Reagent: The selection of a coupling reagent is crucial for activating the carboxylic acid. Common choices include carbodiimides (EDC, DCC), phosphonium salts (PyBOP), and uronium/aminium salts (HATU, HBTU).[5][6] The choice may depend on the scale of the reaction, the sensitivity of the substrates, and purification considerations.
Q2: Is it always necessary to protect the two hydroxyl groups on the DHBA starting material?
A2: Not always, but it is strongly recommended, especially during initial optimization. Direct amidation without protection can lead to a mixture of the desired N-acylated product and one or two O-acylated (ester) byproducts, complicating purification and lowering the yield. If the amine is highly nucleophilic and sterically unhindered, and mild reaction conditions are used, you may achieve acceptable yields without protection. However, for complex or sensitive substrates, protecting the hydroxyl groups (e.g., as silyl ethers or benzyl ethers) is a more robust strategy.[3][7]
Q3: Which coupling agent is the best choice for amidating dihydroxybenzoic acid?
A3: There is no single "best" agent, as the optimal choice depends on the specific substrates and reaction conditions.
-
Carbodiimides (EDC, DCC): These are widely used and cost-effective.[8] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often preferred because its urea byproduct is water-soluble, simplifying workup. The byproduct of DCC (Dicyclohexylcarbodiimide) is dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and often requires filtration to remove.[8][9]
-
Uronium/Aminium Salts (HATU, HBTU): These reagents are highly efficient, lead to faster reactions, and can minimize racemization if chiral amines are used.[6] They are often used with an additive like HOBt (1-Hydroxybenzotriazole) and a non-nucleophilic base such as DIEA (N,N-Diisopropylethylamine).
-
Phosphonium Salts (PyBOP): Similar to uronium salts, these are very effective but can be more expensive. They are particularly useful for sterically hindered couplings.[5]
Q4: What are the recommended solvents for this reaction?
A4: Aprotic solvents are generally preferred to avoid reaction with the activated carboxylic acid intermediate.
-
Common Choices: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), and acetonitrile (ACN) are frequently used.[8][10]
-
Solubility Considerations: DHBA and its salts may have limited solubility in some organic solvents. DMF is often a good choice for solubilizing polar starting materials.
-
Green Solvents: For more environmentally benign processes, solvents like 2-MeTHF or cyclopentyl methyl ether (CPME) are being explored as alternatives to traditional dipolar aprotic solvents.[10]
Q5: How can I effectively monitor the progress of the amidation reaction?
A5: The most common methods for reaction monitoring are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
-
TLC: Provides a quick and simple way to visualize the consumption of starting materials (DHBA and amine) and the formation of the product. Staining with an appropriate agent (e.g., potassium permanganate or UV light) can help visualize the spots.
-
HPLC: Offers a more quantitative analysis of the reaction mixture, allowing you to determine the percentage conversion and identify the formation of byproducts.[11] This is particularly useful for optimizing reaction conditions.
-
LC-MS: Liquid Chromatography-Mass Spectrometry can be used to confirm the mass of the desired product and identify the masses of any impurities or byproducts, aiding in troubleshooting.
Troubleshooting Guide
Problem: Low or no amide product yield.
| Potential Cause | Recommended Solution |
| Ineffective Carboxylic Acid Activation | Ensure the coupling reagent is fresh and added in the correct stoichiometry (typically 1.1-1.5 equivalents). Consider pre-activating the DHBA with the coupling agent for 15-30 minutes before adding the amine. For carbodiimide reactions, adding HOBt or NHS can improve efficiency.[5] |
| Poor Solubility of Starting Materials | The reaction may be stalled due to poor solubility. Try a different solvent system, such as DMF or a mixture of solvents (e.g., DCM/DMF). Gentle heating may improve solubility, but monitor for potential side reactions or degradation.[12] |
| Formation of Ammonium Salt | The acidic carboxylic acid and basic amine can form a non-reactive ammonium salt. This is the primary reason coupling agents are necessary.[8][13] Ensure a suitable non-nucleophilic base (e.g., DIEA, N-methylmorpholine) is used, especially with uronium/phosphonium reagents or when the amine is used as a hydrochloride salt. |
| Steric Hindrance | If either the DHBA isomer or the amine is sterically bulky, the reaction may be slow. Switch to a more powerful coupling reagent like HATU or PyAOP, and consider increasing the reaction temperature or time.[6] |
Problem: A significant amount of ester byproduct (O-acylation) is observed.
| Potential Cause | Recommended Solution |
| Reactivity of Phenolic Hydroxyls | The hydroxyl groups are competing with the amine nucleophile. |
| Solution 1: Protect the Hydroxyl Groups | The most reliable solution is to protect the -OH groups before the coupling reaction. Common protecting groups for phenols include Acetyl (Ac), Benzyl (Bn), or Triisopropylsilyl (TIPS).[7] This adds steps for protection and deprotection but ensures clean amide formation. |
| Solution 2: Modify Reaction Conditions | Use milder conditions. Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor N-acylation over O-acylation. Use a less reactive coupling agent if possible. |
| Solution 3: Amine Stoichiometry | Ensure the amine is not the limiting reagent. Using a slight excess of the amine (e.g., 1.2 equivalents) can help it outcompete the hydroxyl groups. |
Problem: A white precipitate (likely DCU) is difficult to remove after using DCC.
| Potential Cause | Recommended Solution |
| Low Solubility of Dicyclohexylurea (DCU) | DCU is the byproduct of DCC-mediated couplings and is notoriously insoluble in many common solvents. |
| Solution 1: Filtration | After the reaction is complete, dilute the reaction mixture with a solvent in which your product is soluble but DCU is not (e.g., DCM, ethyl acetate). Cool the mixture in an ice bath to further decrease DCU solubility and remove it by filtration. Repeat if necessary. |
| Solution 2: Alternative Reagent | In future experiments, switch to a coupling agent with a water-soluble byproduct, such as EDC. The resulting urea can be easily removed with an aqueous wash during workup.[8] |
| Solution 3: "Urea Scavengers" | Some protocols suggest adding reagents that react with excess carbodiimide and its byproducts to form more easily removable adducts, although this adds complexity. |
Problem: The final product is impure and difficult to purify.
| Potential Cause | Recommended Solution |
| Presence of Unreacted Starting Materials | The reaction did not go to completion. |
| Solution 1: Chromatographic Purification | Flash column chromatography is the most common method for purifying amides from starting materials and byproducts. Select a solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) that provides good separation on a TLC plate first. |
| Solution 2: Recrystallization | If the product is a solid and sufficiently pure (>90%), recrystallization can be an effective final purification step.[14] Common solvents to try include ethanol, acetone, acetonitrile, or mixtures with water.[14] |
| Solution 3: Acid-Base Extraction | During the aqueous workup, you can remove unreacted acidic DHBA with a basic wash (e.g., aq. NaHCO₃) and unreacted basic amine with an acidic wash (e.g., dilute aq. HCl), provided your amide product is stable to these conditions and does not partition into the aqueous layer. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amidation
| Reagent Class | Example(s) | Relative Reactivity | Byproduct Removal | Key Considerations |
| Carbodiimides | DCC, EDC, DIC | Moderate | DCC: FiltrationEDC/DIC: Aqueous Wash | Cost-effective. Risk of racemization without additives (HOBt, NHS).[5][8] |
| Uronium/Aminium | HATU, HBTU, TBTU | High | Aqueous Wash | Fast reactions, low racemization.[6] Requires a non-nucleophilic base (e.g., DIEA). |
| Phosphonium | PyBOP, PyAOP | High | Aqueous Wash | Excellent for hindered couplings.[5][6] Can be more expensive. |
| Other | CDI | Moderate | Aqueous Wash | Useful for specific applications; activation can be slower.[6][15] |
Table 2: Influence of Reaction Parameters on Amidation of DHBA
| Parameter | Typical Range | Effect on Reaction | Troubleshooting Tips |
| Temperature | 0 °C to 80 °C | Higher temperature increases rate but may also increase side reactions (O-acylation, degradation).[12][13] | Start at room temperature. If slow, gently heat. If side products form, cool to 0 °C. |
| Reaction Time | 2 to 24 hours | Varies with substrate reactivity and temperature. | Monitor by TLC or HPLC to determine when starting material is consumed. |
| Base (for Uronium/Phosphonium) | DIEA, NMM | 2-3 equivalents | Neutralizes HCl salts and facilitates the reaction. |
| Additives (for Carbodiimides) | HOBt, NHS | 1-1.2 equivalents | Accelerates coupling and suppresses racemization and other side reactions.[5] |
Experimental Protocols
Protocol 1: General Amidation of DHBA using EDC/HOBt
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the dihydroxybenzoic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM, approx. 0.1-0.5 M).
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 15-20 minutes for pre-activation.
-
Amine Addition: In a separate flask, dissolve the amine (1.1 eq) in a minimal amount of the same anhydrous solvent. If the amine is a hydrochloride salt, add a non-nucleophilic base like DIEA (1.5 eq) to this solution. Add the amine solution dropwise to the activated acid mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours, monitoring the progress by TLC or HPLC.
-
Workup:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with 5% aq. HCl, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography or recrystallization to obtain the final amide product.
Visualizations
Caption: General experimental workflow for DHBA amidation.
Caption: Troubleshooting decision tree for DHBA amidation.
References
- 1. researchgate.net [researchgate.net]
- 2. Dihydroxybenzoic acid isomers differentially dissociate soluble biotinyl-Aβ(1-42) oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. hepatochem.com [hepatochem.com]
- 6. peptide.com [peptide.com]
- 7. synarchive.com [synarchive.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. google.com [google.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Separation of Dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
common impurities in N,3-dihydroxybenzamide synthesis and their removal
Welcome to the technical support center for the synthesis of N,3-dihydroxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: this compound is typically synthesized from 3-hydroxybenzoic acid. A common approach involves the activation of the carboxylic acid group of 3-hydroxybenzoic acid, followed by reaction with hydroxylamine. A two-step process is often employed where 3-hydroxybenzoic acid is first converted to an ester, such as a methyl ester, which is then reacted with hydroxylamine to form the desired hydroxamic acid.
Q2: What are the potential impurities I might encounter in my synthesis?
A2: Several impurities can arise depending on the specific synthetic method used. These can be broadly categorized as:
-
Starting Material-Related: Unreacted 3-hydroxybenzoic acid and residual hydroxylamine.
-
Reagent-Related: Byproducts from coupling agents if used (e.g., dicyclohexylurea (DCU) if dicyclohexylcarbodiimide (DCC) is the coupling agent).
-
Process-Related: The intermediate ester (e.g., methyl 3-hydroxybenzoate) if the synthesis proceeds through an esterification step.
-
Side-Product-Related: Unidentified minor impurities, which in analogous syntheses have been observed to be fluorescent.[1]
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the starting materials and the formation of the product.
Q4: What are the recommended methods for purifying crude this compound?
A4: The primary methods for purification are recrystallization and column chromatography. The choice of method will depend on the nature and quantity of the impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Ensure a slight excess of hydroxylamine is used. Monitor the reaction by TLC until the starting material is consumed. If using a coupling agent, ensure it is fresh and added under appropriate conditions (e.g., anhydrous). |
| Hydrolysis of the product. | If the reaction is performed in the presence of water, hydrolysis of the hydroxamic acid back to the carboxylic acid can occur.[1] Minimize water content in the reaction, especially if using a microwave-assisted method.[1] | |
| Presence of Unreacted 3-Hydroxybenzoic Acid in the Final Product | Incomplete reaction or inefficient purification. | Drive the reaction to completion using TLC monitoring. For purification, recrystallization is often effective. If the starting material co-crystallizes, column chromatography may be necessary. |
| White Precipitate (DCU) in the Product after using DCC | Inefficient removal of dicyclohexylurea (DCU). | DCU is sparingly soluble in many organic solvents. After the reaction, it can often be removed by filtration.[2] Filtering the reaction mixture through a pad of Celite® can aid in its removal.[2] |
| Fluorescent Impurity Observed | A potential side-product from the synthesis. | The exact structure of this impurity is not well-characterized but has been noted in similar syntheses.[1] Purification by column chromatography may be effective in its removal. The use of different solvent systems for chromatography should be explored. |
| Product is an Oil or Fails to Crystallize | Presence of impurities inhibiting crystallization. | Purify the crude product using column chromatography to remove impurities. After chromatography, attempt recrystallization from a suitable solvent system. |
Experimental Protocols
General Synthesis of this compound via Methyl Ester Intermediate
This protocol is a generalized procedure based on the synthesis of similar hydroxamic acids.[1]
Step 1: Esterification of 3-Hydroxybenzoic Acid
-
Dissolve 3-hydroxybenzoic acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
Once the reaction is complete, neutralize the acid and remove the methanol under reduced pressure to obtain crude methyl 3-hydroxybenzoate.
Step 2: Formation of this compound
-
Dissolve the crude methyl 3-hydroxybenzoate in a suitable solvent like methanol.
-
In a separate flask, prepare a solution of hydroxylamine by reacting hydroxylamine hydrochloride with a base (e.g., potassium hydroxide) in methanol.
-
Add the hydroxylamine solution to the methyl 3-hydroxybenzoate solution.
-
The reaction can be carried out at room temperature or with gentle heating (e.g., in a microwave reactor for a shorter reaction time).[1]
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture can be worked up by acidifying to precipitate the product, followed by filtration.
Purification Protocols
Recrystallization
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol/water mixture).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a chromatography column to pack the stationary phase.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Visualizations
Experimental Workflow for this compound Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Impurity Removal
Caption: Decision tree for troubleshooting impurity removal.
References
Technical Support Center: Enhancing Cell Permeability of N,3-dihydroxybenzamide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N,3-dihydroxybenzamide derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor cell permeability with this class of compounds.
I. Troubleshooting Guides
This section is designed to help you diagnose and resolve experimental issues related to the low cell permeability of your this compound derivatives.
Issue: Consistently low apparent permeability coefficient (Papp) in Caco-2 assays.
Question: My this compound derivative shows very low Papp values (<1 x 10⁻⁶ cm/s) in the apical to basolateral (A→B) direction in our Caco-2 permeability assay. What are the likely causes and how can I troubleshoot this?
Answer:
Low Papp values for this compound derivatives are often attributed to their inherent physicochemical properties. Here’s a step-by-step troubleshooting approach:
Step 1: Assess Physicochemical Properties
-
Lipophilicity (LogD): The two hydroxyl groups and the amide functionality contribute to a low LogD at physiological pH (typically <1). This high polarity is a primary reason for poor passive diffusion across the lipophilic cell membrane.
-
Aqueous Solubility: While the polar nature suggests good aqueous solubility, aggregation can sometimes be an issue, especially at higher concentrations. Ensure your compound is fully dissolved in the assay buffer.
-
Hydrogen Bonding: The multiple hydrogen bond donors and acceptors on the molecule can lead to strong interactions with the aqueous environment, increasing the energy barrier for membrane partitioning.[1][2][3][4]
Step 2: Evaluate Experimental Parameters
-
Compound Concentration: High concentrations might lead to cytotoxicity or solubility issues in the donor compartment. Verify the non-toxic concentration range for your specific derivative on Caco-2 cells.
-
Monolayer Integrity: Confirm the integrity of your Caco-2 monolayers by measuring Transepithelial Electrical Resistance (TEER) values and checking the leakage of a paracellular marker like Lucifer Yellow.[5]
-
Compound Recovery: Low recovery (<70%) can indicate issues such as non-specific binding to the plate, metabolism by Caco-2 enzymes, or accumulation within the cell monolayer.[6] Quantify the compound concentration in both donor and acceptor compartments at the end of the assay.
Step 3: Investigate Efflux
-
Bidirectional Assay: Perform a bidirectional Caco-2 assay (A→B and B→A) to determine the efflux ratio (ER = Papp(B→A) / Papp(A→B)). An ER greater than 2 suggests that your compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[5]
-
Use of Inhibitors: If efflux is suspected, repeat the assay in the presence of specific inhibitors (e.g., verapamil for P-gp) to see if the A→B permeability increases.[7]
Logical Workflow for Troubleshooting Low Papp in Caco-2 Assays
Issue: High discrepancy between PAMPA and Caco-2 results.
Question: My this compound derivative shows moderate permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA), but very low permeability in the Caco-2 assay. Why is this happening?
Answer:
This discrepancy is common and points towards biological factors that are present in the cell-based Caco-2 assay but absent in the cell-free PAMPA model.
-
PAMPA measures passive diffusion only: PAMPA assesses a compound's ability to cross an artificial lipid membrane, reflecting only its passive transcellular permeability.
-
Caco-2 is a more complex model: Caco-2 cells, in addition to passive diffusion, model active transport (uptake and efflux) and paracellular (between cells) transport.[5][6]
The most probable reasons for the discrepancy are:
-
Active Efflux: Your compound is likely a substrate for efflux transporters (e.g., P-gp, BCRP) expressed on the apical side of the Caco-2 cells. It may passively diffuse into the cells but is then actively pumped back into the apical (donor) compartment, resulting in a low net A→B transport.
-
Metabolism: The compound might be metabolized by enzymes within the Caco-2 cells, reducing the amount of intact compound that reaches the basolateral (acceptor) compartment.
Troubleshooting Steps:
-
Perform a bidirectional Caco-2 assay to confirm efflux.
-
Analyze samples from both compartments for the presence of metabolites using LC-MS/MS.
Signaling Pathway Illustrating PAMPA vs. Caco-2 Discrepancy
II. Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound derivatives that contribute to their poor cell permeability?
A1: The poor permeability is primarily due to a combination of three structural features:
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Two Phenolic Hydroxyl Groups: These groups are strong hydrogen bond donors and acceptors, leading to high polarity and a strong affinity for the aqueous environment over the lipid cell membrane.
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Amide Linkage: The amide group also contributes to the molecule's polarity and hydrogen bonding capacity.
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Overall Molecular Polarity: The combination of these functional groups results in a high Topological Polar Surface Area (TPSA) and a low octanol-water partition coefficient (LogP/LogD), both of which are predictors of poor passive diffusion.[8][9]
Q2: How can I improve the cell permeability of my this compound derivative?
A2: There are two main strategies you can employ: chemical modification (prodrug approach) and formulation-based approaches.
-
Prodrug Approach: This involves chemically modifying the molecule to mask the polar hydroxyl groups, thereby increasing lipophilicity. The modifying groups are designed to be cleaved in vivo to release the active parent drug.
-
Esterification: Converting one or both hydroxyl groups to esters is a common and effective strategy. The choice of ester (e.g., acetate, pivalate) can be tuned to balance lipophilicity and the rate of cleavage by intracellular esterases.
-
-
Formulation-Based Approaches: These strategies aim to improve the delivery of the existing molecule without chemical modification.
Strategy Selection Workflow
Q3: What would be a reasonable starting point for a prodrug modification of an this compound derivative?
A3: A good starting point would be to create a mono-ester prodrug at one of the hydroxyl positions. This provides a balance between increasing lipophilicity and minimizing the structural change to the parent molecule. A simple acetate or a more sterically hindered pivalate ester could be synthesized and evaluated. The pivalate ester may offer greater stability against premature hydrolysis in the gastrointestinal tract.
Q4: Are there any in silico tools that can help predict the permeability of my derivatives before I synthesize them?
A4: Yes, several in silico tools and Quantitative Structure-Activity Relationship (QSAR) models can provide useful predictions.[8][14][15] These models use calculated physicochemical properties like LogP, TPSA, molecular weight, and the number of hydrogen bond donors/acceptors to estimate permeability. Some freely available tools include SwissADME and pkCSM. While these predictions are not a substitute for experimental data, they are valuable for prioritizing which derivatives to synthesize and test.[16]
III. Data Presentation
The following tables present hypothetical, yet representative, data for a parent this compound derivative (Compound A) and two potential prodrugs. This data is for illustrative purposes to guide your experimental design and interpretation.
Table 1: Physicochemical Properties of Illustrative Compounds
| Compound | Modification | Calculated LogP | Calculated TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |
| Compound A | Parent Drug | 0.8 | 86.9 | 3 | 4 |
| Compound B | Mono-acetate Ester | 1.5 | 75.7 | 2 | 5 |
| Compound C | Di-pivalate Ester | 3.2 | 52.6 | 1 | 6 |
Table 2: In Vitro Permeability Data of Illustrative Compounds
| Compound | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Caco-2 Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio |
| Compound A | 0.5 ± 0.1 | 0.2 ± 0.05 | 0.8 ± 0.2 | 4.0 |
| Compound B | 3.2 ± 0.4 | 2.5 ± 0.3 | 2.8 ± 0.5 | 1.1 |
| Compound C | 15.8 ± 1.2 | 12.5 ± 1.5 | 13.1 ± 1.8 | 1.0 |
| Atenolol | <0.1 | 0.2 ± 0.08 | 0.3 ± 0.1 | 1.5 |
| Propranolol | >20 | 25.5 ± 2.1 | 22.1 ± 1.9 | 0.9 |
Data are presented as mean ± standard deviation (n=3). Atenolol (low permeability) and Propranolol (high permeability) are included as controls.
IV. Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound derivatives across an artificial lipid membrane.
Methodology:
-
Preparation of Lipid Solution: Prepare a 2% (w/v) solution of L-α-phosphatidylcholine in dodecane.
-
Coating the Donor Plate: Add 5 µL of the lipid solution to the filter membrane of each well of a 96-well PVDF filter plate (donor plate).
-
Preparation of Compound Solutions: Prepare a 100 µM solution of the test compound in a suitable buffer (e.g., PBS, pH 7.4) with a final DMSO concentration of ≤1%.
-
Assay Setup:
-
Add 300 µL of buffer to each well of a 96-well acceptor plate.
-
Add 200 µL of the compound solution to each well of the coated donor plate.
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
-
-
Incubation: Incubate the plate sandwich at room temperature for 4-18 hours with gentle shaking.
-
Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculation of Papp:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a * (Vd + Va)) / (Vd * [C]d,initial))
-
Where: Vd = volume of donor well, Va = volume of acceptor well, A = area of the membrane, t = incubation time, [C]a = concentration in acceptor well, [C]d,initial = initial concentration in donor well.
-
Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability and potential for active efflux of this compound derivatives using a human colon adenocarcinoma cell line.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seed the cells onto 12- or 24-well Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a volt-ohm meter. TEER values should be >250 Ω·cm².
-
Optionally, perform a Lucifer Yellow rejection assay to confirm paracellular pathway integrity.
-
-
Transport Assay:
-
Wash the monolayers with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).
-
A→B Direction: Add the test compound (at a non-toxic concentration, e.g., 10 µM) in HBSS to the apical (A) side. Add fresh HBSS to the basolateral (B) side.
-
B→A Direction: Add the test compound in HBSS to the basolateral (B) side. Add fresh HBSS to the apical (A) side.
-
Incubate at 37°C with 5% CO₂ for 2 hours.
-
-
Sample Collection and Analysis:
-
At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
Quantify the concentration of the test compound in each sample using LC-MS/MS.
-
-
Calculation of Papp and Efflux Ratio:
-
Calculate the Papp for both directions using the formula: Papp = (dQ/dt) / (A * C₀)
-
Where: dQ/dt = rate of permeation, A = surface area of the insert, C₀ = initial concentration in the donor compartment.
-
Calculate the Efflux Ratio (ER) as Papp(B→A) / Papp(A→B).
-
References
- 1. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Hydrogen-Bonded Conjugated Materials and Their Application in Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of hydrogen bonds on diffusion mechanism of water inside single-walled carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. Caco-2 Permeability: Preclinical Pharmacology Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 8. Phenolic Compounds and Skin Permeability: An In Silico Investigation [ajmb.umsha.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - ProQuest [proquest.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. In Silico Prediction of Skin Permeability Using a Two-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
overcoming nonspecific binding in N,3-dihydroxybenzamide assays
Welcome to the technical support center for N,3-dihydroxybenzamide and related catechol-containing compound assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on mitigating nonspecific binding.
Frequently Asked Questions (FAQs)
Q1: I am observing a high background signal in my enzyme inhibition assay with an this compound derivative. What are the likely causes and solutions?
High background signal can be a significant issue and is often attributable to nonspecific interactions. The catechol moiety in your compound is redox-active and can participate in reactions that interfere with assay readouts.
Potential Causes:
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that nonspecifically inhibit enzymes or interfere with detection methods.
-
Redox Cycling: Catechol groups can undergo oxidation to form reactive quinones. These quinones can covalently modify proteins or react with assay components, leading to a false-positive signal.
-
Interaction with Assay Components: The compound may be binding to assay reagents, such as detection antibodies or substrates, rather than the intended target.
-
Contamination: Impurities in the compound sample or contaminated assay buffers can also contribute to high background.
Troubleshooting Steps:
-
Run a Control Experiment: Test your compound in an assay lacking the target enzyme. A significant signal in this control indicates assay interference.
-
Add a Surfactant: Including a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 can help disrupt compound aggregates.
-
Include an Antioxidant: Adding a reducing agent like dithiothreitol (DTT) to the assay buffer can help prevent the oxidation of the catechol group.
-
Vary Compound Concentration: Perform a dose-response curve to ensure the observed inhibition is concentration-dependent and not an artifact at high concentrations.
-
Check Compound Purity: Verify the purity of your this compound derivative using methods like HPLC or NMR.
Q2: My this compound-based inhibitor shows activity against multiple, unrelated enzymes. How can I determine if this is due to nonspecific binding?
Promiscuous inhibition is a common characteristic of Pan-Assay Interference Compounds (PAINS), and catechol-containing molecules are a known class of PAINS. Distinguishing true off-target effects from nonspecific inhibition is crucial.
Troubleshooting Strategies:
-
Orthogonal Assays: Validate your findings using a different assay format for the same target. For example, if you initially used a fluorescence-based assay, try a label-free method like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of your compound with modifications to the catechol group. If the inhibitory activity is lost upon modification of the hydroxyl groups, it is more likely to be a specific interaction.
-
Counter-Screening: Test your compound against a panel of unrelated enzymes. Broad-spectrum activity is a strong indicator of nonspecific inhibition.
-
Biophysical Characterization: Use techniques like NMR to confirm direct binding of your compound to the active site of the target enzyme.
Q3: In my iron chelation assay using a 2,3-dihydroxybenzamide derivative, I'm seeing inconsistent results. What could be the issue?
This compound and its 2,3-isomer are known siderophores that chelate iron. Inconsistent results in chelation assays, such as the Chrome Azurol S (CAS) assay, can arise from several factors.
Potential Issues and Solutions:
-
pH Sensitivity: The iron-chelating ability of catechol groups is highly dependent on pH. Ensure your buffer system is robust and the pH is consistent across all experiments.
-
Redox Interference: As with enzyme assays, redox cycling of the catechol can interfere with the colorimetric readout of the CAS assay. De-gas your buffers and consider performing the assay under an inert atmosphere if problems persist.
-
Slow Kinetics: The binding of your compound to iron may not be instantaneous. Ensure you are allowing sufficient incubation time for the reaction to reach equilibrium.
-
Ligand-to-Metal Ratio: The stoichiometry of the complex formed between your compound and iron can influence the assay results. Perform a titration experiment to determine the optimal ligand-to-metal ratio.
Troubleshooting Guides
Guide 1: Reducing Nonspecific Binding in Histone Deacetylase (HDAC) Inhibition Assays
This compound derivatives are being explored as HDAC inhibitors. Due to the nature of these assays, which often involve multiple proteins and substrates, nonspecific binding can be a significant hurdle.
Table 1: Buffer Additives to Mitigate Nonspecific Binding
| Additive | Concentration | Mechanism of Action | Considerations |
| Bovine Serum Albumin (BSA) | 0.1 - 1 mg/mL | Acts as a blocking agent, preventing the inhibitor from binding to surfaces and other proteins. | Can sometimes interfere with enzyme activity. Run appropriate controls. |
| Tween-20 | 0.01 - 0.1% (v/v) | Non-ionic surfactant that reduces hydrophobic interactions and compound aggregation. | High concentrations may denature the enzyme. |
| Increased Salt Concentration | 50 - 200 mM NaCl | Shields electrostatic interactions that can lead to nonspecific binding. | May affect enzyme activity or stability. |
| Casein | 0.1 - 1% (w/v) | A blocking protein that can be more effective than BSA in some systems. | Can be difficult to dissolve and may precipitate. |
Guide 2: Decision Tree for Troubleshooting Nonspecific Binding
Technical Support Center: Enhancing Metal Ion Selectivity of N,3-dihydroxybenzamide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N,3-dihydroxybenzamide and its derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the metal ion selectivity of this versatile chelating agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary coordination site of this compound for metal ions?
This compound primarily coordinates with metal ions through the oxygen atoms of the catechol group (the two hydroxyl groups on the benzene ring). This bidentate chelation forms a stable five-membered ring with the metal ion. The amide group can also participate in coordination, influencing the overall stability and selectivity of the complex.
Q2: How can I qualitatively determine if this compound is binding to my metal ion of interest?
A common and straightforward method is UV-Vis spectrophotometry. Coordination of a metal ion to the catechol moiety of this compound typically results in a noticeable change in the UV-Vis absorption spectrum. This can manifest as a bathochromic (red) shift or hypsochromic (blue) shift of the absorption maxima, or the appearance of new charge-transfer bands.[1][2][3]
Q3: What factors influence the metal ion selectivity of this compound?
Several factors govern the selectivity of this compound for different metal ions:
-
Hard and Soft Acid-Base (HSAB) Theory: The hard oxygen donor atoms of the catechol group show a preference for hard metal ions such as Fe(III), Al(III), and Cr(III).
-
Ionic Radius and Charge of the Metal Ion: The size and charge of the metal ion influence the stability and geometry of the resulting complex.
-
pH of the Solution: The deprotonation state of the hydroxyl groups is pH-dependent, which in turn affects the chelating ability of the ligand.
-
Steric Hindrance: Modifications to the this compound scaffold can introduce steric bulk that favors the binding of certain metal ions over others based on their preferred coordination geometries.
Troubleshooting Guides
Issue 1: Low or No Apparent Binding to the Target Metal Ion
Symptoms:
-
No significant change in the UV-Vis spectrum upon addition of the metal ion.
-
Inconsistent data in potentiometric or spectrophotometric titrations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect pH | The catechol hydroxyl groups must be deprotonated to effectively bind metal ions. Ensure the pH of your solution is appropriate for the pKa values of this compound and the hydrolysis of the metal ion. For many metal ions, a pH range of 4-8 is a good starting point. |
| Metal Ion Precipitation | At certain pH values, many metal ions will precipitate as hydroxides. Visually inspect your solution for any turbidity. Consult a Pourbaix diagram for your specific metal ion to determine the pH range where it remains soluble. |
| Ligand Oxidation | Catechol moieties can be susceptible to oxidation, especially at higher pH and in the presence of oxygen. Prepare solutions fresh and consider de-gassing your solvents. |
| Competition from Buffer | Some buffer components (e.g., phosphate, citrate) can chelate metal ions and compete with your ligand. Use a non-coordinating buffer such as MES, HEPES, or PIPES. |
Issue 2: Poor Selectivity for the Target Metal Ion
Symptoms:
-
Similar binding affinities observed for multiple metal ions.
-
Difficulty in selectively chelating the target metal in a mixture.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Intrinsic Properties of the Ligand | The parent this compound molecule may not have the desired intrinsic selectivity. Consider structural modifications. |
| Inappropriate Ligand-to-Metal Ratio | The stoichiometry of the complex can vary between different metal ions. Experiment with different ligand-to-metal ratios to favor the formation of a complex with the desired stoichiometry for your target metal. |
| pH Optimization | The stability of metal complexes can have different pH dependencies. Perform binding studies over a range of pH values to find a "window" where the selectivity for your target metal is maximized. |
Strategies for Improving Selectivity
Improving the selectivity of this compound involves strategic structural modifications to tune its electronic and steric properties. The goal is to create a binding pocket that is more complementary to the desired metal ion in terms of size, coordination geometry, and electronic character.
Modification of the Amide Group
Introducing functional groups on the amide nitrogen is a common strategy to enhance selectivity.
-
Rationale: Attaching additional coordinating groups to the amide nitrogen can increase the denticity of the ligand, leading to the formation of more stable and selective complexes. For example, incorporating another catechol or hydroxamate group can significantly increase the affinity and selectivity for Fe(III).
-
Example: Synthesis of N-substituted derivatives can be achieved through standard amide bond formation reactions.
Substitution on the Benzene Ring
Adding substituents to the benzene ring can modulate the electronic properties of the catechol group and introduce steric constraints.
-
Rationale: Electron-withdrawing groups can lower the pKa of the hydroxyl groups, potentially altering the pH range for optimal binding. Bulky substituents can create steric hindrance that favors smaller or specific coordination geometries.
-
Example: Halogenation or alkylation of the benzene ring can be achieved through electrophilic aromatic substitution reactions.
Quantitative Data: Stability Constants
The stability constant (log β) is a quantitative measure of the affinity of a ligand for a metal ion. Higher log β values indicate stronger binding. The pM value is another useful metric, representing the negative logarithm of the free metal ion concentration at a specific pH and total ligand and metal concentrations; a higher pM indicates a more effective chelator.
Table 1: Stability Constants (log β) of this compound Derivatives and Related Ligands with Various Metal Ions
| Ligand | Metal Ion | log β₁₁₀ | log β₁₂₀ | log β₁₃₀ | pM | Reference |
| 2,3-dihydroxy-N-(2-hydroxyethyl)benzamide | Fe(III) | 16.9 | 31.5 | 42.2 | 23.9 | [4] |
| 2,3-dihydroxy-N-(2-hydroxyethyl)benzamide | Mg(II) | 4.2 | - | - | 4.1 | [4] |
| 2,3-dihydroxy-N-(2-hydroxyethyl)benzamide | Zn(II) | 8.1 | 14.9 | - | 8.8 | [4] |
| N1,N3-bis(2,3-dihydroxybenzylidene) malonamide | Al(III) | 25.4 | - | - | - | [5] |
| N1,N3-bis(2,3-dihydroxybenzylidene) malonamide | Fe(III) | 26.9 | - | - | - | [5] |
| N1,N3-bis(2,3-dihydroxybenzylidene) malonamide | Cr(III) | 28.6 | - | - | - | [5] |
Note: βxyz represents the formation of a complex with x metal ions, y ligands, and z protons. pM values are typically calculated at pH 7.4 with [M] = 1 µM and [L] = 10 µM.
Experimental Protocols
Protocol 1: General Synthesis of N-substituted this compound Derivatives
This protocol outlines a general method for the synthesis of N-substituted this compound derivatives via amide bond formation.
Materials:
-
3-Hydroxybenzoic acid
-
Protecting group for the hydroxyl function (e.g., benzyl bromide, tert-butyldimethylsilyl chloride)
-
Amine (R-NH₂)
-
Coupling agent (e.g., DCC, EDC, HATU)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Solvent (e.g., dichloromethane, dimethylformamide)
-
Deprotection reagent (e.g., Pd/C for debenzylation, TBAF for desilylation)
Procedure:
-
Protection: Protect the hydroxyl group of 3-hydroxybenzoic acid to prevent side reactions.
-
Amide Coupling: Dissolve the protected 3-hydroxybenzoic acid in a suitable solvent. Add the coupling agent and the desired amine, followed by the base. Stir the reaction mixture at room temperature until completion (monitor by TLC).
-
Work-up: Filter the reaction mixture to remove any precipitated by-products. Wash the organic layer with dilute acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
-
Deprotection: Remove the protecting group to yield the final N-substituted this compound derivative.
Protocol 2: Determination of Stability Constants by Spectrophotometric Titration
This protocol describes a method to determine the stability constants of a ligand-metal complex using UV-Vis spectrophotometry.
Materials:
-
This compound derivative solution of known concentration.
-
Metal ion stock solution of known concentration.
-
Non-coordinating buffer solution.
-
High-precision pH meter.
-
UV-Vis spectrophotometer.
Procedure:
-
Preparation: Prepare a series of solutions containing a fixed concentration of the ligand and varying concentrations of the metal ion in the chosen buffer.
-
pH Adjustment: Adjust the pH of each solution to the desired value.
-
Spectral Measurement: Record the UV-Vis spectrum of each solution.
-
Data Analysis: Analyze the changes in absorbance at a specific wavelength as a function of the metal ion concentration. The data can be fitted to a suitable binding model (e.g., 1:1, 1:2, 1:3) using specialized software (e.g., HypSpec) to calculate the stability constants.
Visualizations
Caption: Workflow for synthesis, characterization, and selectivity testing.
Caption: Key factors that determine the selectivity of a ligand for a metal ion.
References
- 1. Structure Studies on Ion Coordination in 2,4-Dihydroxy-N-Octadecybenzylideneamine LB Films by UV-Vis Absorption and FTIR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of novel indirubin-based N-hydroxybenzamides, N-hydroxypropenamides and N-hydroxyheptanamides as histone deacetylase inhibitors and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Biological Activity of N,3-Dihydroxybenzamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on modifying the N,3-dihydroxybenzamide scaffold to enhance biological activity. The content is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary biological target for this compound and its analogs?
The primary biological target for many this compound derivatives, particularly N-hydroxybenzamides, is the family of zinc-dependent histone deacetylase (HDAC) enzymes.[1][2][3] These enzymes play a crucial role in gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure that represses transcription.[3] By inhibiting HDACs, these compounds can induce hyperacetylation of histones, which alters gene expression to trigger cell cycle arrest, differentiation, and/or apoptosis in cancer cells.[2][3]
Q2: What is the general mechanism of action for benzamide-based HDAC inhibitors?
HDAC inhibitors typically consist of three key pharmacophoric features:
-
Zinc-Binding Group (ZBG): This group chelates the zinc ion in the active site of the HDAC enzyme. For this compound, the catechol (dihydroxybenzene) or a hydroxamic acid derivative on the amide nitrogen can serve as the ZBG.[2][4]
-
Linker Region: A chain, often aliphatic, that connects the ZBG to the cap group and fits within the enzyme's channel. The length of this linker is a critical parameter for optimization.[2]
-
Cap Group: A larger, often aromatic or hydrophobic group that interacts with the surface of the enzyme, providing additional binding affinity and selectivity.
The diagram below illustrates this general pharmacophore model.
Q3: What are the key structural positions on the this compound scaffold for modification?
Based on structure-activity relationship (SAR) studies of benzamide derivatives, the key positions for modification are:
-
The Amide (N-position): Substitution on the amide nitrogen is critical. Introducing a hydroxamic acid group (-OH) can create a potent zinc-binding motif.[1] Alternatively, attaching different alkyl or aryl groups can modulate the compound's interaction with the enzyme's active site channel and surface.[5][6]
-
The Benzene Ring: The positions of the hydroxyl groups are crucial for activity. The 2,3-dihydroxy and 3,4-dihydroxy (catechol) motifs are known for their high affinity for metal ions like Fe³⁺ and can act as zinc-binding groups.[4][7] Other substitutions on the ring can influence potency and selectivity.
-
The Amide Substituent Chain: When a longer chain is attached to the amide nitrogen, its length and composition (e.g., adding methylene groups) can be varied to optimize the fit within the HDAC active site tunnel.[2]
Troubleshooting Guides
Q1: My synthesis of a substituted benzamide has a low yield. What are common issues?
-
Problem: Low yield during the amidation reaction between the benzoic acid derivative and an amine.
-
Possible Causes & Solutions:
-
Inadequate Activation of Carboxylic Acid: The carboxylic acid needs to be activated for efficient amidation. If using a coupling agent like CDI (Carbonyldiimidazole), ensure it is fresh and the reaction is performed under anhydrous conditions.[5]
-
Poor Leaving Group: When starting from an acyl chloride (e.g., benzoyl chloride), ensure it is pure and handled under anhydrous conditions to prevent hydrolysis back to benzoic acid.[8][9]
-
Reaction Conditions: Amidation reactions can be sensitive to temperature and solvent. For reactions with ammonia or simple amines, cooling might be necessary to control the exothermic reaction.[8][9] For more complex couplings, refluxing may be required.[10]
-
Purification Loss: Benzamides can sometimes be difficult to purify. Recrystallization is a common method; selecting the right solvent is key to minimizing product loss.[8] Trial and error with solvents of varying polarity (e.g., water, ethanol, hexanes) is often necessary.[8]
-
Q2: My final compound is poorly soluble in aqueous buffers for biological assays. How can I address this?
-
Problem: The purified this compound derivative precipitates out of the solution during biological assays.
-
Possible Causes & Solutions:
-
High Lipophilicity: Large, nonpolar "cap" groups can significantly decrease water solubility.
-
Solution 1: Introduce Solubilizing Groups: Modify the structure to include polar or ionizable groups. For example, adding an amino group to a naphthyl cap was shown to improve water solubility while maintaining potent HDAC inhibition.[1]
-
Solution 2: Use a Co-solvent: For in vitro assays, using a small percentage of a biocompatible solvent like DMSO (dimethyl sulfoxide) to prepare stock solutions is standard practice.[11] Ensure the final concentration of the co-solvent in the assay is low enough (typically <1%) to not affect the biological system.
-
Solution 3: Salt Formation: If your compound has a basic nitrogen or an acidic proton, forming a salt (e.g., hydrochloride or sodium salt) can dramatically increase aqueous solubility.
-
Experimental Protocols & Data
Protocol 1: General Synthesis of an N-Substituted Benzamide
This protocol describes a general method for synthesizing an N-substituted benzamide from a benzoic acid derivative and an amine using pivaloyl chloride for activation.
Materials:
-
Substituted 4-amino-5-chloro-2-ethoxybenzoic acid derivative (1 equivalent)
-
Triethylamine (1.15 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Pivaloyl chloride (1.1 equivalents)
-
Substituted aminomethyl morpholine derivative (1 equivalent)
Procedure:
-
Suspend the benzoic acid derivative in anhydrous DCM.
-
Add triethylamine to the suspension.
-
Cool the mixture to -10 °C in an ice-salt bath.
-
Add pivaloyl chloride dropwise while maintaining the temperature at -10 °C.
-
Stir the resulting suspension at -10 °C for 30 minutes.
-
Add the aminomethyl morpholine derivative, dissolved in anhydrous DCM, to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.[12]
-
Quench the reaction by adding 1 M aqueous hydrochloric acid.
-
Filter the precipitated product, wash with 1 M HCl and then with water.
-
Dry the final product. The product can be further purified by recrystallization if necessary.
Protocol 2: Fluorometric Histone Deacetylase (HDAC) Activity Assay
This protocol is a standard method for measuring the inhibitory activity of compounds against HDAC enzymes, often using a HeLa nuclear extract as the source of HDACs.
Materials:
-
96-well microplate
-
HDAC Assay Buffer
-
HeLa Nuclear Extract (or purified HDAC enzyme)
-
Test compound (dissolved in DMSO) and controls (e.g., Trichostatin A)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Developer solution (containing a protease like trypsin and a stop inhibitor like Trichostatin A)
-
Fluorescence plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Plate Setup: To appropriate wells, add the HDAC Assay Buffer, a known inhibitor for the positive control (e.g., Trichostatin A), and the test compound at various concentrations.[13]
-
Enzyme Addition: Add diluted HeLa nuclear extract to all wells except the "No Enzyme" controls.[13]
-
Equilibration: Allow the plate to equilibrate to the assay temperature (e.g., 37°C) for 5 minutes.
-
Reaction Initiation: Start the enzymatic reaction by adding the HDAC substrate to each well. Allow the reaction to proceed for 30-60 minutes at 37°C.[11]
-
Reaction Termination & Development: Stop the reaction by adding the HDAC Developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorophore.[11] Incubate for at least 15 minutes at room temperature.[14]
-
Measurement: Read the fluorescence on a plate reader.[11][14]
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control and determine the IC₅₀ value by nonlinear regression analysis.[15]
The workflow for screening potential inhibitors is visualized below.
Protocol 3: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxic effects of potential anticancer compounds.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
96-well cell culture plates
-
Growth medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[11]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0, 1, 10, 50, 100 µM) and incubate for a set period (e.g., 48 or 72 hours).[5][11]
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the wells using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.[6]
Structure-Activity Relationship (SAR) and Data
Modifications to the core benzamide structure can significantly impact anticancer activity. The following table summarizes data for a series of 3,4,5-trihydroxy-N-alkyl-benzamide derivatives tested against the HCT-116 colon cancer cell line.
| Compound ID | N-Alkyl Substituent | IC₅₀ (µM) on HCT-116 Cells[6] |
| Gallic Acid | (Reference) | 0.05 |
| 2 | -methyl | > 100 |
| 3 | -ethyl | 10.45 |
| 4 | -butyl | 3.56 |
| 5 | -sec-butyl | 1.34 |
| 6 | -tert-butyl | 0.16 |
| 7 | -hexyl | 0.07 |
| Doxorubicin | (Positive Control) | 0.001 |
Key SAR Insights:
-
Chain Length: Increasing the length of the N-alkyl chain from methyl to hexyl generally increases anticancer activity (lowers the IC₅₀ value).[6] This suggests that increased hydrophobicity enhances activity in this series.[6]
-
Branching: Branched alkyl groups (sec-butyl, tert-butyl) show higher activity than their linear counterpart (butyl), with the highly branched tert-butyl group being particularly potent.[6]
-
Overall Potency: While modifications improved activity within the synthesized series, none surpassed the potency of the parent compound, gallic acid, or the positive control, doxorubicin.[6]
The following diagram illustrates the key findings from this SAR study.
References
- 1. Potent histone deacetylase inhibitors: N-hydroxybenzamides with antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Catechol siderophores framed on 2,3-dihydroxybenzoyl-L-serine from Streptomyces varsoviensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anticancer Effect of 3,4,5-N-Alkyl-Benzamides on Colon Carcinoma HCT- 116 Cells : Oriental Journal of Chemistry [orientjchem.org]
- 7. Catecholamine Derivatives: Natural Occurrence, Structural Diversity, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. globalconference.info [globalconference.info]
- 10. Synthesis and stability of strongly acidic benzamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2003106440A2 - Process for the synthesis of a benzamide derivative - Google Patents [patents.google.com]
- 13. HDAC Activity Assay Kit | 566328 [merckmillipore.com]
- 14. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to N,3-dihydroxybenzamide and Other Iron Chelators for Researchers and Drug Development Professionals
An In-depth Analysis of Iron Chelation Therapies, Featuring N,3-dihydroxybenzamide and Clinically Approved Alternatives
This guide provides a comprehensive comparison of this compound, a catechol-based iron chelator, with the established clinical iron chelators: Deferoxamine, Deferiprone, and Deferasirox. This document is intended for researchers, scientists, and drug development professionals interested in the field of iron chelation therapy.
Introduction to Iron Chelation Therapy
Iron is an essential element for numerous physiological processes, including oxygen transport, DNA synthesis, and cellular respiration. However, an excess of iron can be highly toxic, catalyzing the formation of reactive oxygen species (ROS) that lead to cellular damage. Iron overload is a pathological condition that can result from genetic disorders such as hemochromatosis or from repeated blood transfusions required for conditions like thalassemia and certain anemias.
Iron chelation therapy is the primary treatment for iron overload. It involves the administration of agents that bind to excess iron, forming a complex that can be safely excreted from the body. The ideal iron chelator should have a high affinity and selectivity for iron, be orally available, have a favorable safety profile, and be effective at removing iron from various tissues, including the heart and liver, where it can cause significant damage.
Currently, three iron chelators are widely used in clinical practice: Deferoxamine (DFO), Deferiprone (DFP), and Deferasirox (DFX). Each has its own set of advantages and disadvantages in terms of efficacy, route of administration, and side effects. The search for novel iron chelators with improved properties is an active area of research. This compound, a member of the catechol siderophore family, represents a promising class of compounds due to the high affinity of the catechol moiety for ferric iron.[1][2]
Mechanism of Action: A Tale of Two Moieties
The iron-chelating activity of these compounds stems from their specific chemical structures that allow them to form stable complexes with iron.
This compound and Catechol-Based Chelators: this compound belongs to the catecholate class of siderophores. The two adjacent hydroxyl groups on the benzene ring form a bidentate ligand that can coordinate with a ferric iron (Fe³⁺) ion.[1][2] Three of these bidentate ligands can wrap around a single iron ion to form a highly stable hexadentate complex, effectively sequestering it.[3] The high affinity of catecholates for Fe³⁺ is a key feature that makes them potent iron chelators.[1][2] It is believed that catechols can directly chelate iron(III) from ferritin, the body's iron storage protein, without the need for iron reduction to the ferrous state (Fe²⁺).
Deferoxamine, Deferiprone, and Deferasirox:
-
Deferoxamine (DFO): A hexadentate chelator with three hydroxamate groups that bind to iron. It has a high affinity for ferric iron.
-
Deferiprone (DFP): A bidentate chelator with a 3-hydroxy-4-pyridone ring system. Three molecules of deferiprone are required to bind one iron ion.
-
Deferasirox (DFX): A tridentate chelator that binds iron in a 2:1 ratio. It has a high affinity for ferric iron.
Comparative Performance Data
Direct comparative data for this compound against the established iron chelators is limited in the public domain. The following tables summarize available data for Deferoxamine, Deferiprone, and Deferasirox, and include data for mono(catecholamine) derivatives that are structurally similar to this compound to provide a basis for comparison.
Table 1: Iron Chelation Efficiency
| Chelator | Type | pFe³⁺ Value | Molar Ratio (Chelator:Iron) | Primary Route of Iron Excretion |
| This compound (analogs) | Catecholamide | High (estimated) | 3:1 | Not established |
| Deferoxamine (DFO) | Hydroxamate | 26.6 | 1:1 | Urine and Feces |
| Deferiprone (DFP) | Hydroxypyridinone | 20.5 | 3:1 | Urine |
| Deferasirox (DFX) | Bis-hydroxyphenyl-triazole | 22.5 | 2:1 | Feces |
pFe³⁺ is the negative logarithm of the free ferric iron concentration at pH 7.4 with 10 µM total iron and 1 µM total ligand. A higher pFe³⁺ value indicates a higher affinity for iron. Data for this compound analogs are based on studies of structurally similar mono(catecholamine) derivatives.[3]
Table 2: Cellular Toxicity
| Chelator | Cell Line | IC₅₀ / MIC₅₀ / MIC₉₀ | Notes |
| 2,3-dihydroxybenzaldehyde (analog of this compound) | Bovine Mammary Epithelial (MAC-T) | MIC₅₀: 500 mg/L, MIC₉₀: >500 mg/L | Low cytotoxicity observed at antimicrobial concentrations.[4] |
| Deferoxamine (DFO) | Various | Generally low | Can be neurotoxic at high doses. |
| Deferiprone (DFP) | Various | Varies | Risk of agranulocytosis and neutropenia. |
| Deferasirox (DFX) | Various | Varies | Potential for renal and hepatic toxicity. |
IC₅₀ (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. MIC₅₀/MIC₉₀ (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of 50%/90% of isolates of a microorganism after overnight incubation.
Table 3: In Vivo Efficacy (Clinical and Preclinical)
| Chelator | Animal Model / Clinical Setting | Key Findings |
| 2,3-dihydroxybenzoic acid (related compound) | Thalassemia patients | Increased iron excretion.[5] |
| Deferoxamine (DFO) | Thalassemia patients | Effective in reducing liver iron and serum ferritin. Requires subcutaneous infusion. |
| Deferiprone (DFP) | Thalassemia patients | Orally active, particularly effective in removing cardiac iron. |
| Deferasirox (DFX) | Thalassemia patients | Orally active, once-daily dosing. Effective in reducing liver iron and serum ferritin. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of iron chelators.
Iron Chelation Efficiency Assays
1. Chrome Azurol S (CAS) Assay
The CAS assay is a colorimetric method used to screen for the production of siderophores or to quantify the iron-chelating activity of a compound.
-
Principle: The assay is based on the competition for iron between the chelator of interest and the CAS-iron complex. The CAS dye forms a blue-colored complex with ferric iron. When a stronger chelator removes the iron from the CAS complex, the dye changes color from blue to orange/yellow. The change in absorbance is measured spectrophotometrically.[1][6]
-
Protocol:
-
Prepare a CAS assay solution containing Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and a ferric iron solution.
-
Add the test compound (e.g., this compound) at various concentrations to the CAS assay solution in a microplate.
-
Incubate the plate at room temperature for a specified period (e.g., 20-30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 630 nm).
-
The decrease in absorbance is proportional to the iron-chelating activity of the compound. A standard chelator like EDTA is often used as a positive control.[1][7]
-
2. Ferrozine Assay
The Ferrozine assay is another colorimetric method used to determine the iron-chelating capacity of a substance, specifically its ability to chelate ferrous iron (Fe²⁺).
-
Principle: Ferrozine forms a stable, magenta-colored complex with ferrous iron. In the presence of a chelating agent, the formation of this complex is inhibited because the chelator binds to the iron. The reduction in the color of the ferrozine-Fe²⁺ complex is a measure of the chelating activity.[2][8]
-
Protocol:
-
Mix the test compound with a solution of ferrous sulfate.
-
Add a solution of ferrozine to the mixture.
-
Allow the reaction to proceed for a short incubation period at room temperature.
-
Measure the absorbance of the magenta-colored complex at approximately 562 nm.
-
The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated to determine the iron-chelating activity.[2][7]
-
Cellular Toxicity Assay
Neutral Red Uptake (NRU) Assay
The NRU assay is a common method to assess the cytotoxicity of a substance on cultured cells.
-
Principle: Viable cells are able to take up and accumulate the neutral red dye in their lysosomes. After exposure to a toxic substance, the number of viable cells decreases, leading to a reduced uptake of the dye. The amount of dye retained by the cells is proportional to the number of viable cells.
-
Protocol:
-
Seed cells (e.g., a relevant human cell line) in a 96-well plate and allow them to attach overnight.
-
Expose the cells to various concentrations of the test compound (e.g., this compound) for a defined period (e.g., 24, 48, or 72 hours).
-
Remove the treatment medium and incubate the cells with a medium containing neutral red.
-
After incubation, wash the cells to remove the excess dye.
-
Extract the dye from the viable cells using a destaining solution.
-
Measure the absorbance of the extracted dye at a wavelength of about 540 nm.
-
The IC₅₀ value can be calculated from the dose-response curve.
-
Mandatory Visualizations
Cellular Iron Metabolism Pathway
Caption: A simplified diagram of cellular iron metabolism.
Iron Chelation Experimental Workflow
Caption: A general workflow for in vitro iron chelation assays.
Conclusion
This compound and its catechol-based analogs represent a promising class of iron chelators due to their high affinity for ferric iron. While direct comparative data with clinically approved agents are still emerging, the available information on structurally similar compounds suggests strong iron-binding capabilities. The established iron chelators—Deferoxamine, Deferiprone, and Deferasirox—each offer distinct clinical profiles, and the choice of therapy depends on individual patient factors.
Further research is warranted to fully characterize the efficacy, safety, and pharmacokinetic profile of this compound. Head-to-head preclinical and clinical studies are necessary to determine its potential as a therapeutic alternative or adjunct to existing iron chelation therapies. The experimental protocols and background information provided in this guide are intended to support such research endeavors.
References
- 1. Chrome Azurol S (CAS) assay [bio-protocol.org]
- 2. 3.6.5. Ferrozine Iron Metal Chelation Assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chelation studies with 2,3-dihydroxybenzoic acid in patients with beta-thalassaemia major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3.4. Ferrozine Iron Chelating Assay [bio-protocol.org]
- 8. zen-bio.com [zen-bio.com]
A Comparative Analysis of Iron Binding Affinity: N,3-dihydroxybenzamide vs. Enterobactin
For Researchers, Scientists, and Drug Development Professionals
The quest for effective iron chelators is a cornerstone of various therapeutic strategies, from managing iron overload disorders to developing novel antimicrobial agents that target iron acquisition in pathogenic bacteria. In this context, understanding the iron-binding affinity of different chelating agents is paramount. This guide provides a detailed comparison of the iron-binding properties of the synthetic chelator N,3-dihydroxybenzamide and the archetypal bacterial siderophore, enterobactin.
Quantitative Comparison of Iron Binding Affinity
The iron (Fe³⁺) binding affinity of a chelator can be quantified using several metrics, including the association constant (Kₐ), the dissociation constant (Kₔ), and the pFe value. The pFe is the negative logarithm of the free ferric ion concentration at a defined pH and total iron and ligand concentrations, providing a biologically relevant measure of iron sequestering ability.
While extensive data is available for the exceptionally strong iron chelator enterobactin, quantitative data for this compound is less direct. The following table presents the pFe³⁺ value for enterobactin alongside values for structurally related mono(catecholamine) derivatives, which serve as a proxy for the iron binding strength of this compound.
| Compound | Type | Iron Binding Affinity (pFe³⁺) | Reference |
| Enterobactin | Tris-catecholate siderophore | 34.3 | [1] |
| 2,3-bis(hydroxy)-N-(2-hydroxyacetyl)benzamide | Mono-catecholamide | 22.38 | [2] |
| 2,3-bis(hydroxy)-N-(3-hydroxypropanoyl)benzamide | Mono-catecholamide | 22.45 | [2] |
| 2,3-bis(hydroxy)-N-(4-hydroxybutanoyl)benzamide | Mono-catecholamide | 22.52 | [2] |
Note: The pFe³⁺ values for the mono(catecholamine) derivatives were calculated under standard conditions of [Fe³⁺] = 10⁻⁶ M, [Ligand] = 10⁻⁵ M, and pH = 7.4[2].
Experimental Protocols for Determining Iron Binding Affinity
The determination of iron binding constants is crucial for evaluating the efficacy of a chelator. Several experimental techniques can be employed, with spectrophotometric and potentiometric titrations being common methods.
Spectrophotometric Titration
This method relies on the change in the absorbance spectrum of a solution as the chelator binds to iron. The formation of the iron-ligand complex often results in a distinct color change that can be quantified.
Protocol for Spectrophotometric Titration of an Iron Chelator:
-
Preparation of Solutions:
-
Prepare a stock solution of the iron chelator (e.g., this compound) of known concentration in a suitable buffer (e.g., 0.1 M KCl)[2].
-
Prepare a stock solution of ferric iron (e.g., from FeCl₃ or Fe(NO₃)₃) of known concentration. The exact concentration should be determined by a primary analytical method.
-
Prepare a series of buffer solutions covering a range of pH values.
-
-
Titration Procedure:
-
In a temperature-controlled vessel (e.g., at 298.2 K), place a known volume and concentration of the chelator solution[2].
-
incrementally add a standardized solution of ferric iron to the chelator solution.
-
After each addition, allow the solution to equilibrate and record the full UV-Vis absorbance spectrum (e.g., from 200 to 800 nm)[2].
-
Repeat the titration at different pH values to determine the pH-dependent stability of the iron-chelator complex.
-
-
Data Analysis:
-
The absorbance data at different wavelengths is collected for each iron concentration.
-
The data is then analyzed using specialized software (e.g., HypSpec) to determine the stoichiometry of the iron-chelator complex and its stability constant (log β)[2].
-
The pFe value can then be calculated from the stability constant.
-
Potentiometric Titration
This technique involves monitoring the change in pH of a solution as a metal ion is added to a ligand, or as a strong acid or base is added to a metal-ligand solution.
Protocol for Potentiometric Titration:
-
System Calibration:
-
Calibrate a pH electrode system using standard buffer solutions.
-
Perform calibration titrations with a strong acid and a strong base to determine the electrode parameters[3].
-
-
Titration of the Ligand:
-
Titrate a solution of the chelator of known concentration with a standardized strong base (e.g., KOH) to determine its protonation constants (pKa values)[3].
-
-
Titration of the Metal-Ligand System:
-
Data Analysis:
-
The titration data (volume of titrant vs. pH) is used to calculate the formation constants of the iron-chelator complexes. This is typically done using computer programs that can model the complex equilibria in the solution.
-
Visualizing Methodologies and Pathways
To better understand the experimental workflow and the biological context of enterobactin, the following diagrams are provided.
Discussion
The data clearly illustrates the vast difference in iron binding affinity between enterobactin and simple mono-catecholate chelators. Enterobactin's hexadentate, pre-organized structure results in an exceptionally high pFe value, making it one of the most powerful siderophores known[1]. This high affinity is essential for its biological function of scavenging scarce iron from the host environment for bacterial survival.
In contrast, this compound, as represented by its mono-catecholamine analogs, is a bidentate chelator and consequently exhibits a significantly lower, yet still considerable, iron binding affinity[2]. While not as potent as enterobactin, such simpler synthetic chelators are of great interest in medicinal chemistry. Their lower molecular weight can lead to more favorable pharmacokinetic properties, and their synthesis is more straightforward. The development of therapeutic iron chelators often involves a balance between high iron affinity to ensure efficacy and selectivity, and a sufficiently low affinity to avoid stripping iron from essential host metalloproteins, thereby minimizing toxicity.
References
N,3-Dihydroxybenzamide: A Comparative Analysis of its Inhibitory Effect on Target Enzymes
For Immediate Release
This guide provides a comprehensive comparison of the inhibitory effects of N,3-dihydroxybenzamide and its analogues on key enzymatic targets. Designed for researchers, scientists, and professionals in drug development, this document summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to offer a clear perspective on the potential of this compound as an enzyme inhibitor.
Executive Summary
This compound is a chemical motif found in various natural products, including the siderophore enterobactin. Its core structure suggests a potential to interact with and inhibit specific enzymes, particularly those involved in metabolic pathways utilizing dihydroxybenzoic acid derivatives. This guide focuses on the inhibitory activity of this compound and related compounds against 2,3-dihydroxybenzoate-AMP ligase (EntE), a critical enzyme in the enterobactin biosynthesis pathway of Escherichia coli. Due to the absence of direct experimental data for this compound, this guide presents data for its more complex analogues and provides a comparative context for its potential activity.
Comparative Inhibitory Activity
The inhibitory potential of this compound and its analogues against E. coli EntE is summarized in the table below. The data for the analogues have been extracted from published scientific literature, while the value for this compound is a hypothetical estimate based on structure-activity relationships, suggesting it is likely a weaker inhibitor than its more elaborate counterparts.
| Compound | Target Enzyme | Inhibition Metric | Value (nM) | Citation |
| This compound | EntE | IC50 (estimated) | >10,000 | |
| 5′-O-[N-(2,3-dihydroxybenzoyl)sulfamoyl]adenosine (DHB-AMS) | EntE | appKi | 3.8 | [1][2][3] |
| 2,3-Dihydroxybenzohydroxamoyl adenylate | EntE | Ki | 4.5 | [4][5] |
| 5′-O-[N-(salicyl)sulfamoyl]adenosine (Sal-AMS) | EntE | appKi | 0.9 | [1][2][3] |
Signaling Pathway: Enterobactin Biosynthesis
The enzyme EntE plays a crucial role in the biosynthesis of enterobactin, a siderophore essential for iron acquisition in many pathogenic bacteria. Inhibition of EntE disrupts this pathway, potentially leading to bacterial growth inhibition. The following diagram illustrates the position of EntE in the enterobactin biosynthesis pathway.
Caption: The role of EntE in the enterobactin biosynthesis pathway.
Experimental Protocols
This section details the methodologies for two key experiments used to validate the inhibitory effect of compounds on target enzymes: the Enzyme Inhibition Assay and Isothermal Titration Calorimetry (ITC).
Enzyme Inhibition Assay (Spectrophotometric)
This protocol describes a general method for determining the inhibitory activity of a compound against an enzyme like EntE by measuring the change in absorbance of a substrate or product.
Materials:
-
Purified EntE enzyme
-
This compound or analogue (inhibitor)
-
2,3-dihydroxybenzoic acid (substrate)
-
ATP (co-substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 100 mM NaCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Dissolve the inhibitor in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions of the inhibitor in the assay buffer. Prepare solutions of the enzyme, substrate, and ATP in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the EntE enzyme to each well of the microplate. Add varying concentrations of the inhibitor to the wells. Include control wells with no inhibitor. Incubate the plate at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Start the enzymatic reaction by adding a mixture of the substrate (2,3-dihydroxybenzoic acid) and ATP to each well.
-
Monitor the Reaction: Immediately place the microplate in a microplate reader and monitor the change in absorbance at a specific wavelength over time. The wavelength will depend on the specific assay method used to detect the product formation or substrate consumption.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time curves. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with binding events, providing thermodynamic parameters of the interaction between an inhibitor and an enzyme.
Materials:
-
Isothermal titration calorimeter
-
Purified EntE enzyme
-
This compound or analogue (inhibitor)
-
Degassed assay buffer (identical for both enzyme and inhibitor solutions)
Procedure:
-
Sample Preparation: Prepare a solution of the purified EntE enzyme in the degassed assay buffer. Prepare a solution of the inhibitor in the identical, degassed assay buffer. The concentrations should be carefully chosen based on the expected binding affinity.
-
Instrument Setup: Equilibrate the ITC instrument to the desired experimental temperature (e.g., 25°C). Load the enzyme solution into the sample cell and the inhibitor solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the inhibitor solution into the enzyme solution in the sample cell. The heat released or absorbed upon each injection is measured.
-
Data Acquisition: The instrument records the heat change for each injection, generating a titration curve of heat change per injection versus the molar ratio of inhibitor to enzyme.
-
Data Analysis: Integrate the heat peaks to determine the heat change for each injection. Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The dissociation constant (Kd) is a measure of the inhibitor's potency.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for validating the inhibitory effect of a compound like this compound on a target enzyme.
Caption: Workflow for validating enzyme inhibition.
Conclusion
While direct experimental evidence for the inhibitory activity of this compound is currently lacking, the data available for its analogues strongly suggest that the 2,3-dihydroxybenzoyl moiety is a key pharmacophore for targeting enzymes like EntE. The provided comparative data and detailed experimental protocols offer a valuable resource for researchers interested in exploring the potential of this compound and related compounds as enzyme inhibitors. Further experimental validation is necessary to precisely quantify the inhibitory potency of this compound and to fully elucidate its mechanism of action.
References
- 1. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. researchgate.net [researchgate.net]
- 5. Nanomolar inhibition of the enterobactin biosynthesis enzyme, EntE: synthesis, substituent effects, and additivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Potential of Dihydroxybenzamide Isomers: A Comparative Analysis
For Immediate Release
A comprehensive comparative analysis of dihydroxybenzamide isomers reveals significant variations in their antioxidant capacities, offering valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data to provide an objective comparison of the antioxidant performance of these compounds, detailing the underlying experimental protocols and potential signaling pathways involved.
The antioxidant potential of phenolic compounds is of significant interest in the development of therapeutics for oxidative stress-related diseases. Dihydroxybenzamides, a group of structural isomers, are promising candidates due to their hydrogen-donating and free radical scavenging capabilities. Understanding the structure-activity relationship among these isomers is crucial for identifying the most potent candidates for further drug development.
Comparative Analysis of Antioxidant Capacity
The antioxidant capacity of dihydroxybenzamide isomers is primarily attributed to the number and position of hydroxyl (-OH) groups on the benzamide scaffold. While direct comparative studies on all six dihydroxybenzamide isomers are limited, data from closely related dihydroxybenzoic acids provide valuable insights into their potential antioxidant efficacy.
Studies on dihydroxybenzoic acids have demonstrated a clear structure-activity relationship. The relative positioning of the hydroxyl groups significantly influences the compound's ability to scavenge free radicals. Research indicates the following trend in antioxidant activity for dihydroxybenzoic acid isomers in DPPH and ABTS assays: 3,5-dihydroxy > 2,5-dihydroxy > 3,4-dihydroxy. In contrast, 2,4-dihydroxy and 2,6-dihydroxy isomers have been reported to exhibit weaker antioxidant activity. This suggests that the meta- and para-positioning of hydroxyl groups is more favorable for antioxidant capacity than ortho-positioning.
For the dihydroxybenzamide series, a study on a derivative of 3,5-dihydroxybenzamide, 3,5-dihydroxy-N'-(4-nitrobenzylidene)benzohydrazide, reported notable antioxidant activity with IC50 values of 48.04 µg/mL in the DPPH assay and 48.59 µg/mL in the ABTS assay[1]. This finding suggests that the 3,5-dihydroxy substitution pattern is also favorable for antioxidant activity in the benzamide series.
| Compound | Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| 3,5-Dihydroxy-N'-(4-nitrobenzylidene)benzohydrazide | DPPH | 48.04[1] | - | - |
| ABTS | 48.59[1] | - | - | |
| 3,5-Dihydroxybenzoic Acid | DPPH | Stronger than other isomers | Ascorbic Acid | - |
| ABTS | Stronger than other isomers | Trolox | - | |
| 2,5-Dihydroxybenzoic Acid (Gentisic Acid) | DPPH | Weaker than 3,5-isomer | Ascorbic Acid | - |
| ABTS | Weaker than 3,5-isomer | Trolox | - | |
| 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) | DPPH | Weaker than 3,5- and 2,5-isomers | Ascorbic Acid | - |
| ABTS | Weaker than 3,5- and 2,5-isomers | Trolox | - | |
| 2,4-Dihydroxybenzoic Acid | DPPH | Poor activity | - | - |
| 2,6-Dihydroxybenzoic Acid | DPPH | Poor activity | - | - |
*Data for dihydroxybenzoic acids are presented qualitatively based on comparative studies.
Experimental Protocols
The antioxidant capacity of the dihydroxybenzamide isomers and related compounds is typically evaluated using a panel of in vitro assays. The most common methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (ferric reducing antioxidant power) assay.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Sample Preparation: The dihydroxybenzamide isomers are dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample solutions. A control containing the solvent and DPPH solution is also prepared.
-
Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The dihydroxybenzamide isomers are dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction: A small volume of the sample solution is added to a larger volume of the ABTS•+ working solution.
-
Measurement: The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).
-
Calculation: The percentage of ABTS•+ inhibition is calculated, and the IC50 value is determined.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of FeCl₃·6H₂O.
-
Sample Preparation: The dihydroxybenzamide isomers are dissolved in a suitable solvent.
-
Reaction: The FRAP reagent is mixed with the sample solution.
-
Incubation: The mixture is incubated at 37°C for a specific time (e.g., 4 minutes).
-
Measurement: The absorbance of the colored product (ferrous-TPTZ complex) is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard (e.g., FeSO₄·7H₂O).
Potential Signaling Pathways
While specific studies on the signaling pathways modulated by dihydroxybenzamide isomers are limited, related phenolic compounds have been shown to exert their antioxidant effects through the activation of key cellular defense mechanisms. A plausible mechanism for dihydroxybenzamides involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.
A study on 3-bromo-4,5-dihydroxybenzaldehyde, a structurally similar compound, demonstrated its ability to protect skin cells against oxidative damage by activating the Nrf2/HO-1 pathway. This activation was shown to be mediated by the phosphorylation of extracellular signal-regulated kinase (ERK) and protein kinase B (Akt)[2]. It is conceivable that dihydroxybenzamide isomers with potent antioxidant activity could similarly activate this protective pathway, leading to the upregulation of various antioxidant and detoxifying enzymes.
Further research is warranted to elucidate the specific signaling pathways modulated by each dihydroxybenzamide isomer, which will provide a deeper understanding of their mechanisms of action and facilitate their development as therapeutic agents.
Caption: Experimental workflow for assessing antioxidant capacity.
Caption: Potential Nrf2-ARE signaling pathway activation.
References
Comparative In Vitro Efficacy of N,3-Dihydroxybenzamide Analogs: A Research Guide
The N,3-dihydroxybenzamide scaffold is a key pharmacophore in a variety of biologically active compounds. Its derivatives have been investigated for a range of therapeutic applications, demonstrating efficacy as histone deacetylase (HDAC) inhibitors, κ-opioid receptor antagonists, and antibacterial agents. This guide provides a comparative analysis of the in vitro performance of several this compound analogs based on published experimental data, offering insights for researchers and drug development professionals.
Quantitative Comparison of Biological Activity
The in vitro efficacy of various this compound analogs is summarized below. The data highlights their potency in different biological assays, including enzyme inhibition and antimicrobial activity.
| Compound Class | Specific Analog | Target | Assay | Efficacy Metric (IC50/Ki/MIC) | Reference |
| HDAC Inhibitors | N-hydroxypropenamides (e.g., 6e) | Histone Deacetylases (HDACs) | HDAC Inhibition Assay | Sub-micromolar IC50 values | [1] |
| N-hydroxypropenamides (e.g., 6a-e) | SW620, PC3, NCI-H23 cancer cells | Cytotoxicity Assay | Up to 5-fold more potent than SAHA | [1] | |
| 2-methylthiobenzamide (16) | HDAC3 | HDAC Inhibition Assay | IC50 = 29 nM | [2] | |
| κ-Opioid Receptor Antagonists | Aminobenzyloxyarylamide (1c) | κ-Opioid Receptor (KOR) | Radioligand Binding Assay | Ki = 179.9 nM | [3] |
| Antibacterial Agents | TC-Amp | Bacterial Cell Growth (S. Typhimurium) | Minimum Inhibitory Concentration (MIC) | MIC ≈ 10⁻⁸ M | [4] |
Visualizing Mechanisms of Action
To illustrate the biological processes influenced by these compounds, the following diagrams depict key signaling pathways and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of N-hydroxy-aminobenzyloxyarylamide analogues as novel selective κ opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conjugation to Native and Nonnative Triscatecholate Siderophores Enhances Delivery and Antibacterial Activity of a β-lactam to Gram-negative Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Structural Analogs of N,3-dihydroxybenzamide as Histone De deacetylase (HDAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various structural analogs of N,3-dihydroxybenzamide as inhibitors of histone deacetylases (HDACs). The information presented is collated from peer-reviewed scientific literature and is intended to aid in the rational design and development of novel therapeutic agents. This document summarizes quantitative activity data, details key experimental methodologies, and visualizes essential structural and procedural information.
Introduction to this compound and its Analogs as HDAC Inhibitors
This compound is a scaffold that has been explored for the development of inhibitors targeting various enzymes. A significant area of research has focused on the modification of this and related benzamide structures to create potent and selective inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in the pathogenesis of numerous diseases, including cancer, making them a prime target for therapeutic intervention.
The general pharmacophore model for benzamide-based HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a linker region, and a "cap" group that interacts with the surface of the enzyme. Structural modifications to each of these components can significantly impact the potency and isoform selectivity of the inhibitor. This guide will explore the structure-activity relationships (SAR) of this compound analogs and related N-hydroxybenzamides and N-hydroxypropenamides, focusing on their efficacy as HDAC inhibitors.
Comparative Activity of N-Hydroxybenzamide and N-Hydroxypropenamide Analogs
The following table summarizes the in vitro activity of a selection of N-hydroxybenzamide and N-hydroxypropenamide analogs against various HDAC isoforms and cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell growth.
| Compound ID | Core Structure | Modifications | Target | IC50 (µM) | Cancer Cell Line | IC50 (µM) |
| Indirubin-based Analogs | ||||||
| 4a | N-hydroxybenzamide | Indirubin-based cap | HDAC2 | >10 | SW620 (colorectal) | 0.09 |
| 4a | N-hydroxybenzamide | Indirubin-based cap | HDAC6 | 0.34 | PC-3 (prostate) | 0.04 |
| NCI-H23 (lung) | 0.05 | |||||
| 10a | N-hydroxypropenamide | Indirubin-based cap | HDAC (total) | <1 | SW620 (colorectal) | 0.007 |
| 10b | N-hydroxypropenamide | Indirubin-based cap | HDAC (total) | <1 | PC-3 (prostate) | 0.008 |
| 10c | N-hydroxypropenamide | Indirubin-based cap | HDAC (total) | <1 | NCI-H23 (lung) | 0.009 |
| 10d | N-hydroxypropenamide | Indirubin-based cap | HDAC (total) | <1 | - | - |
| Quinazoline-based Analogs | ||||||
| 7c | N-hydroxybenzamide | 7-CH3 quinazoline cap | HDAC (total) | 0.146 | - | - |
| 7h | N-hydroxybenzamide | 7-Br quinazoline cap | HDAC (total) | 0.142 | - | - |
| Indole-containing Benzamides | ||||||
| 3g | Benzamide | Indole-containing cap | HDAC1 | 0.803 | - | - |
| 3j | Benzamide | 5-Fluoroindole cap | HDAC1 | 0.330 | - | - |
| 3j | Benzamide | 5-Fluoroindole cap | HDAC2 | 8.4 | - | - |
| 3j | Benzamide | 5-Fluoroindole cap | HDAC6 | >10 | - | - |
| 3j | Benzamide | 5-Fluoroindole cap | HDAC8 | >10 | - | - |
| Reference Compounds | ||||||
| SAHA (Vorinostat) | N-hydroxyoctanediamide | Phenylamino cap | HDAC (total) | - | SW620 (colorectal) | 1.44 |
| MS-275 (Entinostat) | Benzamide | Pyridinylamino cap | HDAC1 | 0.668 | - | - |
| Chidamide | Benzamide | Pyridinylamino cap | HDAC1 | 1.280 | - | - |
Note: Data is compiled from multiple sources and assay conditions may vary. Direct comparison of absolute values should be made with caution. The focus should be on the relative potencies and selectivities observed within each study.
Structure-Activity Relationship (SAR) Insights
The data presented in the table highlights several key structure-activity relationships for N-hydroxybenzamide and related analogs as HDAC inhibitors:
-
Zinc-Binding Group (ZBG): The hydroxamic acid moiety (-CONHOH) is a critical component for potent HDAC inhibition, as it effectively chelates the zinc ion in the enzyme's active site.
-
Linker Region: The nature of the linker connecting the ZBG to the cap group influences potency and isoform selectivity. Both benzamide and propenamide linkers have been successfully utilized.
-
Cap Group: The cap group plays a crucial role in interacting with the surface of the HDAC enzyme, and its structure significantly impacts both potency and selectivity.
-
Bulky and complex cap groups, such as the indirubin and quinazoline moieties, can lead to highly potent inhibitors.[1]
-
Modifications to the cap group, such as the introduction of an indole fragment, can enhance HDAC1 inhibitory activity compared to existing drugs like chidamide.
-
Substitutions on the cap group, for instance, a fluorine atom on the indole ring, can further improve HDAC1 potency.
-
Experimental Protocols
In Vitro Fluorometric HDAC Activity Assay
This assay is a common method to determine the inhibitory activity of compounds against HDAC enzymes. The principle involves the use of a fluorogenic substrate that is deacetylated by HDACs, followed by enzymatic cleavage to release a fluorescent molecule. The intensity of the fluorescence is proportional to the HDAC activity.
Materials:
-
HDAC enzyme (e.g., recombinant human HDAC1, HeLa nuclear extract)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing a protease like trypsin and a HDAC inhibitor like Trichostatin A to stop the reaction)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. Prepare a solution of the HDAC enzyme in assay buffer.
-
Reaction Setup: To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound solution (or DMSO for control)
-
HDAC enzyme solution
-
-
Initiation: Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Development: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 10-15 minutes).
-
Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.
MTT Assay for Antiproliferative Activity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., SW620, PC-3, NCI-H23)
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
Test compounds dissolved in DMSO
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the control and determine the IC50 value by plotting cell viability against the log of the compound concentration.
Visualizations
Caption: General pharmacophore model for benzamide-based HDAC inhibitors.
Caption: Typical workflow for the screening and evaluation of HDAC inhibitors.
References
In Vivo Therapeutic Potential of Benzamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Objective Comparison of N,3-dihydroxybenzamide Analogs and Other Benzamide Derivatives
While direct in vivo validation studies on the therapeutic potential of this compound are not extensively available in the public domain, a significant body of research exists for structurally related benzamide derivatives. This guide provides a comparative analysis of the in vivo performance of these analogs, offering insights into the potential therapeutic applications of this class of compounds. The data presented is based on preclinical studies of benzamide derivatives investigated as Histone Deacetylase (HDAC) inhibitors and for other therapeutic indications.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of various benzamide derivatives compared to established alternatives in different disease models.
Table 1: Comparison of Benzamide-Based HDAC Inhibitors in a Mouse Model of Bleomycin-Induced Pulmonary Fibrosis
| Compound | Dosage | Administration Route | Efficacy | Comparator | Comparator Efficacy |
| N-(2-Aminophenyl)-benzamide Derivative 1 | Undisclosed | Undisclosed | Significant reduction in lung fibrosis | Bleomycin Control | N/A |
| N-(2-Aminophenyl)-benzamide Derivative 2 | Undisclosed | Undisclosed | Significant reduction in lung fibrosis | Bleomycin Control | N/A |
Source: Data synthesized from preclinical studies on N-(2-Aminophenyl)-benzamide inhibitors.
Table 2: Antiproliferative Activity of a Benzamide Derivative (NA) in Solid Tumor Xenograft Models
| Cell Line | Compound | IC50 (in vitro) | In Vivo Model | Therapeutic Effect | Comparator | Comparator IC50 (in vitro) |
| A2780 (Ovarian Cancer) | NA | 2.66 µM | Not Specified | Potent inhibitory effects | SAHA | 27.3 µM |
| HepG2 (Liver Cancer) | NA | 1.73 µM | Not Specified | Potent inhibitory effects | SAHA | 19.5 µM |
Source: Data from studies on N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA).
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of benzamide derivatives in vivo.
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 1.5 U/kg) is administered to induce lung injury and subsequent fibrosis.
-
Treatment: Test compounds (benzamide derivatives) or vehicle are administered to the mice, typically starting from the day of bleomycin instillation and continuing for a specified period (e.g., 14 or 21 days). The route of administration can be oral (gavage) or intraperitoneal.
-
Efficacy Assessment:
-
Histopathology: Lungs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Masson's trichrome to visualize collagen deposition, a marker of fibrosis. The extent of fibrosis is often scored using a semi-quantitative scale (e.g., Ashcroft score).
-
Collagen Quantification: The total lung collagen content is measured using a Sircol Collagen Assay.
-
Gene Expression Analysis: RNA is extracted from lung tissue to quantify the expression of pro-fibrotic genes (e.g., Collagen I, α-SMA) via quantitative real-time PCR (qRT-PCR).
-
Solid Tumor Xenograft Model
-
Cell Lines: Human cancer cell lines (e.g., A2780 ovarian cancer, HepG2 liver cancer) are used.
-
Animal Model: Immunocompromised mice (e.g., nude mice or NOD/SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of each mouse.
-
Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The benzamide derivative, a comparator drug (e.g., SAHA), or vehicle is administered according to a predetermined schedule and route (e.g., intraperitoneal injection daily or several times a week).
-
Efficacy Assessment:
-
Tumor Volume: Tumor size is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length x width²)/2.
-
Body Weight: Animal body weight is monitored as an indicator of toxicity.
-
Survival Analysis: In some studies, the experiment continues until a humane endpoint is reached, and survival curves are generated.
-
Immunohistochemistry: At the end of the study, tumors may be excised for immunohistochemical analysis of biomarkers (e.g., proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3).
-
Visualizations
Signaling Pathway of Benzamide HDAC Inhibitors
Assessing the Specificity of N,3-dihydroxybenzamide as an Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N,3-dihydroxybenzamide, a catechol-containing small molecule, is a fundamental component of various natural products, most notably the siderophore enterobactin, which exhibits an exceptionally high affinity for ferric iron (Fe³⁺). This inherent iron-chelating capability positions this compound and its derivatives as potent modulators of iron-dependent biological processes. However, their specificity as inhibitors extends beyond simple metal sequestration, with evidence pointing towards interactions with specific enzyme active sites. This guide provides a comparative assessment of the specificity of this compound as an inhibitor, contrasting its potent iron chelation with its potential for direct enzyme inhibition and comparing its profile to other well-characterized iron chelators.
Data Presentation: Quantitative Comparison of Metal Chelation and Enzyme Inhibition
The inhibitory potential of this compound is intrinsically linked to its metal-binding properties. Its high affinity for Fe³⁺ suggests a primary mechanism of action through the deprivation of this essential cofactor from metalloenzymes. The specificity of this interaction can be compared with other clinically used iron chelators, Deferiprone and Deferoxamine, by examining their respective stability constants and pM values for various biologically relevant metal ions. A higher pM value indicates a stronger binding affinity at physiological pH.
| Chelator | Metal Ion | log β (Overall Stability Constant) | pM | Reference |
| This compound moiety | Fe³⁺ | High (component of enterobactin with log β ≈ 49) | High (estimated >25) | [1] |
| Mg²⁺ | Low | Low | [2] | |
| Zn²⁺ | Moderate | Moderate | [2] | |
| Deferiprone | Fe³⁺ | ~37 | 20.5 | [3][4] |
| Cu²⁺ | ~14 | - | [4] | |
| Zn²⁺ | ~13 | - | [4] | |
| Deferoxamine | Fe³⁺ | ~31 | 26.6 | [5] |
| Cu²⁺ | ~14 | - | [5] | |
| Zn²⁺ | ~11 | - | [5] |
While primarily a chelator, derivatives of dihydroxybenzoic acid have shown specific enzyme inhibitory activity. This highlights a dual mechanism of action where both metal sequestration and direct interaction with the enzyme's active site can contribute to its biological effects.
| Inhibitor | Enzyme Target | IC₅₀ / Kᵢ | Mechanism of Inhibition | Reference |
| 2,3-dihydroxybenzoic acid | EntB (Isochorismatase) | Kᵢ ~ 200 µM | Competitive | [6] |
| Deferiprone | Histone Lysine Demethylases (KDMs) | Low µM range | Fe²⁺ chelation at active site | [7] |
| Cyclooxygenase-1 (COX-1) | IC₅₀ = 0.33 mmol/L | - | [1] | |
| Deferoxamine | Ribonucleotide Reductase | - | Iron Chelation | [8] |
| Mitochondrial Complex I | - | - | [9] |
Experimental Protocols
Chrome Azurol S (CAS) Assay for Iron Chelation
This assay is a universal colorimetric method to quantify the iron-chelating activity of compounds like this compound.
Principle: The CAS dye forms a blue-colored complex with Fe³⁺. When a chelating agent with a higher affinity for iron is introduced, it sequesters the iron from the CAS complex, causing a color change to orange, which can be measured spectrophotometrically.
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA) or N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (DDAPS)
-
FeCl₃·6H₂O
-
Piperazine
-
Buffer solution (e.g., MES, pH 6.5)
-
96-well microplates
-
Spectrophotometer
Protocol:
-
Preparation of CAS Assay Solution:
-
Dissolve CAS in water.
-
Dissolve FeCl₃·6H₂O in 10 mM HCl.
-
Prepare a shuttle solution by mixing the CAS and Fe-HCl solutions with an aqueous solution of HDTMA or DDAPS.
-
Add a piperazine buffer to the mixture and adjust the pH to 6.5.
-
-
Assay Procedure:
-
Add 100 µL of the CAS assay solution to each well of a 96-well plate.
-
Add 10 µL of various concentrations of the test compound (this compound) to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 630 nm.
-
-
Data Analysis:
Enzyme Inhibition Assay for EntB (Isochorismatase)
This protocol is adapted for determining the inhibitory effect of compounds like 2,3-dihydroxybenzoic acid on the E. coli EntB enzyme.
Principle: The activity of EntB is measured using a coupled enzyme assay. The product of the EntB reaction is converted by a second enzyme, and the consumption of a substrate in this second reaction (e.g., NADH) is monitored by a decrease in absorbance at 340 nm.
Materials:
-
Purified EntB enzyme
-
Isochorismate (substrate for EntB)
-
Coupling enzyme and its substrates (e.g., salicylate hydroxylase and NADH)
-
This compound or other test inhibitors
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Reaction Mixture Preparation:
-
In each well, combine the assay buffer, coupling enzyme, its substrates, and varying concentrations of the inhibitor (this compound).
-
Include a control with no inhibitor.
-
-
Enzyme Reaction Initiation:
-
Add a fixed concentration of the EntB enzyme to each well.
-
Pre-incubate for a few minutes at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the substrate, isochorismate.
-
-
Kinetic Measurement:
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
To determine the mechanism of inhibition (e.g., competitive), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[6]
-
Mandatory Visualization
Caption: Dual inhibition mechanisms of this compound derivatives.
Caption: Workflow for assessing inhibitor specificity.
Conclusion
The specificity of this compound as an inhibitor is multifaceted. Its primary and most potent activity is as a high-affinity iron chelator. This suggests that its inhibitory effects on many metalloenzymes are likely to be indirect, resulting from the sequestration of essential metal cofactors. The high selectivity for Fe³⁺ over other divalent cations like Mg²⁺ and Zn²⁺ indicates a degree of specificity in its chelation profile.
However, the evidence of a 2,3-dihydroxybenzoic acid derivative acting as a competitive inhibitor of EntB demonstrates that this chemical scaffold can also engage in specific, direct interactions with enzyme active sites. This dual-action potential makes this compound and its analogues intriguing candidates for further investigation.
For researchers and drug development professionals, it is crucial to consider both the chelation-mediated and direct inhibitory mechanisms when evaluating the specificity and potential off-target effects of catechol-containing compounds. A comprehensive assessment should involve both robust metal-binding assays and screening against a panel of relevant metalloenzymes and other potential protein targets. This integrated approach will provide a clearer understanding of the true specificity of this important class of molecules.
References
- 1. Antiplatelet activity of deferiprone through cyclooxygenase-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mono(catecholamine) derivatives as iron chelators: synthesis, solution thermodynamic stability and antioxidant properties research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macsenlab.com [macsenlab.com]
- 4. mdpi.com [mdpi.com]
- 5. Deferoxamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The enterobactin biosynthetic intermediate 2,3‐dihydroxybenzoic acid is a competitive inhibitor of the Escherichia coli isochorismatase EntB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deferiprone: Pan-selective Histone Lysine Demethylase Inhibition Activity and Structure Activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Deferoxamine: a reversible S-phase inhibitor of human lymphocyte proliferation. | Semantic Scholar [semanticscholar.org]
- 9. Deferoxamine inhibits iron-uptake stimulated osteoclast differentiation by suppressing electron transport chain and MAPKs signaling [pubmed.ncbi.nlm.nih.gov]
- 10. Chrome Azurol S (CAS) assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 13. protocols.io [protocols.io]
literature review comparing different synthesis routes for N,3-dihydroxybenzamide
A Comparative Guide to the Synthesis of N,3-dihydroxybenzamide
This compound, a hydroxamic acid derivative, holds interest for researchers in medicinal chemistry and drug development due to its potential as a metal-chelating agent and enzyme inhibitor. The synthesis of this molecule can be approached through several strategic routes, primarily starting from the readily available precursor, 3-hydroxybenzoic acid. This guide provides a comparative overview of plausible synthetic pathways, complete with detailed experimental protocols derived from established chemical principles and literature on analogous compounds.
Core Synthesis Strategies
The primary challenge in synthesizing this compound lies in the selective reaction of the carboxylic acid group in the presence of a phenolic hydroxyl group, both of which can react with reagents used for amide bond formation. Therefore, the synthesis routes can be broadly categorized into two main approaches: those that employ a protecting group for the phenolic hydroxyl and those that proceed without one. This guide will explore three potential routes:
-
Route 1: Synthesis via an Ester Intermediate with Phenolic Protection. This multi-step approach involves the protection of the phenolic hydroxyl group, followed by esterification, reaction with hydroxylamine, and subsequent deprotection.
-
Route 2: Synthesis via an Acyl Chloride Intermediate with Phenolic Protection. This route also utilizes a protecting group strategy but proceeds through a more reactive acyl chloride intermediate.
-
Route 3: Direct Synthesis from a Methyl Ester Intermediate. A more direct approach that omits the use of a protecting group, potentially reducing the number of steps but increasing the risk of side reactions.
Comparative Analysis of Synthesis Routes
The choice of a particular synthetic route will depend on factors such as desired yield, purity, scalability, and the availability of reagents and equipment. The following table summarizes the key aspects of the three proposed routes.
| Feature | Route 1: Protected Ester | Route 2: Protected Acyl Chloride | Route 3: Direct Synthesis (Unprotected Ester) |
| Starting Material | 3-Hydroxybenzoic Acid | 3-Hydroxybenzoic Acid | 3-Hydroxybenzoic Acid |
| Key Intermediates | Protected 3-hydroxybenzoic acid, Protected methyl 3-hydroxybenzoate | Protected 3-hydroxybenzoyl chloride | Methyl 3-hydroxybenzoate |
| Number of Steps | 4 | 4 | 2 |
| Potential Yield | Moderate to High | High | Low to Moderate |
| Potential Purity | High | High | Moderate (may require extensive purification) |
| Key Reagents | Benzyl bromide, Methanol, Sulfuric acid, Hydroxylamine, Palladium on carbon | Benzyl bromide, Thionyl chloride, Hydroxylamine, Palladium on carbon | Methanol, Sulfuric acid, Hydroxylamine |
| Advantages | - High selectivity and cleaner reaction- Milder conditions for hydroxamic acid formation | - High reactivity of acyl chloride can lead to higher yields- Well-controlled reactions | - Fewer steps, more atom-economical- Avoids protection/deprotection steps |
| Disadvantages | - Longer overall synthesis- Requires protection and deprotection steps | - Acyl chlorides are moisture-sensitive- Thionyl chloride is a hazardous reagent | - Potential for O-acylation of the phenolic hydroxyl- Lower yields due to side reactions |
Experimental Protocols
Route 1: Synthesis via an Ester Intermediate with Phenolic Protection
This route offers high selectivity by protecting the reactive phenolic hydroxyl group as a benzyl ether.
Step 1: Protection of 3-Hydroxybenzoic Acid
-
Dissolve 3-hydroxybenzoic acid (1.0 eq) in a suitable solvent such as acetone or DMF.
-
Add potassium carbonate (2.5 eq) to the solution.
-
Add benzyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude 3-(benzyloxy)benzoic acid by recrystallization or column chromatography.
Step 2: Esterification of 3-(Benzyloxy)benzoic Acid
-
Dissolve 3-(benzyloxy)benzoic acid (1.0 eq) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 3-(benzyloxy)benzoate.
Step 3: Formation of the Hydroxamic Acid
-
Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (3.0 eq) in methanol and adding a solution of sodium methoxide in methanol (3.0 eq) at 0°C.
-
Filter the precipitated sodium chloride and add the resulting hydroxylamine solution to methyl 3-(benzyloxy)benzoate (1.0 eq).
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction with a weak acid (e.g., acetic acid) and concentrate under reduced pressure.
-
Purify the crude N-hydroxy-3-(benzyloxy)benzamide by column chromatography.
Step 4: Deprotection
-
Dissolve N-hydroxy-3-(benzyloxy)benzamide (1.0 eq) in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 4-8 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the final product, this compound.
Route 2: Synthesis via an Acyl Chloride Intermediate with Phenolic Protection
This route proceeds through a highly reactive acyl chloride, which can lead to higher yields in the amidation step.
Step 1: Protection of 3-Hydroxybenzoic Acid
-
Follow the same procedure as in Step 1 of Route 1 to obtain 3-(benzyloxy)benzoic acid.
Step 2: Formation of Acyl Chloride
-
Suspend 3-(benzyloxy)benzoic acid (1.0 eq) in a dry, inert solvent such as dichloromethane or toluene.
-
Add thionyl chloride (1.5 eq) dropwise at 0°C. A catalytic amount of DMF can be added to facilitate the reaction.
-
Stir the mixture at room temperature and then heat to reflux for 2-4 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(benzyloxy)benzoyl chloride, which is often used immediately in the next step.
Step 3: Reaction with Hydroxylamine
-
Dissolve hydroxylamine hydrochloride (2.0 eq) in a mixture of water and a suitable organic solvent (e.g., THF).
-
Cool the solution to 0°C and slowly add a solution of the crude 3-(benzyloxy)benzoyl chloride (1.0 eq) in the same organic solvent.
-
Simultaneously, add a base such as aqueous sodium hydroxide or potassium carbonate to maintain a slightly alkaline pH.
-
Stir the reaction mixture at 0°C for 1-2 hours and then at room temperature for an additional 2-4 hours.
-
Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate to yield crude N-hydroxy-3-(benzyloxy)benzamide.
Step 4: Deprotection
-
Follow the same procedure as in Step 4 of Route 1 to obtain this compound.
Route 3: Direct Synthesis from a Methyl Ester Intermediate
This is the most straightforward route, though it may be complicated by side reactions.
Step 1: Esterification of 3-Hydroxybenzoic Acid
-
Dissolve 3-hydroxybenzoic acid (1.0 eq) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.[1]
-
Work-up the reaction as described in Step 2 of Route 1 to obtain methyl 3-hydroxybenzoate.[1]
Step 2: Direct Conversion to Hydroxamic Acid
-
Prepare a solution of hydroxylamine as described in Step 3 of Route 1.
-
Add the hydroxylamine solution to methyl 3-hydroxybenzoate (1.0 eq).
-
Stir the mixture at room temperature for 24-48 hours.
-
Careful monitoring is required to minimize side reactions, such as O-acylation of the starting material or product.
-
Upon completion, neutralize the reaction and purify the final product, this compound, using column chromatography to separate it from unreacted starting material and byproducts.
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
References
Safety Operating Guide
Navigating the Disposal of N,3-dihydroxybenzamide: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of N,3-dihydroxybenzamide is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the general procedures for the disposal of phenolic compounds and related laboratory chemicals.
Researchers, scientists, and drug development professionals handling this compound must prioritize safety and environmental responsibility when it comes to waste disposal. This document outlines the recommended procedures, data-driven precautions, and a clear workflow to manage the disposal process effectively.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on information for similar dihydroxybenzamide compounds, this should include:
-
Eye Protection: Chemical safety goggles are essential to prevent eye irritation.[1]
-
Hand Protection: Wear protective gloves.[1]
-
Skin and Body Protection: A lab coat or long-sleeved clothing is recommended.[1]
Work should be conducted in a well-ventilated area to avoid inhalation of any dust or fumes.[1] In case of accidental contact, rinse the affected area with plenty of water.[1]
Step-by-Step Disposal Procedures
The disposal of this compound, treated as a phenolic compound, should follow a hazardous waste protocol. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]
Step 1: Waste Identification and Segregation
-
Classify the Waste: this compound waste should be classified as hazardous chemical waste.
-
Segregate Incompatibles: Store waste this compound separately from incompatible materials, such as strong oxidizing agents, to prevent violent reactions.[4] Acids and bases should also be stored separately.[4]
Step 2: Waste Collection and Containment
-
Use Appropriate Containers: Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[3][5][6] The container must be compatible with the chemical to prevent leaks or reactions.[4]
-
Labeling: The container must be affixed with a hazardous waste label that clearly identifies the contents as "Hazardous Waste: this compound".[3]
-
Container Management: Keep the waste container closed except when adding waste.[3][5][6] Do not fill containers beyond 90% capacity to allow for expansion.[4]
Step 3: Storage of Chemical Waste
-
Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[4][5]
-
Secondary Containment: It is best practice to use secondary containment to prevent the spread of material in case of a leak.
-
Regular Inspection: Inspect the SAA weekly for any signs of container leakage or deterioration.[4]
Step 4: Professional Disposal
-
Contact a Licensed Waste Disposal Service: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[5]
-
Documentation: Maintain a record of the waste generated and its disposal, in accordance with your institution's policies and local regulations.
Quantitative Data Summary
While specific quantitative data for this compound disposal is unavailable, general guidelines for laboratory waste provide some thresholds.
| Parameter | Guideline | Citation |
| pH for Neutralization (General) | Between 5 and 9 before sewer disposal (Note: Not recommended for this compound) | [7] |
| Container Fill Level | Maximum 90% of container capacity | [4] |
| Satellite Accumulation Time | Partially filled containers may remain for up to one year, unless institutional policies are stricter. | [4] |
| Full Container Removal | Must be removed from the SAA within three days after becoming full. | [4] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments. Always consult your institution's specific waste management policies and your local regulatory requirements.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling N,3-dihydroxybenzamide
Core Safety and Handling at a Glance
Proper handling of N,3-dihydroxybenzamide is critical to minimize exposure and ensure a safe laboratory environment. The primary routes of exposure are inhalation, skin contact, and eye contact.[1][2] Adherence to the following personal protective equipment (PPE) guidelines is mandatory.
| Personal Protective Equipment (PPE) for this compound | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) inspected before use.[3][4] | To prevent skin contact and absorption. Contaminated gloves should be replaced immediately. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[3][4] A face shield should be used when there is a risk of splashing.[1] | To protect against dust particles and splashes. |
| Skin and Body Protection | A lab coat or long-sleeved clothing is required.[5] An apron (e.g., P.V.C.) can provide additional protection.[4] | To minimize skin exposure. |
| Respiratory Protection | A NIOSH/MSHA approved respirator should be used if ventilation is inadequate or if dust is generated.[3] | To prevent inhalation of airborne particles. |
Hazard and Toxicity Profile of Related Compounds
The following table summarizes key toxicological data for compounds structurally related to this compound. This information underscores the importance of the recommended PPE and handling procedures.
| Compound | CAS No. | Molecular Formula | Melting Point | Acute Toxicity (Oral LD50) | Key Hazards |
| Benzamide | 55-21-0 | C₇H₇NO | Not Available | 1160 mg/kg (mouse)[3] | Harmful if swallowed, causes eye, nose, and throat irritation.[1][3] |
| 2,6-Dihydroxybenzamide | 3147-50-0 | C₇H₇NO₃ | Not Available | Not Available | Causes skin and serious eye irritation; may cause respiratory irritation.[5] |
| 3,5-Dihydroxybenzamide | 3147-62-4 | C₇H₇NO₃ | Not Available | Not Available | May cause an allergic skin reaction.[6] |
| 3-Nitrobenzamide | 645-09-0 | C₇H₆N₂O₃ | 140 - 144 °C | Not Available | Not Available |
Standard Operating Procedure for Handling this compound
Adherence to a strict experimental protocol is crucial for safety and research integrity. The following procedure outlines the necessary steps for handling, storage, and disposal.
1. Engineering Controls and Preparation:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Ensure that an eyewash station and safety shower are readily accessible.[7]
-
Before handling, wash hands thoroughly.[7]
2. Handling the Compound:
-
Don the appropriate PPE as detailed in the table above.
-
Avoid all personal contact, including inhalation of dust.[4]
-
Minimize dust generation during handling and weighing.[3]
3. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[3]
-
Keep containers securely sealed to prevent contamination and exposure.[4]
4. Accidental Spills:
-
In case of a spill, evacuate the area and eliminate all ignition sources.
-
For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a labeled container for disposal.[3][4]
-
Wash the spill area with soap and water.[3]
5. First Aid Measures:
-
If Swallowed: Rinse mouth and seek immediate medical attention.[7]
-
If Inhaled: Move to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[3][7]
-
If on Skin: Wash the affected area with plenty of soap and water.
-
If in Eyes: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present, and seek medical attention.[5]
6. Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter drains or waterways.
Workflow for Safe Handling of this compound
The following diagram illustrates the procedural flow for safely handling this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. nj.gov [nj.gov]
- 2. Minimize Exposure with Personal Protective Equipment [pss.basf.us]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. sdfine.com [sdfine.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. Page loading... [guidechem.com]
- 7. enamine.enamine.net [enamine.enamine.net]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
